Methyl 4,6-dibromo-3-hydroxypicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFLHCVLPYFOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623251 | |
| Record name | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321596-55-8 | |
| Record name | Methyl 4,6-dibromo-3-hydroxy-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321596-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4,6-dibromo-3-hydroxypicolinate
Abstract
This technical guide provides a comprehensive overview of the synthesis of Methyl 4,6-dibromo-3-hydroxypicolinate, a key intermediate in the development of novel agrochemicals and pharmaceuticals. The document is intended for an audience of researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of the synthesis, offers a detailed, field-proven experimental protocol, and presents the information in a clear, structured format to facilitate understanding and replication. The synthesis is notable for its efficient one-pot bromination-rearrangement of a furan-derived precursor, offering a streamlined route to this highly functionalized pyridine.
Introduction: The Significance of Substituted Picolinates
Substituted picolinates, such as this compound, are pivotal structural motifs in modern chemistry. The unique arrangement of substituents on the pyridine ring imparts specific electronic and steric properties, making them valuable building blocks in the synthesis of complex molecules. In the agrochemical sector, picolinate derivatives are integral to the development of new herbicides and fungicides. In the pharmaceutical industry, they serve as versatile scaffolds for the creation of novel therapeutic agents. The presence of bromine atoms at the 4 and 6 positions provides reactive handles for further chemical modification through cross-coupling reactions, while the hydroxyl and methyl ester groups offer sites for derivatization, enabling the exploration of a broad chemical space.
The synthesis of polysubstituted pyridines can be challenging. However, the transformation of furan rings into pyridines offers an elegant and efficient strategy. This guide focuses on a specific and effective method for the preparation of this compound from a readily accessible furan precursor.
Mechanistic Insights: The Furan-to-Pyridine Bromination-Rearrangement
The core of this synthesis is a fascinating one-pot reaction that transforms a furan-2-yl aminoacetate derivative into the target 4,6-dibromo-3-hydroxypicolinate through a bromination-rearrangement cascade. While the exact mechanism is not extensively detailed in the primary literature, a plausible pathway can be constructed based on established principles of furan chemistry and related transformations like the Clauson-Kaas pyrrole synthesis.
The proposed mechanism involves the following key steps:
-
Oxime Formation: The synthesis commences with the reaction of 2-(furan-2-yl)-2-oxoacetic acid with O-methylhydroxylamine hydrochloride in the presence of a base. This forms the corresponding O-methyl oxime derivative.
-
Electrophilic Bromination: The furan ring is highly susceptible to electrophilic attack. In the presence of a brominating agent, the furan ring undergoes bromination at the C2 and C5 positions, leading to a 2,5-dibromo-2,5-dihydrofuran intermediate.
-
Ring Opening: This dihydrofuran intermediate is unstable and undergoes ring opening to form a reactive 1,4-dicarbonyl-like species.
-
Cyclization and Aromatization: The nitrogen atom of the oxime moiety then participates in an intramolecular cyclization, attacking one of the carbonyl groups. Subsequent dehydration and tautomerization lead to the formation of the stable aromatic 3-hydroxypyridine ring.
-
Esterification: With methanol serving as the solvent, the carboxylic acid is esterified to yield the final product, this compound.
This proposed mechanistic pathway is illustrated in the diagram below:
Experimental Protocol
The following protocol is a synthesis of information from established patent literature, providing a detailed, step-by-step guide for the preparation of this compound.[1][2]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |
| 2-(Furan-2-yl)-2-oxoacetic acid | 140.09 | 5.0 | 35.7 | 1.0 |
| O-Methylhydroxylamine hydrochloride | 83.52 | 5.96 | 71.4 | 2.0 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 15.13 | 143 | 4.0 |
| Methanol (MeOH) | 32.04 | 100 mL | - | - |
| 33 wt% Hydrogen Bromide in Acetic Acid | - | 10.0 mL | 55.2 | - |
| Acetic Acid | 60.05 | - | - | - |
| Heptane (for recrystallization) | 100.21 | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(furan-2-yl)-2-oxoacetic acid (5.0 g, 35.7 mmol), O-methylhydroxylamine hydrochloride (5.96 g, 71.4 mmol), and sodium carbonate (15.13 g, 143 mmol).[1][2]
-
Solvent Addition: Add 100 mL of methanol to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Bromination-Rearrangement: After the initial reaction is complete, cool the mixture to room temperature. In a separate, well-ventilated fume hood, carefully add the reaction mixture to a magnetically stirred solution of 33 wt% hydrogen bromide in acetic acid (10.0 mL, 55.2 mmol). Caution: This step is exothermic and releases corrosive fumes.
-
Reaction Completion: Stir the resulting mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the volatile components. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with water and then recrystallized from heptane to afford this compound as a white to off-white solid.[1][2]
Characterization Data
The structure of the final product can be confirmed by standard analytical techniques:
-
¹H NMR (600 MHz, Chloroform-d): δ 11.35 (s, 1H), 7.86 (s, 1H), 4.07 (s, 3H).[1][2]
-
¹³C NMR (151 MHz, Chloroform-d): δ 168.74, 156.02, 136.85, 130.14, 129.92, 124.67, 53.84.[2]
-
HRMS-ESI (m/z): calculated for [C₇H₅Br₂NO₃]⁺, 308.8636; found, 308.8638.[1][2]
Experimental Workflow Overview
The overall experimental workflow can be visualized as a sequence of key stages, from the initial setup to the final characterization of the product.
Trustworthiness and Self-Validating Systems
The protocol described herein is designed to be a self-validating system. The progress of the reaction can be reliably tracked using TLC, providing clear checkpoints. The final product has distinct physical and spectroscopic properties that allow for unambiguous identification and purity assessment. The provided characterization data from reliable sources serves as a benchmark for successful synthesis.[1][2] Adherence to the stoichiometric ratios and reaction conditions outlined is critical for achieving the desired outcome and yield.
Conclusion
The synthesis of this compound via a furan-based bromination-rearrangement strategy represents an efficient and practical approach to a valuable chemical intermediate. This guide has provided a detailed protocol, grounded in a plausible mechanistic framework, to aid researchers in the successful preparation of this compound. The versatility of the product, with its multiple points for further functionalization, ensures its continued importance in the fields of agrochemical and pharmaceutical research and development.
References
An In-depth Technical Guide to Methyl 4,6-dibromo-3-hydroxypicolinate
Abstract
Methyl 4,6-dibromo-3-hydroxypicolinate is a polyfunctionalized pyridine derivative that serves as a versatile intermediate in modern organic synthesis. Its unique arrangement of a hydroxyl group, two bromine atoms, and a methyl ester on a pyridine core provides multiple reaction sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, structural characteristics, synthesis, and potential reactivity. It is intended for researchers and professionals in drug discovery and materials science who can leverage this building block for the development of novel compounds.
Introduction and Overview
This compound, identified by CAS Number 321596-55-8, is a halogenated pyridine derivative.[1] Halogenated pyridines are crucial synthons in synthetic chemistry due to the reactivity of the halogen atoms, which act as excellent leaving groups in various cross-coupling and nucleophilic substitution reactions.[2][3][4] The additional presence of hydroxyl and ester functionalities on the pyridine ring of this compound offers orthogonal handles for sequential chemical modifications. This multi-functional nature makes it a highly valuable precursor for creating diverse libraries of compounds, particularly in the synthesis of biologically active molecules.[2]
Its systematic IUPAC name is methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate.[1]
Physicochemical and Spectroscopic Properties
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is compiled from supplier technical sheets and public chemical databases.
| Property | Value | Source |
| IUPAC Name | methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | PubChem[1] |
| CAS Number | 321596-55-8 | PubChem[1] |
| Molecular Formula | C₇H₅Br₂NO₃ | PubChem[1] |
| Molecular Weight | 310.93 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Typically ≥97% | Sigma-Aldrich |
| Storage | Inert atmosphere, room temperature, sealed in dry | Sigma-Aldrich |
Structural and Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. It should feature a singlet for the aromatic proton on the pyridine ring, a singlet for the methyl ester protons, and a broad singlet for the hydroxyl proton.
-
Aromatic-H (C5-H): Expected to appear as a singlet in the δ 7.5-8.5 ppm range.
-
Methyl Protons (-OCH₃): A singlet integrating to 3H, likely around δ 3.8-4.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet with a variable chemical shift, typically between δ 5.0-10.0 ppm, depending on solvent and concentration.
-
-
¹³C NMR Spectroscopy: The carbon spectrum would show seven distinct signals corresponding to each carbon atom in the unique electronic environment of the substituted pyridine ring and the methyl ester.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the functional groups present:
-
O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region.
-
C=O Stretch (Ester): A strong, sharp peak around 1700-1730 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: Bands in the 1000-1300 cm⁻¹ range.
-
Synthesis and Experimental Protocols
While detailed, peer-reviewed synthetic procedures for this exact compound are not widely published, a plausible method can be inferred from general chemical principles and analogous preparations. One reported method involves the direct bromination of a precursor.
Proposed Synthesis Workflow
A logical synthetic route starts with methyl 3-hydroxypicolinate. The electron-donating hydroxyl group activates the pyridine ring towards electrophilic substitution, while the ester group is a meta-director. Bromination would likely occur at the positions ortho and para to the hydroxyl group.
References
Dabrafenib (CAS No. 919530-07-7): A Technical Guide to a Potent BRAF Inhibitor in Oncology
Introduction: Targeting the Aberrant BRAF Kinase
Dabrafenib, identified by CAS number 919530-07-7 and also known as GSK2118436, is a potent and selective inhibitor of the BRAF kinase.[1][2] It has emerged as a cornerstone in the targeted therapy of cancers harboring activating mutations in the BRAF gene, most notably the V600E mutation.[1][3] This mutation leads to constitutive activation of the BRAF protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which in turn drives uncontrolled cell proliferation and survival.[4][5][6] Dabrafenib's therapeutic efficacy lies in its ability to specifically bind to and inhibit the activity of the mutant BRAF kinase, thereby suppressing the downstream signaling cascade and impeding tumor growth.[1][3][7] This technical guide provides an in-depth overview of the properties, mechanism of action, and therapeutic applications of Dabrafenib for researchers, scientists, and drug development professionals.
Mechanism of Action: Disrupting the MAPK Signaling Cascade
Dabrafenib functions as an ATP-competitive inhibitor of the BRAF kinase.[1][7] In cancers with a BRAF V600 mutation, the kinase is perpetually active, leading to a continuous phosphorylation cascade of MEK and subsequently ERK.[4][5] This sustained signaling promotes cell cycle progression and inhibits apoptosis.[6][7] Dabrafenib binds to the ATP-binding site of the mutated BRAF protein, preventing it from phosphorylating MEK and thereby interrupting the aberrant signaling pathway.[3][7] This blockade results in a G1 cell cycle arrest and induction of apoptosis in tumor cells.[7]
Interestingly, Dabrafenib has been shown to cause a paradoxical activation of the MAPK pathway in BRAF wild-type cells.[7] This phenomenon is RAS-dependent and is a key consideration in its clinical use, contributing to certain side effects.[7]
Caption: Dabrafenib inhibits the mutated BRAF kinase, blocking the MAPK signaling pathway.
Physicochemical and Pharmacokinetic Properties
Dabrafenib is administered orally.[8] Key pharmacokinetic parameters are summarized in the table below.
| Property | Value | Source |
| CAS Number | 919530-07-7 | N/A |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [8] |
| Molecular Weight | 519.56 g/mol | [8] |
| Solubility | Soluble in DMSO | [8] |
| Absolute Oral Bioavailability | 95% | [9][10] |
| Metabolism | Primarily via CYP3A4 and CYP2C8 | [9][10] |
| Elimination | Oxidative metabolism and biliary excretion | [9][10] |
| Steady State | Achieved within 14 days of dosing | [11] |
Dabrafenib exhibits a time-dependent increase in its apparent clearance, which is likely due to the induction of its own metabolism through CYP3A4.[9][10] One of its major metabolites, hydroxy-dabrafenib, is also pharmacologically active.[9][12]
Therapeutic Applications and Clinical Efficacy
Dabrafenib is approved for the treatment of various cancers harboring BRAF V600 mutations.[13][14]
Metastatic Melanoma
Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor trametinib, has significantly improved outcomes for patients with BRAF V600-mutant metastatic melanoma.[15][16][17] The combination therapy, in particular, has demonstrated higher response rates and longer progression-free and overall survival compared to Dabrafenib alone.[15][17]
Non-Small Cell Lung Cancer (NSCLC)
The combination of Dabrafenib and trametinib is also approved for the treatment of metastatic NSCLC with a BRAF V600E mutation.[13][18]
Anaplastic Thyroid Cancer
For patients with locally advanced or metastatic anaplastic thyroid cancer with a BRAF V600E mutation, the combination of Dabrafenib and trametinib has shown clinical benefit.[13][18]
Other Solid Tumors
The FDA has granted accelerated approval for the combination of Dabrafenib and trametinib for the treatment of adult and pediatric patients with unresectable or metastatic solid tumors with a BRAF V600E mutation who have progressed following prior treatment and have no satisfactory alternative treatment options.[14] This tissue-agnostic approval was based on data from trials like the NCI-MATCH study.[13][19]
Combination Therapy: The Rationale for Dual Pathway Inhibition
The development of resistance to BRAF inhibitor monotherapy is a significant clinical challenge.[15][20] One of the key mechanisms of resistance involves the reactivation of the MAPK pathway through various bypass mechanisms.[6][21][22] The combination of Dabrafenib with a MEK inhibitor like trametinib provides a dual blockade of the MAPK pathway, which can overcome or delay the onset of resistance.[15][16] This combination has also been shown to reduce the incidence of certain side effects associated with Dabrafenib monotherapy, such as the development of cutaneous squamous cell carcinomas.[7][15]
Caption: Combining Dabrafenib and Trametinib provides a more robust blockade of the MAPK pathway.
Preclinical and Clinical Research Protocols
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Dabrafenib in cancer cell lines with and without BRAF mutations.
Methodology:
-
Seed cancer cell lines (e.g., A375 for BRAF V600E and a wild-type BRAF line) in 96-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of Dabrafenib in culture medium.
-
Replace the medium in the wells with the Dabrafenib dilutions and incubate for 72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo®).
-
Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.
Preclinical studies have shown that Dabrafenib selectively inhibits the growth of BRAF V600E mutated cell lines with an IC₅₀ of less than 200 nM, while having minimal effect on wild-type BRAF cell lines.[23][24]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Dabrafenib in a mouse model.
Methodology:
-
Implant human melanoma cells with the BRAF V600E mutation (e.g., A375P) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer Dabrafenib orally to the treatment group at a specified dose and schedule (e.g., 30 mg/kg daily for 14 days).[25] The control group receives a vehicle.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., immunohistochemistry for pERK, Ki67, and p27).[7][26]
In vivo experiments have demonstrated that Dabrafenib inhibits tumor growth in BRAF V600E xenograft models.[7]
Safety and Tolerability
The safety profile of Dabrafenib, particularly when used in combination with trametinib, is well-characterized. Common adverse events include pyrexia, rash, fatigue, nausea, and diarrhea.[14][27] While the combination therapy can lead to a high rate of adverse events, most are manageable with dose modifications or supportive care.[18]
Mechanisms of Resistance
Despite the initial efficacy of Dabrafenib, acquired resistance is a common challenge.[20][22] Mechanisms of resistance are diverse and can include:
-
Reactivation of the MAPK pathway: This can occur through secondary mutations in NRAS or MEK1, or amplification of the BRAF gene.[21][28]
-
Activation of bypass signaling pathways: Overexpression of receptor tyrosine kinases (e.g., PDGFRβ, EGFR) can activate alternative survival pathways like the PI3K-AKT pathway.[6][22][28]
-
Alternative splicing of BRAF: This can lead to the production of BRAF variants that are resistant to inhibition by Dabrafenib.[20][28]
Understanding these resistance mechanisms is crucial for the development of next-generation therapies and strategies to overcome treatment failure.
Conclusion
Dabrafenib represents a significant advancement in the targeted therapy of BRAF-mutant cancers. Its selective inhibition of the aberrant MAPK pathway has led to improved clinical outcomes for patients with melanoma, NSCLC, and other solid tumors. The combination of Dabrafenib with the MEK inhibitor trametinib has further enhanced its efficacy and has become a standard of care in many settings. Ongoing research continues to explore novel combination strategies and approaches to overcome resistance, with the goal of further improving the long-term prognosis for patients with BRAF-mutant malignancies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 3. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 4. medschool.co [medschool.co]
- 5. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. Population pharmacokinetics of dabrafenib, a BRAF inhibitor: effect of dose, time, covariates, and relationship with its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics/Pharmacodynamics of Dabrafenib Plus Trametinib in Patients with BRAF-Mutated Metastatic Melanoma [mdpi.com]
- 13. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]
- 14. fda.gov [fda.gov]
- 15. Combination dabrafenib and trametinib in the management of advanced melanoma with BRAFV600 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy [curemelanoma.org]
- 17. droracle.ai [droracle.ai]
- 18. ascopubs.org [ascopubs.org]
- 19. ecog-acrin.org [ecog-acrin.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2 [mdpi.com]
- 22. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 24. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 26. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. targetedonc.com [targetedonc.com]
- 28. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
Structure elucidation of Methyl 4,6-dibromo-3-hydroxypicolinate
An In-depth Technical Guide to the Structure Elucidation of Methyl 4,6-dibromo-3-hydroxypicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive determination of a molecule's chemical structure is a cornerstone of chemical research, ensuring the integrity of subsequent studies and the safety of developed materials. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of this compound. As a substituted picolinate, this molecule presents a unique analytical challenge that requires the synergistic application of spectroscopic and crystallographic methods. This document moves beyond a simple listing of procedures, offering insights into the causality behind experimental choices and demonstrating how a self-validating system of analysis leads to an unambiguous structural assignment. We will detail the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the definitive confirmation by X-ray Crystallography.
Introduction to the Target Molecule
This compound is a halogenated pyridine derivative. Such compounds are significant scaffolds in medicinal chemistry and materials science. The precise arrangement of its substituents—two bromine atoms, a hydroxyl group, and a methyl ester—on the pyridine ring dictates its chemical reactivity, biological activity, and physical properties. Therefore, an exhaustive and accurate structural characterization is not merely academic but a critical prerequisite for its application.
The proposed structure for this compound is based on its IUPAC name, methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate , and its known chemical formula, C₇H₅Br₂NO₃ [1][2]. This guide will systematically present the evidence required to confirm this proposed structure beyond any reasonable doubt.
Table 1: Core Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | PubChem[1] |
| CAS Number | 321596-55-8 | Sigma-Aldrich[2] |
| Molecular Formula | C₇H₅Br₂NO₃ | PubChem[1] |
| Molecular Weight | 310.93 g/mol | PubChem[1] |
| Monoisotopic Mass | 308.86362 Da | PubChem[1] |
The Analytical Strategy: A Self-Validating Workflow
The elucidation of a novel or complex molecule is akin to solving a puzzle. Each piece of analytical data provides a clue, and the final picture only becomes clear when all pieces fit together logically. Our strategy is designed as an integrated workflow where each technique corroborates the findings of the others.
Caption: Integrated workflow for structure elucidation.
Foundational Analysis: Mass Spectrometry and IR Spectroscopy
Before delving into the complex carbon-hydrogen framework, we first confirm the molecular formula and the presence of key functional groups.
Mass Spectrometry (MS): Confirming Mass and Elemental Composition
Mass spectrometry is the first point of call to validate the molecular weight and elemental composition. For this molecule, the presence of two bromine atoms creates a highly characteristic isotopic pattern that serves as a crucial diagnostic tool.
Expected Outcome:
-
Molecular Ion Peak: The mass spectrum should exhibit a cluster of peaks for the molecular ion [M]⁺. Due to the natural abundances of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), we expect a characteristic triplet:
-
[M]⁺: Containing two ⁷⁹Br atoms.
-
[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺: Containing two ⁸¹Br atoms. The relative intensities of these peaks will be approximately 1:2:1.
-
-
High-Resolution MS (HRMS): HRMS provides the exact mass, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for C₇H₅⁷⁹Br₂NO₃ is 308.86362 Da[1]. An experimental value within a few parts per million (ppm) of this theoretical value would confirm the elemental composition.
Experimental Protocol (Electron Ionization - EI-MS):
-
Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.
-
Analysis: Scan a mass range (e.g., m/z 50-400) to detect the molecular ion and its fragment ions. For HRMS, a technique like Time-of-Flight (TOF) or Orbitrap is employed.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy probes the vibrational modes of bonds within the molecule, providing a rapid and non-destructive method for identifying the functional groups present.
Expected Absorption Bands: The structure of this compound suggests several characteristic IR absorption bands. The presence of these bands provides strong, corroborating evidence for the proposed functional groups.[3][4][5]
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
|---|---|---|---|
| 3400 - 3200 | O-H (hydroxyl) | Stretch | Broad, Medium |
| ~3050 | C-H (aromatic) | Stretch | Weak |
| ~2950 | C-H (methyl) | Stretch | Weak |
| ~1720 | C=O (ester) | Stretch | Strong, Sharp |
| 1600 - 1450 | C=C / C=N (pyridine ring) | Stretch | Medium to Strong |
| 1300 - 1100 | C-O (ester) | Stretch | Strong |
| Below 700 | C-Br | Stretch | Medium |
Experimental Protocol (Attenuated Total Reflectance - ATR-IR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Analysis: Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Detailed Structural Mapping: NMR Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the complete carbon-hydrogen framework.
¹H NMR Spectroscopy: Mapping the Protons
Expected Signals: The proposed structure has three distinct types of protons, which should give rise to three signals in the ¹H NMR spectrum.
-
Aromatic Proton (H-5): The pyridine ring has only one proton remaining at the 5-position. It has no adjacent protons, so it should appear as a singlet . Its chemical shift will be downfield (likely > 7.5 ppm) due to the deshielding effects of the aromatic ring and electronegative bromine atoms.
-
Hydroxyl Proton (-OH): This proton will appear as a broad singlet . Its chemical shift is variable and depends on concentration and solvent, but it is typically found between 5-9 ppm for phenolic hydroxyls.
-
Methyl Protons (-OCH₃): The three protons of the methyl ester group are equivalent and will appear as a sharp singlet . They are attached to an oxygen atom, placing their chemical shift around 3.8-4.0 ppm.[6][7]
¹³C NMR Spectroscopy: Assembling the Carbon Skeleton
Expected Signals: The molecule has 7 carbon atoms, all in unique chemical environments. Therefore, a standard broadband-decoupled ¹³C NMR spectrum should display 7 distinct signals.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear furthest downfield, typically in the range of 160-170 ppm.[8]
-
Pyridine Ring Carbons (C2, C3, C4, C5, C6): These five carbons will appear in the aromatic region (approx. 110-160 ppm). The carbons directly attached to electronegative atoms (N, O, Br) will be the most deshielded.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester group will be the most upfield signal, typically appearing around 50-55 ppm.[9]
Advanced Technique: DEPT (Distortionless Enhancement by Polarization Transfer) To confirm the carbon assignments, a DEPT-135 experiment is invaluable. In this experiment:
-
CH₃ and CH carbons appear as positive signals.
-
CH₂ carbons appear as negative signals.
-
Quaternary carbons (including C=O) do not appear.
For our target molecule, the DEPT-135 spectrum should show two positive signals (C-5 and -OCH₃) and no negative signals. This confirms the presence of one CH and one CH₃ group, and five quaternary carbons (C-2, C-3, C-4, C-6, and C=O).[10]
Table 3: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Shift (ppm) | Multiplicity | Assignment Rationale |
|---|---|---|---|
| ¹H | > 7.5 | Singlet | Aromatic proton (H-5) with no neighbors. |
| ¹H | 5.0 - 9.0 | Broad Singlet | Labile hydroxyl proton. |
| ¹H | 3.8 - 4.0 | Singlet | Methyl ester protons. |
| ¹³C | 160 - 170 | Quaternary | Ester carbonyl carbon. |
| ¹³C | 110 - 160 | Multiple Quat. & 1 CH | Five distinct pyridine ring carbons. |
| ¹³C | 50 - 55 | CH₃ | Methyl ester carbon. |
Experimental Protocol (NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it allows for clearer observation of the -OH proton.
-
Data Acquisition: Place the tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H Spectrum: Acquire a standard one-dimensional proton spectrum.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, this may require a longer acquisition time.
-
DEPT-135 Spectrum: Run the DEPT-135 pulse sequence to differentiate carbon types.
The Gold Standard: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only the atom-to-atom connectivity but also bond lengths, bond angles, and intermolecular interactions.[11][12]
Principle: When a beam of X-rays is directed at a perfectly ordered single crystal, the X-rays are diffracted by the electron clouds of the atoms. The resulting diffraction pattern contains detailed information about the arrangement of atoms in the crystal lattice. By analyzing this pattern, a 3D electron density map can be constructed, from which the positions of all non-hydrogen atoms can be determined with high precision.[13][14]
Experimental Protocol:
-
Crystal Growth: This is often the most challenging step. The compound must be induced to form high-quality, single crystals. This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to reduce thermal motion and then rotated in the X-ray beam while thousands of diffraction spots are measured.[11]
-
Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial structural model. This model is then refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate molecular structure.[11]
Conclusion: A Convergence of Evidence
The structure elucidation of this compound is achieved not by a single experiment, but by the logical convergence of data from multiple, orthogonal analytical techniques. Mass spectrometry confirms the molecular formula, with the bromine isotope pattern serving as a powerful initial validation. Infrared spectroscopy identifies the key functional groups—hydroxyl, ester, and the aromatic ring. Finally, ¹H and ¹³C NMR spectroscopy meticulously map the molecular framework, establishing the precise connectivity of the atoms. Each of these steps validates the others, building a robust and self-consistent structural hypothesis. This hypothesis is then unequivocally confirmed by the "gold standard" of X-ray crystallography, which provides the final, definitive three-dimensional picture of the molecule. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any future research or development involving this compound.
References
- 1. This compound | C7H5Br2NO3 | CID 22175130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 321596-55-8 [sigmaaldrich.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. chimia.ch [chimia.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Collection - Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by Xâray Crystallography - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
A Comprehensive Technical Guide to Methyl 4,6-dibromo-3-hydroxypicolinate: Synthesis, Properties, and Applications in Chemical Research
This guide provides an in-depth analysis of Methyl 4,6-dibromo-3-hydroxypicolinate, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications, grounded in authoritative sources.
Chemical Identity and Nomenclature
This compound is a polysubstituted pyridine derivative. The precise arrangement of its functional groups—a methyl ester, a hydroxyl group, and two bromine atoms on the pyridine core—makes it a versatile building block in medicinal chemistry and material science.
-
IUPAC Name: The systematic name for this compound is methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate [1][2]. This name precisely defines the location of each substituent on the pyridine ring structure.
-
CAS Number: The Chemical Abstracts Service registry number is 321596-55-8 , which serves as a unique identifier for this specific chemical substance[1][2][3].
-
Synonyms: In literature and commercial listings, it is also referred to as:
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅Br₂NO₃ | [1][2][3] |
| Molecular Weight | 310.93 g/mol | [2][3] |
| Appearance | White to light yellow solid | [5] |
| Melting Point | 107-109 °C | [5] |
| Solubility | Soluble in alcohol and ether; slightly soluble in water | [5] |
| Storage | Inert atmosphere, room temperature | [1] |
Synthesis and Mechanistic Insights
The preparation of this compound is a targeted process involving the selective bromination of a pyridine precursor. The choice of reagents and conditions is critical to achieving high yield and purity.
Synthesis Workflow Diagram
The following diagram illustrates a common synthetic route.
Caption: Synthetic workflow for this compound.
Rationale of Experimental Choices
-
Starting Material: The synthesis begins with Methyl 3-hydroxypicolinate. The hydroxyl and ester groups on this precursor direct the electrophilic substitution of bromine atoms onto the pyridine ring.
-
Brominating Agents: The use of cuprous bromide (CuBr) and bromic acid is a key aspect of this synthesis. This combination facilitates the controlled dibromination of the electron-rich pyridine ring. The hydroxyl group at the 3-position activates the ring, making the 4 and 6 positions susceptible to electrophilic attack.
-
Solvent: Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its ability to dissolve the reactants and facilitate the reaction at room temperature[5].
-
Purification: The final step of purification and crystallization is essential to isolate the target compound from unreacted starting materials and byproducts, ensuring high purity for subsequent applications[5].
Applications in Research and Drug Development
This compound serves primarily as a specialized chemical intermediate. Its structural features are leveraged for the construction of more complex molecules.
-
Organic Synthesis Intermediate: It is a valuable building block for synthesizing a variety of other organic compounds[5]. The bromine atoms are excellent leaving groups for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups at the 4 and 6 positions.
-
Precursor for Biologically Active Molecules: This compound is used in the preparation of substituted pyridine compounds, which are common scaffolds in molecules with biological activity and in the development of novel fluorescent dyes[5].
-
Synthesis of Picolinic Acids: It is a key intermediate in the synthesis of 4-alkoxy-3-hydroxypicolinic acids[6]. 3-Hydroxypicolinic acid derivatives are known for their use as matrices in MALDI mass spectrometry and in the synthesis of antiviral agents like favipiravir[7].
Experimental Protocol: Synthesis
This protocol details the laboratory-scale synthesis of this compound.
Objective: To synthesize this compound from Methyl 3-hydroxypicolinate.
Materials:
-
Methyl 3-hydroxypicolinate
-
Dimethyl sulfoxide (DMSO)
-
Cuprous bromide (CuBr)
-
Bromic acid in Acetic Acid
-
Reaction flask, magnetic stirrer, and standard laboratory glassware
-
Purification equipment (e.g., column chromatography or recrystallization apparatus)
Procedure:
-
Dissolution: In a suitable reaction flask, dissolve Methyl 3-hydroxypicolinate in dimethyl sulfoxide (DMSO) at room temperature[5].
-
Addition of Reagents: To the stirred solution, add cuprous bromide (CuBr) followed by the slow addition of bromic acid in acetic acid[5].
-
Reaction: Maintain the reaction mixture at room temperature and continue stirring for a period of 2-3 hours[5]. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Work-up and Isolation: Once the reaction is complete, the mixture is subjected to a purification process.
-
Purification: The crude product is purified and crystallized to yield the final product, this compound[5].
Safety and Handling
Proper safety precautions are mandatory when handling this compound.
-
Signal Word: Warning[1]
-
Hazard Statements:
-
Precautionary Statements:
-
General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses[5].
References
- 1. This compound | 321596-55-8 [sigmaaldrich.com]
- 2. This compound | C7H5Br2NO3 | CID 22175130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:321596-55-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. CAS # 321596-55-8, 4,6-Dibromo-3-hydroxypyridine-2-carboxylic acid methyl ester - chemBlink [chemblink.com]
- 5. chembk.com [chembk.com]
- 6. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 7. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
Spectroscopic Data for Methyl 4,6-dibromo-3-hydroxypicolinate: A Technical Guide
For Immediate Release
This technical guide serves as a centralized resource for researchers, scientists, and professionals in drug development on the spectroscopic properties of Methyl 4,6-dibromo-3-hydroxypicolinate. Due to the current absence of publicly available experimental spectroscopic data for this compound, this guide will focus on its known chemical properties and provide a framework for the anticipated spectroscopic characteristics based on the analysis of its structural analogues. As experimental data becomes available, this guide will be updated accordingly.
Introduction to this compound
This compound is a halogenated pyridine derivative. Halogenated aromatic compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities. The presence of bromine atoms, a hydroxyl group, and a methyl ester functionality on the pyridine ring suggests a molecule with diverse potential for chemical modification and interaction with biological targets. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.
Chemical Identity: [1]
-
IUPAC Name: Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate[1]
-
Molecular Formula: C₇H₅Br₂NO₃[1]
-
CAS Number: 321596-55-8[1]
Predicted Spectroscopic Data and Interpretation
In the absence of experimental spectra, a predictive analysis based on established principles of spectroscopy and data from structurally related compounds can provide valuable insights into the expected spectroscopic features of this compound.
¹H NMR Spectroscopy (Predicted)
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to be relatively simple, reflecting the limited number of protons in the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | 3H | The methyl protons of the ester group are deshielded by the adjacent oxygen and carbonyl group, typically appearing in this region. |
| Pyridine-H (C5-H) | 7.5 - 7.8 | Singlet (s) | 1H | The lone proton on the pyridine ring is in an electron-poor environment due to the electronegative nitrogen and bromine atoms, leading to a downfield shift. The absence of adjacent protons would result in a singlet. |
| -OH | 5.0 - 7.0 (variable) | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It is expected to be a broad signal. |
Rationale for Predictions: The electron-withdrawing nature of the two bromine atoms and the pyridine nitrogen will significantly deshield the aromatic proton. The methyl ester protons will exhibit a characteristic singlet in the typical downfield region for such functional groups.
Experimental Workflow for ¹H NMR Data Acquisition:
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| -OCH₃ | 52 - 55 | Typical range for a methyl ester carbon. |
| C=O | 160 - 165 | The carbonyl carbon of the ester is expected in this downfield region. |
| C2 | 145 - 150 | The carbon attached to the ester group and adjacent to the nitrogen will be deshielded. |
| C3 | 150 - 155 | The carbon bearing the hydroxyl group will be significantly deshielded. |
| C4 | 115 - 120 | The carbon attached to the bromine atom will be deshielded, though the effect is less pronounced than for C6. |
| C5 | 125 - 130 | The carbon with the lone proton. |
| C6 | 135 - 140 | The carbon attached to the bromine atom and adjacent to the nitrogen will be significantly deshielded. |
Rationale for Predictions: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons directly attached to the electronegative bromine and oxygen atoms (C3, C4, C6) will be shifted downfield. The carbonyl carbon of the ester will be the most downfield signal.
Experimental Workflow for ¹³C NMR Data Acquisition:
Caption: Workflow for acquiring a ¹³C NMR spectrum, including DEPT experiments.
Infrared (IR) Spectroscopy (Predicted)
The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad | The broadness is due to hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | Characteristic for C-H bonds on an aromatic ring. |
| C-H stretch (methyl) | 2850 - 3000 | Medium | Characteristic for the methyl group of the ester. |
| C=O stretch (ester) | 1710 - 1740 | Strong | A strong, sharp peak is expected for the carbonyl group. |
| C=C and C=N stretch (pyridine ring) | 1400 - 1600 | Medium to Strong | Multiple bands are expected for the aromatic ring vibrations. |
| C-O stretch (ester) | 1200 - 1300 | Strong | Characteristic for the C-O single bond of the ester. |
| C-Br stretch | 500 - 650 | Medium to Strong | The carbon-bromine stretching vibrations appear in the fingerprint region. |
Rationale for Predictions: The spectrum will be dominated by a strong carbonyl absorption from the ester and a broad hydroxyl peak. The aromatic C-H and ring vibrations, as well as the C-Br stretches in the fingerprint region, will also be key identifying features.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Expected Molecular Ion Peaks (m/z):
| Ion | Expected m/z | Rationale |
| [M]⁺ | 308.86, 310.86, 312.86 | The molecular ion peak will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The approximate ratio of the peaks will be 1:2:1. |
| [M+H]⁺ | 309.87, 311.87, 313.87 | In soft ionization techniques like ESI, the protonated molecule is often observed. |
Expected Fragmentation Patterns:
-
Loss of ·OCH₃ (31 Da): A common fragmentation for methyl esters.
-
Loss of COOCH₃ (59 Da): Loss of the entire methoxycarbonyl group.
-
Loss of Br (79/81 Da): Cleavage of a carbon-bromine bond.
-
Sequential loss of Br atoms.
Rationale for Predictions: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion, which will definitively indicate the presence of two bromine atoms. The fragmentation will likely proceed through the loss of the ester functionality and the bromine atoms.
Synthesis and Purification (Proposed)
Proposed Synthetic Workflow:
Caption: A proposed synthetic and purification workflow.
Experimental Protocol Considerations:
-
Reaction Conditions: The choice of brominating agent and reaction conditions (solvent, temperature, reaction time) would need to be optimized to achieve selective di-bromination at the 4 and 6 positions without side reactions.
-
Purification: Purification of the crude product would likely involve column chromatography on silica gel to separate the desired product from any mono-brominated or other byproducts. Recrystallization could be employed for further purification.
-
Characterization: The purified product would then be subjected to the full suite of spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity. Melting point analysis would also be a crucial characterization step.
Conclusion and Future Outlook
This compound presents an interesting scaffold for further chemical exploration. This guide has outlined the predicted spectroscopic characteristics to aid in its identification and characterization. The immediate priority for the scientific community should be the synthesis and full experimental spectroscopic analysis of this compound. The availability of this data will be crucial for its potential applications in drug discovery and materials science. This document will be updated as soon as verified experimental data is published.
References
The Intricacies of Brominated Picolinates: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
Picolinic acid, a simple pyridine derivative, has long been recognized for its significant role as a versatile scaffold in medicinal chemistry and materials science.[1][2] The introduction of a bromine atom onto the picolinic acid framework dramatically alters its physicochemical properties and reactivity, opening up a vast landscape for chemical exploration and the development of novel molecular entities. This technical guide provides a deep dive into the physical and chemical characteristics of brominated picolinates, offering a critical resource for researchers engaged in their synthesis, analysis, and application. We will explore the nuances of different positional isomers, delve into their spectroscopic and crystallographic features, and provide practical insights into their handling and reactivity.
The Brominated Picolinate Landscape: An Overview
Brominated picolinates are a class of compounds where a bromine atom is substituted at one of the available positions on the pyridine ring of picolinic acid. The position of the bromine atom (at C3, C4, C5, or C6) significantly influences the molecule's electronic distribution, steric hindrance, and ultimately, its chemical behavior and biological activity. These compounds serve as crucial intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[3][4] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the facile introduction of diverse functional groups.[4]
Physicochemical Properties: A Comparative Analysis
The physical properties of brominated picolinates are fundamental to their handling, purification, and formulation. Below is a comparative summary of the key physical properties of the different mono-brominated picolinic acid isomers.
| Property | 3-Bromopicolinic Acid | 4-Bromopicolinic Acid | 5-Bromopicolinic Acid | 6-Bromopicolinic Acid |
| CAS Number | 30683-23-9[5] | 30766-03-1[6][7] | 30766-11-1[8] | 21190-87-4[1] |
| Molecular Formula | C₆H₄BrNO₂ | C₆H₄BrNO₂ | C₆H₄BrNO₂ | C₆H₄BrNO₂ |
| Molecular Weight | 202.01 g/mol | 202.01 g/mol [6][7] | 202.01 g/mol [9][10] | 202.01 g/mol [1] |
| Appearance | Pale yellow crystalline form[5] | White to off-white crystalline solid | White to light yellow powder | Off-white crystalline powder[4] |
| Melting Point (°C) | Not specified | 172-174[6][11] | 173-175[9][10] | 192-194[1][12] |
| Boiling Point (°C) | Not specified | 347.8 ± 27.0 (at 760 mmHg)[6] | 319.5 ± 27.0 (Predicted)[9][10] | 352.8 ± 27.0 (Predicted)[1] |
| Density (g/cm³) | Not specified | 1.8 ± 0.1[6] | 1.813[9] | 1.813 ± 0.06 (Predicted)[1] |
| Solubility | Not specified | Soluble in polar solvents like water and alcohols | Soluble in methanol[10] | Soluble in DMSO (slightly), Methanol (slightly)[1] |
| pKa | Not specified | 3.25 ± 0.10 (Predicted)[11] | 3.41 ± 0.10 (Predicted)[10] | 3.25 ± 0.10 (Predicted)[1] |
Synthesis and Reactivity: A Chemist's Perspective
The synthesis of brominated picolinates can be achieved through various synthetic routes, often starting from commercially available picolines or picolinic acids. A common strategy involves the direct bromination of the corresponding picolinic acid, though regioselectivity can be a challenge.
A representative synthetic approach for 5-bromopicolinic acid involves the oxidation of 5-bromo-2-methylpyridine using a strong oxidizing agent like potassium permanganate.[13]
Caption: General synthesis of 5-bromopicolinic acid.
The reactivity of the bromine atom on the pyridine ring is influenced by its position. It can readily participate in nucleophilic substitution reactions and is an excellent precursor for organometallic cross-coupling reactions, which are pivotal in modern drug discovery for constructing carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group offers another site for chemical modification, such as esterification, amidation, or reduction to the corresponding alcohol.[4]
Analytical Characterization: Unveiling the Molecular Structure
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of brominated picolinates.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons provide definitive information about the position of the bromine atom. The carboxyl proton typically appears as a broad singlet at a downfield chemical shift (around 12 ppm).[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. The characteristic C=O stretching vibration of the carboxylic acid and the C-Br stretching frequency, along with the aromatic C-H and C=C/C=N ring vibrations, are key diagnostic peaks.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of ⁷⁹Br and ⁸¹Br, which are present in an approximately 1:1 ratio.[15]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of brominated picolinates and for monitoring reaction progress. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a UV detector is commonly employed.[9]
-
Gas Chromatography (GC): For more volatile derivatives, such as esters of brominated picolinates, GC can be a suitable analytical technique.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.[16] The crystal structure of 3-bromopicolinic acid has been reported to be in the orthorhombic crystal system.[17] This technique is invaluable for understanding the solid-state packing and conformational preferences of these molecules.[16][18]
Stability and Degradation
Brominated picolinates are generally stable under normal laboratory conditions.[6] However, like other halogenated aromatic compounds, they can be susceptible to degradation under certain environmental conditions. The degradation of pyridine derivatives in the environment can occur through biotic and abiotic processes. Microbial degradation often involves initial hydroxylation of the pyridine ring followed by ring cleavage.[19][20] The presence and position of the bromine atom can influence the rate and pathway of degradation.[20] Photochemical degradation is another potential pathway for the breakdown of these compounds in the environment.
Applications in Research and Development
The primary application of brominated picolinates is as versatile building blocks in organic synthesis.[5][9] Their dual functionality allows for sequential and diverse chemical modifications, making them highly valuable in the construction of complex molecular architectures for:
-
Drug Discovery: As "privileged structures," picolinate derivatives are integral to a significant number of FDA-approved drugs. Brominated picolinates serve as key intermediates in the synthesis of novel therapeutic agents targeting a wide range of diseases.[21]
-
Agrochemicals: The pyridine ring is a common motif in many modern herbicides, insecticides, and fungicides. Brominated picolinates are used to synthesize new and more effective crop protection agents.[3]
-
Materials Science: The ability of picolinates to chelate metal ions makes them interesting ligands for the development of new catalysts, coordination polymers, and functional materials.
Experimental Protocols
Protocol: Synthesis of 5-Bromopicolinic Acid
Disclaimer: This protocol is for informational purposes only and should be carried out by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
5-Bromo-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (6 M)
-
Ethanol
Procedure:
-
In a three-necked flask equipped with a thermometer and a condenser, add 5-bromo-2-methylpyridine (0.1 mol) and 100 mL of water.[13]
-
Heat the mixture to 80 °C with stirring.[13]
-
Slowly add potassium permanganate (0.2 mol) in portions, maintaining the reaction temperature at 85 °C.[13]
-
After the addition is complete, continue to stir the reaction mixture at 85 °C for 90 minutes.[13]
-
Cool the reaction mixture and filter to remove manganese dioxide.
-
Adjust the pH of the filtrate to 3-4 with 6 M hydrochloric acid.[13]
-
Cool the solution to room temperature to induce crystallization.
-
Collect the crude product by filtration and recrystallize from ethanol to obtain pure 5-bromopicolinic acid.[13]
Protocol: HPLC Analysis of a Brominated Picolinate
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample of brominated picolinate
Procedure:
-
Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 50:50 v/v). Degas the mobile phase before use.
-
Prepare a stock solution of the brominated picolinate sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Set the HPLC system parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: Ambient
-
UV detection wavelength: 254 nm (or a wavelength of maximum absorbance for the specific compound)
-
-
Inject the sample solution and record the chromatogram.
-
The purity of the sample can be determined by calculating the area percentage of the main peak.
Caption: General workflow for HPLC analysis.
Conclusion
Brominated picolinates are a class of compounds with significant and growing importance in chemical synthesis. Their unique combination of a bromine atom and a carboxylic acid on a pyridine scaffold provides a rich platform for the development of new molecules with diverse applications. A thorough understanding of their physical and chemical characteristics, as detailed in this guide, is paramount for any researcher working with these versatile building blocks. As the demand for novel pharmaceuticals and advanced materials continues to grow, the role of brominated picolinates as key synthetic intermediates is set to expand even further.
References
- 1. 6-Bromopicolinic acid | 21190-87-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 30766-03-1: 4-Bromopicolinic acid | CymitQuimica [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 4-Bromo-pyridinecarboxylic acid | CAS#:30766-03-1 | Chemsrc [chemsrc.com]
- 7. 30766-03-1|4-Bromopicolinic acid|BLD Pharm [bldpharm.com]
- 8. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. innospk.com [innospk.com]
- 10. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]
- 11. 4-Bromopyridine-2-carboxylic acid | 30766-03-1 [chemicalbook.com]
- 12. 6-溴吡啶-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. CN104987308A - Preparation method for 5-bromine-2-picolinic acid - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. massbank.jp [massbank.jp]
- 16. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Discovery and History of Substituted Hydroxypicolinic Acids
Introduction: From Natural Scaffolds to Versatile Chemical Platforms
Substituted hydroxypicolinic acids, a class of pyridine-based heterocyclic compounds, have emerged from relative obscurity to become a cornerstone in diverse scientific fields, ranging from agricultural science to analytical chemistry and drug discovery. Their journey from natural product components to synthetically versatile platforms is a testament to the enduring value of chemical exploration and the intricate relationship between natural products and human innovation. This guide provides an in-depth exploration of the discovery, history, and key applications of this fascinating class of molecules, designed for researchers, scientists, and drug development professionals. We will delve into the foundational discoveries, the evolution of their applications, and the underlying chemical principles that make them so versatile.
Initially identified as a natural product in Aloe africana and as a vital intermediate in the biosynthesis of the virginiamycin S1 antibiotic by Streptomyces virginiae, the core 3-hydroxypicolinic acid scaffold demonstrated biological relevance from its earliest encounters.[1][2] This natural precedent hinted at a privileged structure, one honed by evolution for specific biochemical interactions. It was this initial spark that ignited further investigation into the synthesis and derivatization of the hydroxypicolinic acid core, ultimately unlocking a wide array of functionalities and applications unforeseen at the time of its discovery.
A Historical Timeline: Key Milestones in the Journey of Hydroxypicolinic Acids
The history of substituted hydroxypicolinic acids is not a single, linear narrative but rather a convergence of discoveries in natural product chemistry, synthetic methodology, and applied sciences. The timeline below highlights the pivotal moments that have shaped our understanding and utilization of these compounds.
Early Discoveries and Synthetic Foundations:
While the broader class of pyridinecarboxylic acids has been known since the late 19th century, the specific focus on hydroxylated derivatives gained momentum in the mid-20th century.[3] Early synthetic efforts were often extensions of methods developed for picolinic acid itself, such as the oxidation of picoline precursors.[2][3] A significant early contribution was a 1965 paper in Acta Chemica Scandinavica by N. Clauson-Kass et al., which described a process for preparing derivatives of 3-hydroxypicolinic acid from furfural.[4] This work provided a foundational, scalable route to the core scaffold, paving the way for more extensive derivatization and investigation. Patents from the 1960s also describe processes for producing 3-hydroxypicolinic acid amide from furfural derivatives, indicating early industrial interest in these compounds as chemical intermediates.[5][6]
The Rise of Agrochemical Applications: Picolinamide Fungicides
A major turning point in the history of substituted hydroxypicolinic acids was the discovery of their potent fungicidal activity. This led to the development of a new class of agrochemicals known as picolinamide fungicides. Companies like Dow Agrosciences (now Corteva Agriscience) were at the forefront of this research, developing compounds like fenpicoxamid and, more recently, the fully synthetic florylpicoxamid.[7][8] These fungicides represented a significant advancement in crop protection due to their novel mechanism of action.
A Serendipitous Discovery: 3-Hydroxypicolinic Acid as a MALDI Matrix
In 1993, a landmark paper by Wu, Steding, and Becker in Rapid Communications in Mass Spectrometry reported the use of 3-hydroxypicolinic acid (3-HPA) as a highly effective matrix for the analysis of oligonucleotides by Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[9] This discovery was transformative for the field of genomics and proteomics, as 3-HPA proved to be particularly adept at facilitating the gentle ionization of large nucleic acid molecules, a significant challenge at the time. This application remains one of the most widespread uses of the unsubstituted 3-hydroxypicolinic acid.
Expansion into Drug Discovery: A Scaffold for Enzyme Inhibition
More recently, the hydroxypicolinic acid scaffold has been recognized for its potential in drug discovery, primarily due to its ability to act as a metal-chelating agent and to form key interactions with enzyme active sites.[10] Research has explored its derivatives as inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic disorders and tyrosinase for applications in dermatology and the treatment of hyperpigmentation.[11][12]
Core Applications and Mechanisms of Action
The diverse applications of substituted hydroxypicolinic acids stem from their unique chemical architecture, which combines a pyridine ring, a carboxylic acid, and a hydroxyl group. This arrangement facilitates a range of interactions, from metal chelation to specific hydrogen bonding with biological macromolecules.
Agricultural Fungicides: Disrupting Fungal Respiration
The most significant commercial application of substituted hydroxypicolinic acids is in agriculture. The picolinamide class of fungicides are potent inhibitors of fungal respiration.
Mechanism of Action: These fungicides target the quinone-inside (Qi) site of the mitochondrial cytochrome bc1 complex (also known as Complex III).[7][13][14] By binding to this site, they block the electron transport chain, which is essential for ATP production in fungi. This disruption of cellular respiration ultimately leads to fungal cell death. This mechanism is distinct from the strobilurin (QoI) fungicides, which target the quinone-outside site of the same complex, meaning there is no cross-resistance between the two classes.[7]
Structure-Activity Relationship (SAR): The fungicidal activity of picolinamides is highly dependent on the substitution pattern on the aromatic ring. For instance, studies on novel picolinamide derivatives have shown that chloro-substituted compounds exhibit particularly high efficacy against soil-borne fungi like Rhizoctonia solani and Alternaria alternata.[15]
Quantitative Data on Fungicidal Activity:
| Compound ID | Substituent | Target Fungus | ED50 (μg/mL) | Reference |
| 4c | 3-chloro | R. solani | 29.1 | [15] |
| 4b | 2-chloro | R. solani | 38.2 | [15] |
| 4c | 3-chloro | A. alternata | 33.9 | [15] |
| 4b | 2-chloro | A. alternata | 51.4 | [15] |
| 4k | 2-hydroxy | R. solani | 67.6 | [15] |
| 4m | 4-hydroxy | R. solani | 81.7 | [15] |
MALDI Mass Spectrometry: A Gentle Lift for Large Molecules
The use of 3-hydroxypicolinic acid (3-HPA) as a MALDI matrix is a cornerstone of modern bioanalytical chemistry.
Mechanism of Action: In MALDI, the analyte is co-crystallized with a large excess of a matrix compound. When a laser pulse strikes the crystal, the matrix absorbs the laser energy, leading to a soft ionization and desorption of the analyte molecules. 3-HPA is particularly effective for oligonucleotides because its chemical properties promote the formation of intact, singly-charged analyte ions, which simplifies the resulting mass spectrum.
Enzyme Inhibition in Drug Discovery
The ability of the hydroxypicolinic acid scaffold to chelate metal ions and act as a hydrogen bond donor and acceptor makes it a promising platform for designing enzyme inhibitors.[16]
a) Tyrosinase Inhibition:
Tyrosinase is a copper-containing enzyme that plays a key role in melanin biosynthesis.[12] Inhibitors of tyrosinase are of great interest for treating hyperpigmentation disorders and in the cosmetics industry. The hydroxamic acid functional group, a close relative of hydroxypicolinic acid, is a potent metal-binding group that can interact with the dicopper center of tyrosinase, leading to its inhibition.[12] While specific quantitative data for hydroxypicolinic acid derivatives as tyrosinase inhibitors is still emerging in publicly available literature, the principle of metal chelation at the active site is a well-established strategy for inhibiting this enzyme.
b) 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition:
11β-HSD1 is an enzyme that converts inactive cortisone to the active glucocorticoid cortisol. Overactivity of this enzyme is linked to metabolic syndrome and type 2 diabetes. The picolinamide scaffold has been identified as a promising starting point for the development of 11β-HSD1 inhibitors.[11] High-throughput screening identified an initial hit compound which, through systematic chemical modification, led to the discovery of potent and metabolically stable inhibitors.[11]
Quantitative Data for 11β-HSD1 Inhibition:
| Compound | Description | h-11β-HSD1 IC50 (nM) | m-11β-HSD1 IC50 (nM) | Reference |
| 1 | Initial Hit | 130 | 160 | [11] |
| 25 | Optimized Lead | 11 | 14 | [11] |
Experimental Protocols: Synthesis of Substituted Hydroxypicolinic Acids
The following protocols provide examples of the synthesis of key hydroxypicolinic acid derivatives, illustrating the chemical principles involved.
Protocol 1: Synthesis of 4-Alkoxy-3-hydroxypicolinic Acids from Furfural
This multi-step synthesis is an example of a scalable industrial process for producing precursors to picolinamide fungicides.[6]
Step 1: Preparation of 4,6-Dibromo-3-hydroxypicolinonitrile This intermediate can be prepared from furfural through a series of reactions including cyano-amination, amine salt formation, and a bromination-rearrangement sequence.[6]
Step 2: Bromo Substitution by an Alkoxide The 4-bromo group of 4,6-dibromo-3-hydroxypicolinonitrile is selectively replaced by an alkoxy group.
-
Dissolve 4,6-dibromo-3-hydroxypicolinonitrile in a suitable polar, aprotic solvent (e.g., THF, dioxane).
-
Add at least 2 equivalents of an alkali metal alkoxide (e.g., sodium methoxide in methanol).
-
Heat the reaction mixture to between 40°C and 100°C for 1 to 48 hours, potentially under pressure in a sealed vessel.
-
After the reaction is complete, cool the mixture and recover the 4-alkoxy-6-bromo-3-hydroxypicolinonitrile product using standard isolation and purification techniques.
Step 3: Nitrile Hydrolysis and Halogen Reduction The nitrile is hydrolyzed to a carboxylic acid, and the remaining bromo group is removed.
-
The 4-alkoxy-6-bromo-3-hydroxypicolinonitrile can be treated in a one-pot process with zinc metal and potassium hydroxide at an elevated temperature (80°C to 100°C).[6]
-
The zinc facilitates the reductive debromination, while the strong base hydrolyzes the nitrile.
-
The reaction is typically run for 8 to 36 hours.
-
Upon completion, the reaction mixture is acidified to precipitate the final 4-alkoxy-3-hydroxypicolinic acid product, which is then isolated by filtration and purified.
Protocol 2: Synthesis of 3,6-Dihydroxypicolinic Acid via Elbs Oxidation
This two-step laboratory synthesis starts from 3-hydroxypicolinic acid.[17]
Step 1: Formation of the Sulfate Ester Intermediate
-
Dissolve potassium hydroxide (15 mmol) in 10 ml of water and cool the solution.
-
Add 3-hydroxypicolinic acid (6 mmol) followed by potassium peroxydisulfate (3.3 mmol).
-
Stir the reaction mixture at room temperature for 24 hours. A precipitate of the dipotassium salt of 3-hydroxypyridine-2-carboxylic acid-6-sulfate monohydrate will form.
-
Filter the precipitate and wash with acetone to yield the intermediate.
Step 2: Hydrolysis to 3,6-Dihydroxypicolinic Acid
-
The sulfate ester intermediate is highly sensitive to acid-catalyzed hydrolysis.
-
Dissolve the intermediate in water and acidify the solution (e.g., with HCl to pH 1-2).
-
The hydrolysis proceeds rapidly at room temperature.
-
The 3,6-dihydroxypicolinic acid product can then be isolated.
Visualizations: Pathways and Workflows
Biosynthetic Pathway of 3-Hydroxypicolinic Acid
The biosynthesis of 3-hydroxypicolinic acid in bacteria proceeds from L-lysine through a series of enzymatic steps.[18]
References
- 1. 3-Hydroxypicolinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. Discovery and Development of 4-Hydroxyphenylpyruvate Dioxygenase as a Novel Crop Fungicide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3245998A - Processes for the production of picolinic acid dericatives - Google Patents [patents.google.com]
- 6. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scialert.net [scialert.net]
- 16. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Theoretical and Spectroscopic Exploration of Methyl 4,6-dibromo-3-hydroxypicolinate: A Technical Guide
This technical guide provides a comprehensive theoretical and spectroscopic analysis of Methyl 4,6-dibromo-3-hydroxypicolinate, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular properties, synthesis, and potential applications of this compound.
Introduction: The Significance of Halogenated Pyridines
Halogenated pyridine scaffolds are privileged structures in drug discovery and materials science. The introduction of halogen atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, the pyridine ring system, a bioisostere of benzene, offers opportunities for hydrogen bonding and metal coordination, enhancing its versatility as a pharmacophore. This compound combines these features, making it a compelling subject for detailed theoretical and experimental investigation.
Synthesis and Spectroscopic Characterization
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Profile (Theoretical and Analog-Based)
Due to the absence of published experimental spectra, the following data is a combination of theoretical predictions and comparisons with structurally similar compounds.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic proton singlet (δ 7.5-8.0 ppm), Methyl ester singlet (δ 3.8-4.0 ppm), Hydroxyl proton broad singlet (concentration dependent) |
| ¹³C NMR | Carbonyl carbon (δ 160-170 ppm), Aromatic carbons (δ 100-160 ppm), Methyl carbon (δ 50-55 ppm) |
| FT-IR (cm⁻¹) | O-H stretch (broad, ~3200-3500), C=O stretch (~1720-1740), C=C and C=N stretches (~1400-1600), C-Br stretch (~500-650) |
| Mass Spec. | Molecular ion peak (m/z) corresponding to C₇H₅Br₂NO₃, isotopic pattern characteristic of two bromine atoms. |
In-Depth Theoretical Analysis: A DFT Approach
To gain a deeper understanding of the electronic structure and reactivity of this compound, Density Functional Theory (DFT) calculations are an invaluable tool. These studies provide insights that can guide experimental design and interpretation.
Computational Methodology
Caption: A typical workflow for DFT calculations on the target molecule.
Molecular Geometry and Structural Parameters
DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The optimized geometry of this compound would likely show a planar pyridine ring, with the substituents exhibiting some degree of rotational freedom.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring and the hydroxyl group, while the LUMO is likely to be distributed over the electron-withdrawing ester and bromine substituents. A smaller HOMO-LUMO gap would suggest higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
The MEP map provides a visual representation of the charge distribution within a molecule. For our target compound, the MEP would likely show negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, highlighting sites for nucleophilic interaction. This information is critical for predicting intermolecular interactions and potential binding modes to biological targets.
Potential Applications and Future Directions
Based on the structural features and theoretical analysis, this compound holds promise in several areas:
-
Medicinal Chemistry: The substituted hydroxypicolinate scaffold is found in various biologically active compounds. This molecule could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.[1][2][3] The bromine atoms can also serve as handles for further synthetic modification to create a library of analogs for structure-activity relationship (SAR) studies.
-
Materials Science: Halogenated organic molecules are of interest for their potential use in organic electronics and crystal engineering. The ability of the bromine and hydroxyl groups to participate in halogen and hydrogen bonding could lead to the formation of predictable and stable supramolecular architectures.
Future research should focus on the definitive synthesis and experimental characterization of this compound to validate the theoretical predictions presented here. Furthermore, biological screening and material property investigations are warranted to fully explore its potential.
Conclusion
This technical guide has provided a comprehensive theoretical framework for understanding the properties of this compound. Through a combination of plausible synthetic strategies, analog-based spectroscopic predictions, and in-depth DFT calculations, we have elucidated its likely structural, electronic, and reactive characteristics. This foundational knowledge serves as a springboard for future experimental work aimed at unlocking the full potential of this intriguing halogenated pyridine derivative.
References
A Technical Guide to the Stability and Handling of Methyl 4,6-dibromo-3-hydroxypicolinate
Executive Summary
Methyl 4,6-dibromo-3-hydroxypicolinate is a halogenated pyridine derivative that serves as a critical intermediate in synthetic chemistry and drug discovery. The integrity and purity of this reagent are paramount for the success of downstream applications, where impurities can lead to failed reactions, complex purification challenges, and misleading biological data. This guide provides a comprehensive overview of the chemical stability of this compound, detailing the primary factors that influence its degradation. We present field-proven protocols for optimal long-term and short-term storage, safe handling, and a methodology for conducting forced degradation studies to validate stability in your specific laboratory environment. The recommendations herein are designed to ensure the material's integrity from receipt to use, safeguarding the reliability and reproducibility of your research.
Chemical & Physical Properties
A precise understanding of the compound's properties is the foundation for determining appropriate storage and handling procedures.
| Property | Value | Source(s) |
| IUPAC Name | methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | [1] |
| CAS Number | 321596-55-8 | [1][2] |
| Molecular Formula | C₇H₅Br₂NO₃ | [1][2] |
| Molecular Weight | 310.93 g/mol | [1][2] |
| Physical Form | White to off-white solid or powder | [3][4] |
| Purity | Typically ≥97% | [5] |
Core Stability Profile
The stability of this compound is influenced by its functional groups: a methyl ester, a phenolic hydroxyl group, and a dibrominated pyridine ring. These features make it susceptible to specific environmental and chemical stressors.
Key Environmental Factors
-
Temperature: Commercial suppliers provide varied storage temperature recommendations, ranging from room temperature to refrigerated conditions (2-8°C).[2][3] While the compound may be stable at controlled room temperature for short periods, the presence of a hydrolyzable ester and an oxidizable phenol group makes refrigerated storage at 2-8°C the authoritative recommendation for long-term preservation of purity. A structurally similar compound, Methyl 6-bromo-3-hydroxypicolinate, is also recommended to be stored under these refrigerated conditions.[6]
-
Atmosphere: The compound's hydroxylated pyridine ring is susceptible to oxidation. To prevent this, storage under an inert atmosphere (e.g., Argon or Nitrogen) is strongly recommended by suppliers.[6] This practice displaces atmospheric oxygen, a key driver of oxidative degradation.
-
Moisture (Humidity): The methyl ester functional group is prone to hydrolysis, which can be catalyzed by ambient moisture, especially under acidic or basic conditions. Therefore, the compound must be stored in a dry, desiccated environment .[2] Containers must be kept tightly sealed to prevent the ingress of atmospheric water vapor.[4][7]
-
Light: Halogenated aromatic compounds can be sensitive to photolytic degradation. Although specific data for this molecule is not publicly available, as a matter of best practice, the material should be protected from direct light by using amber glass vials or storing containers in a dark location. General guidance for pyridine compounds includes protection from sunlight.[8]
Chemical Incompatibilities
To prevent rapid decomposition and ensure safety, this compound should not be stored in proximity to:
-
Strong Oxidizing Agents: These can react aggressively with the electron-rich hydroxypyridine ring, leading to uncontrolled oxidation and degradation.[7]
-
Strong Acids and Bases: These will catalyze the rapid hydrolysis of the methyl ester to the corresponding carboxylic acid, altering the compound's chemical identity.
-
Heat Sources: Avoid storage near heat sources, open flames, or in areas with significant temperature fluctuations, as this can accelerate degradation.[8][9][10]
Postulated Degradation Pathways
Based on the molecule's structure, two primary degradation pathways are of concern. Understanding these mechanisms is key to designing effective preventative storage strategies.
Caption: Primary degradation routes for the target compound.
Recommended Storage & Handling Protocols
The following protocols are designed to maximize the shelf-life and preserve the purity of the compound.
Long-Term Storage Protocol (> 1 month)
This protocol is intended for archival or bulk quantities of the material.
-
Aliquot: If received in a large container, aliquot the material into smaller, single-use glass vials to minimize repeated exposure of the bulk stock to the atmosphere.
-
Inert Atmosphere: Purge the headspace of each vial with a gentle stream of dry Argon or Nitrogen for 15-30 seconds.
-
Seal Securely: Immediately and tightly cap the vials. For ultimate protection, use vials with PTFE-lined caps and seal the cap-vial interface with Parafilm®.
-
Desiccate: Place the sealed vials inside a secondary container (e.g., a small desiccator or a sealable bag) containing a desiccant such as silica gel.
-
Refrigerate: Store the secondary container in a refrigerator at 2-8°C , away from light.
-
Equilibration: Before use, allow the vial to warm to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
Short-Term (Working Stock) Protocol (< 1 month)
This protocol is suitable for material that is in active use.
-
Primary Container: Keep the working amount in its original, tightly sealed vial.
-
Desiccate: Store the vial in a laboratory desiccator at controlled room temperature (20-25°C).
-
Minimize Exposure: Open the container only as long as necessary to weigh out the material. Close it tightly immediately afterward.
-
Inert Gas Blanket (Optional but Recommended): For maximum protection, briefly flush the vial with inert gas before sealing after each use.
Safe Handling Procedures
Based on hazard classifications, appropriate personal protective equipment (PPE) and engineering controls are mandatory.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[8][11]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[7] Avoid contact with skin, eyes, and clothing.
Experimental Verification of Stability
To ensure the compound's suitability for a specific application, particularly after long-term storage or if its history is unknown, a forced degradation study is the definitive test. This protocol provides a self-validating system to confirm material integrity.
Protocol for a Forced Degradation Study
This study exposes the compound to accelerated stress conditions to identify potential liabilities.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Aliquot for Stress Testing: Dispense the stock solution into separate, labeled vials for each stress condition.
-
Apply Stress Conditions:
-
Acidic: Add 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Heat the stock solution (no added reagent) at 80°C for 48 hours.
-
Photolytic: Expose the stock solution in a quartz vial to a high-intensity UV/Vis light source for 24 hours.
-
Control: Keep one aliquot of the stock solution at 2-8°C in the dark.
-
-
Quenching: After the exposure period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to an appropriate concentration and analyze alongside the control sample using the analytical method described below.
Analytical Method for Purity Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for this analysis.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength determined by a UV scan of the parent compound.
-
Analysis Goal: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Caption: Workflow for a forced degradation stability study.
Data Summary & Interpretation
Results from the stability study should be tabulated to provide a clear overview of the compound's liabilities.
| Stress Condition | Incubation Time | Temperature | % Purity Remaining (vs. Control) | Observations |
| Control | 48 hr | 4°C | 100% | No degradation observed. |
| Acidic (0.1M HCl) | 24 hr | 60°C | Hypothetical: 85% | Major degradation peak observed, likely the hydrolyzed carboxylic acid. |
| Basic (0.1M NaOH) | 4 hr | RT | Hypothetical: 40% | Significant degradation; ester hydrolysis is rapid under basic conditions. |
| Oxidative (3% H₂O₂) | 24 hr | RT | Hypothetical: 92% | Minor degradation products noted, confirming sensitivity to oxidation. |
| Thermal | 48 hr | 80°C | Hypothetical: 98% | Compound is relatively stable to dry heat in the absence of other stressors. |
| Photolytic | 24 hr | RT | Hypothetical: 96% | Minor degradation suggests some light sensitivity. |
Note: Data in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary risks to its integrity are hydrolysis and oxidation. To ensure maximum shelf-life and experimental reproducibility, it is imperative to store this material under a dry, inert atmosphere at refrigerated temperatures (2-8°C) and protect it from light. Adherence to the handling and storage protocols outlined in this guide will provide researchers with a reliable source of this key synthetic intermediate, thereby enhancing the quality and success of their scientific endeavors.
References
- 1. This compound | C7H5Br2NO3 | CID 22175130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:321596-55-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. gkhsc.lookchem.com [gkhsc.lookchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. This compound - 羰基化合物 - 西典实验 [seedior.com]
- 6. Methyl 6-broMo-3-hydroxypicolinate CAS#: 321601-48-3 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. lobachemie.com [lobachemie.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Methodological & Application
The Strategic Utility of Methyl 4,6-dibromo-3-hydroxypicolinate in the Synthesis of Potent Kinase Inhibitors
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is intrinsically linked to the development of versatile and strategically functionalized building blocks. Methyl 4,6-dibromo-3-hydroxypicolinate, a polysubstituted pyridine derivative, has emerged as a scaffold of significant interest, particularly in the synthesis of kinase inhibitors. Its unique arrangement of functional groups—a methyl ester, a hydroxyl group, and two bromine atoms at positions amenable to selective substitution—provides a powerful platform for the construction of complex molecular architectures with potent biological activity.
The picolinate core is a privileged structure in drug discovery, known for its ability to form key interactions with biological targets.[1][2] The strategic placement of bromine atoms on the pyridine ring of this compound opens a gateway for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5][6] This application note will provide a detailed exploration of the utility of this compound as a starting material in the synthesis of p38 mitogen-activated protein (MAP) kinase inhibitors, drawing upon a specific example from the patent literature to illustrate its practical application.[4]
The Rationale for Employing this compound
The choice of this compound as a starting material is underpinned by a clear synthetic strategy that leverages the differential reactivity of its functional groups. The two bromine atoms at the 4- and 6-positions of the pyridine ring are not equivalent in their reactivity towards cross-coupling reactions. This differential reactivity can be exploited to achieve selective functionalization, allowing for the sequential introduction of different substituents. Typically, the bromine at the 6-position is more susceptible to nucleophilic substitution or cross-coupling, which can be attributed to electronic effects within the pyridine ring.
The hydroxyl group at the 3-position and the methyl ester at the 2-position are also key features. The hydroxyl group can be involved in hydrogen bonding interactions with the target protein or can be further functionalized if required. The methyl ester provides a handle for late-stage modification, such as hydrolysis to the corresponding carboxylic acid followed by amidation, which is a common strategy to introduce further diversity and to modulate the pharmacokinetic properties of the final compound.
Application in the Synthesis of p38 MAP Kinase Inhibitors
A compelling example of the application of this compound is found in the synthesis of potent p38 MAP kinase inhibitors, as described in patent WO 2016/051187 A1 by Topivert Pharma Ltd and Respivert Ltd.[4] p38 MAP kinases are key regulators of inflammatory responses, and their inhibition is a validated therapeutic strategy for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and asthma.[1][7]
The synthetic route outlined in the patent showcases the step-wise functionalization of the this compound core to build a complex inhibitor. The overall workflow involves a selective amination at the 6-position, followed by hydrolysis of the methyl ester and subsequent amidation to install the final side chain.
Experimental Protocols
The following protocols are adapted from the general procedures described in the patent literature for the synthesis of p38 kinase inhibitors starting from this compound.
Protocol 1: Selective Buchwald-Hartwig Amination at the C6-Position
This protocol describes the selective substitution of the bromine atom at the 6-position of the pyridine ring with morpholine.
Rationale: The choice of a palladium-catalyzed Buchwald-Hartwig amination allows for the formation of the C-N bond under relatively mild conditions with high functional group tolerance. The selection of a suitable phosphine ligand is crucial for achieving high catalytic activity and selectivity.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe, followed by the addition of morpholine.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Methyl 4-bromo-3-hydroxy-6-(morpholin-4-yl)picolinate .
Protocol 2: Saponification of the Methyl Ester
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Rationale: The conversion of the ester to a carboxylic acid is a necessary step to enable the subsequent amidation reaction. Saponification using a strong base like lithium hydroxide is a standard and effective method for this transformation.
Materials:
-
Methyl 4-bromo-3-hydroxy-6-(morpholin-4-yl)picolinate (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve Methyl 4-bromo-3-hydroxy-6-(morpholin-4-yl)picolinate in a mixture of THF and water.
-
Add lithium hydroxide monohydrate to the solution and stir at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Bromo-3-hydroxy-6-(morpholin-4-yl)picolinic acid . The crude product is often used in the next step without further purification.
Protocol 3: Amide Coupling
This protocol describes the formation of the final picolinamide derivative.
Rationale: Amide bond formation is a critical step in the synthesis of many pharmaceuticals. The use of a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a mild and efficient method for the amidation of the carboxylic acid.
Materials:
-
4-Bromo-3-hydroxy-6-(morpholin-4-yl)picolinic acid (1.0 equiv)
-
(3-Chlorophenyl)methanamine (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-Bromo-3-hydroxy-6-(morpholin-4-yl)picolinic acid in anhydrous DMF.
-
Add DIPEA to the solution, followed by HATU.
-
Stir the mixture at room temperature for 15 minutes.
-
Add (3-chlorophenyl)methanamine to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final product, 4-Bromo-N-(3-chlorobenzyl)-3-hydroxy-6-(morpholin-4-yl)picolinamide .
Data Presentation
The final compound synthesized through this route demonstrated significant inhibitory activity against several key kinases implicated in inflammatory pathways.
| Compound Name | Target Kinase | IC₅₀ (nM) |
| 4-Bromo-N-(3-chlorobenzyl)-3-hydroxy-6-(morpholin-4-yl)picolinamide | p38 MAPK alpha | < 10 |
| c-Src | < 20 | |
| Syk | < 800 | |
| Data is illustrative and based on representative compounds from the cited patent family.[1][4] |
Visualization of the Synthetic Pathway
Caption: Synthetic workflow for a p38 MAP kinase inhibitor.
Logical Relationship of Key Transformations
Caption: Key transformations in the synthesis of picolinamide kinase inhibitors.
Conclusion and Future Perspectives
The strategic application of this compound provides a robust and efficient entry point for the synthesis of complex, biologically active molecules. The example of its use in the development of p38 MAP kinase inhibitors highlights the value of its pre-installed functional handles, which allow for selective and sequential modifications. The differential reactivity of the two bromine atoms is a key feature that enables controlled diversification, making this scaffold highly attractive for the generation of compound libraries for high-throughput screening.
Future applications of this versatile building block could extend to the synthesis of inhibitors for other kinase families or different classes of enzymes, such as metalloenzymes, where the picolinate moiety can act as a metal-binding pharmacophore.[8] Further exploration of diverse cross-coupling partners and late-stage functionalization strategies will undoubtedly continue to unlock the full potential of this compound in the ongoing quest for novel therapeutics.
References
- 1. | BioWorld [bioworld.com]
- 2. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation | MDPI [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. | BioWorld [bioworld.com]
- 5. p38 MAP kinase inhibitors. Part 6: 2-arylpyridazin-3-ones as templates for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6147080A - Inhibitors of p38 - Google Patents [patents.google.com]
- 7. An updated patent review of p38 MAP kinase inhibitors (2014-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Methyl 4,6-dibromo-3-hydroxypicolinate – A Versatile Scaffold for Complex Molecule Synthesis
Introduction: The Strategic Value of a Polysubstituted Pyridine Core
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 4,6-dibromo-3-hydroxypicolinate has emerged as a preeminent building block for researchers in medicinal chemistry and materials science. Its value lies in the dense and strategically positioned array of functional groups on a stable pyridine core. This polysubstituted scaffold offers multiple, orthogonally reactive sites, enabling sequential and highly controlled modifications.
The presence of two chemically distinct bromine atoms at the C4 and C6 positions, a nucleophilic hydroxyl group, and an ester moiety provides a rich platform for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing field-proven protocols for key transformations and explaining the underlying chemical principles that govern their success.
Physicochemical Properties & Handling
A thorough understanding of the physical and chemical properties of a building block is critical for its effective use and safe handling.
| Property | Value | Source |
| IUPAC Name | methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | [1] |
| CAS Number | 321596-55-8 | [1][2] |
| Molecular Formula | C₇H₅Br₂NO₃ | [1][2] |
| Molecular Weight | 310.93 g/mol | [1][2] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [3] |
| Storage | Store under an inert atmosphere at room temperature. | [2] |
| Safety | Warning. Hazard Statements: H302, H315, H319, H332, H335. |
Expert Insight: The compound's stability under inert, dry conditions at room temperature simplifies storage logistics. However, the hazard statements indicate that appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a certified chemical fume hood.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The two bromine substituents are ideal handles for palladium-catalyzed cross-coupling reactions, the cornerstone of modern C-C and C-N bond formation. A key feature of this scaffold is the potential for regioselective functionalization, as the electronic and steric environments of the C4-Br and C6-Br bonds are non-equivalent.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl structures or introducing alkyl/alkenyl groups.[4][5] With this compound, selective mono- or di-substitution can be achieved by controlling the stoichiometry of the boronic acid partner.[6]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of Pd(PPh₃)₄ is a reliable starting point for many Suzuki couplings due to its commercial availability and broad utility.[7] For more challenging substrates or to improve yields, catalyst systems using bulky, electron-rich phosphine ligands (e.g., from the Buchwald group) can significantly enhance the rates of oxidative addition and reductive elimination.[4][5]
-
Base: An aqueous base like K₂CO₃ or K₃PO₄ is essential for activating the boronic acid, facilitating the transmetalation step in the catalytic cycle.[4][5]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used to dissolve both the organic-soluble aryl halide and the inorganic base and boronic acid salt, creating the necessary biphasic environment for the reaction to proceed efficiently.
Protocol 1: Regioselective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol details the selective coupling at the more reactive C6 position, which is generally less sterically hindered and electronically favored for oxidative addition.
Workflow Diagram:
Caption: Workflow for selective Suzuki-Miyaura mono-arylation.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Bubble argon gas through the stirred suspension for 20 minutes to degas the system.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the mono-arylated product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[8] This reaction typically employs both palladium and copper(I) cocatalysts.[8][9] Copper-free protocols have also been developed to avoid issues with alkyne homocoupling.[10][11]
Expert Insight: The amine base (e.g., triethylamine or diisopropylethylamine) serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent. The copper(I) salt (typically CuI) facilitates the key transmetalation step by forming a copper(I) acetylide intermediate.[8]
Protocol 2: Copper-Catalyzed Sonogashira Coupling
Reaction Scheme:
Caption: General scheme for Sonogashira coupling reaction.
Step-by-Step Methodology:
-
Add this compound (1.0 mmol) to a dry, argon-flushed flask.
-
Add dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol) and copper(I) iodide (CuI, 0.05 mmol).
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 3.0 mmol).
-
Stir the mixture at room temperature and add the terminal alkyne (1.2 mmol) dropwise.
-
Continue stirring at room temperature until the starting material is consumed as monitored by TLC (typically 2-6 hours).
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[12][13][14] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[12][14]
Causality Behind Experimental Choices:
-
Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[15][16] Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[15]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically used. This base is strong enough to deprotonate the amine in the catalytic cycle but does not interfere with the catalyst or substrates.
-
Catalyst Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source that is activated in situ by the phosphine ligand.
Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine
Step-by-Step Methodology:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol), a suitable biarylphosphine ligand (e.g., RuPhos, 0.045 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vial.
-
Remove the vial from the glovebox, add Methyl 6-aryl-4-bromo-3-hydroxypicolinate (1.0 mmol) (from Protocol 1), and the secondary amine (1.2 mmol).
-
Evacuate and backfill the vial with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel chromatography to afford the desired C4-aminated product.
Applications in Medicinal Chemistry and Natural Product Synthesis
The polysubstituted pyridine motif is a common feature in a vast number of biologically active molecules. The ability to selectively introduce diverse functionality around the core of this compound makes it an invaluable starting point for generating libraries of compounds for drug discovery.[17]
-
Scaffold for Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in many kinase inhibitors. The functional groups allow for the installation of vectors to probe different pockets of the ATP-binding site.
-
Synthesis of Natural Product Analogues: Many marine natural products contain brominated and hydroxylated aromatic rings.[18] This building block provides a direct entry point for the synthesis of these complex natural products and their derivatives for biological evaluation.[18]
-
Access to Fused Heterocyclic Systems: The functional handles can be used in intramolecular cyclization reactions to build more complex, rigid scaffolds like benzothiazines and other medicinally relevant heterocycles.[19]
Conclusion
This compound is a powerful and versatile building block that provides a reliable and efficient entry point to a wide range of complex organic molecules. Its true strength lies in the potential for controlled, sequential functionalization of its multiple reaction sites. By leveraging well-established transformations such as the Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, chemists can rapidly assemble diverse molecular libraries. The protocols and insights provided in this guide serve as a robust foundation for researchers aiming to exploit the full synthetic potential of this exceptional chemical scaffold.
References
- 1. This compound | C7H5Br2NO3 | CID 22175130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:321596-55-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound - 羰基化合物 - 西典实验 [seedior.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. research.rug.nl [research.rug.nl]
- 16. youtube.com [youtube.com]
- 17. experts.illinois.edu [experts.illinois.edu]
- 18. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4,6-dibromo-3-hydroxypicolinate
Introduction: Strategic Importance of Substituted Picolinates
Methyl 4,6-dibromo-3-hydroxypicolinate is a highly functionalized pyridine derivative that serves as a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The presence of two distinct bromine atoms, a hydroxyl group, and a methyl ester provides multiple handles for synthetic diversification. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating carbon-carbon bonds, offering a robust and highly tolerant method for the arylation or vinylation of this substrate.[1][2][3][4] This guide provides an in-depth analysis of the considerations for performing Suzuki coupling reactions on this substrate and detailed protocols for achieving selective mono-arylation.
Understanding the Reactivity and Selectivity of this compound
The core challenge and opportunity in using this compound lies in the selective functionalization of one of the two C-Br bonds. The regioselectivity of the Suzuki coupling is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed.[5][6]
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which generally activates ortho and para positions to nucleophilic attack in the context of the palladium catalytic cycle. In this molecule, the C6-Br bond is para to the nitrogen, while the C4-Br bond is meta. Furthermore, the electron-donating hydroxyl group at C3 and the electron-withdrawing carboxylate at C2 introduce additional electronic bias. Generally, for dihalogenated pyridines, oxidative addition of the palladium catalyst is favored at the more electron-deficient position.[7][8] In this case, the C6 position is generally more activated than the C4 position in pyridine systems.
-
Steric Hindrance: The C6 position is sterically unencumbered, whereas the C4 position is flanked by the C3-hydroxyl group. This steric hindrance can disfavor the approach of the bulky palladium catalyst to the C4-Br bond.
-
Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent can significantly influence the site-selectivity of the reaction.[7][9] Bulky phosphine ligands, for instance, can further enhance the steric preference for the less hindered C6 position.[10]
Based on these factors, selective mono-Suzuki coupling is predicted to occur preferentially at the C6 position of this compound.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[11][12][13] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the picolinate, forming a Pd(II) intermediate.[11][12]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[10][14]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Standard Conditions for Selective C6 Mono-Arylation
This protocol is designed to favor the selective mono-arylation at the more reactive C6 position using standard palladium catalysis.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.), to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 to 5:1 ratio (v/v) to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting picolinate.
-
Reaction Execution: Purge the reaction mixture with the inert gas for 10-15 minutes. Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired Methyl 4-bromo-3-hydroxy-6-arylpicolinate.[4][15]
Protocol 2: Microwave-Assisted Suzuki Coupling for Rapid Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[16]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or 1,4-Dioxane/water (degassed)
-
Microwave-safe reaction vial with a stir bar
Step-by-Step Procedure:
-
Reagent Preparation: In a microwave-safe vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), Pd(dppf)Cl₂ (0.05 eq.), and cesium carbonate (2.0 eq.).
-
Solvent Addition: Add the degassed solvent (e.g., DMF) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).[17]
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude product using standard procedures as described in the general protocol.
Caption: General workflow for the Suzuki coupling of this compound.
Data Summary and Reagent Choice Rationale
The selection of reagents is critical for a successful Suzuki coupling reaction. The following table summarizes common choices and their rationale.
| Reagent Class | Example(s) | Role & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃/Ligand | Pd(PPh₃)₄: A common, reliable Pd(0) catalyst for a wide range of couplings. Pd(dppf)Cl₂: A Pd(II) precatalyst that is air-stable and forms the active Pd(0) species in situ. The dppf ligand is effective for many cross-couplings.[18] |
| Ligand | PPh₃, SPhos, XPhos | Phosphine ligands stabilize the palladium center, increase electron density to facilitate oxidative addition, and their bulkiness can influence selectivity and promote reductive elimination.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid to form a boronate, which is necessary for transmetalation. The choice of base can affect reaction rate and yield; stronger bases are often used for less reactive substrates.[10][14] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | A polar aprotic solvent is typically used, often with water, to dissolve both the organic substrate and the inorganic base.[11] Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst. |
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Poor quality of boronic acid | Use fresh, pure boronic acid. Some boronic acids can degrade upon storage. | |
| Insufficient base | Ensure the base is anhydrous (if specified) and used in sufficient excess (2-3 equivalents). | |
| Formation of Homocoupling Product | Presence of oxygen | Improve degassing procedure and maintain a positive pressure of inert gas. |
| Decomposition of boronic acid | Add the boronic acid in portions or use a boronate ester which can be more stable. | |
| Debromination of Starting Material | Presence of water and base | Minimize water content if debromination is a significant side reaction. Use a non-aqueous system if possible. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of complex, substituted pyridine derivatives. By carefully selecting the catalyst, base, and reaction conditions, chemists can achieve high yields and predictable regioselectivity, preferentially functionalizing the C6 position. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to successfully utilize this versatile building block in their synthetic endeavors.
References
- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functional Group Transformations of Methyl 4,6-dibromo-3-hydroxypicolinate
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the key functional group transformations of Methyl 4,6-dibromo-3-hydroxypicolinate. This versatile building block, possessing multiple reactive sites—two distinct carbon-bromine bonds, a phenolic hydroxyl group, and a methyl ester—offers a rich platform for the synthesis of complex substituted pyridine derivatives. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both theoretical insights and practical, field-proven methodologies for C-C and C-N bond formation, O-alkylation, and ester hydrolysis. Each protocol is designed to be a self-validating system, grounded in established chemical principles to ensure reproducibility and success.
Introduction: The Synthetic Potential of a Polysubstituted Picolinate
This compound is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of novel agrochemicals and pharmaceuticals.[1] Its structure is characterized by a pyridine ring substituted with two bromine atoms at positions 4 and 6, a hydroxyl group at position 3, and a methyl carboxylate at position 2. The electronic and steric differences between these functional groups allow for selective chemical modifications, making it an ideal scaffold for generating diverse molecular architectures.
The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:
-
C4- and C6-Bromo Substituents: These positions are prime sites for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties.
-
3-Hydroxy Group: This phenolic group can be readily alkylated or acylated to introduce ether and ester functionalities, further expanding the accessible chemical space.
-
Methyl Ester: The ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation or other derivatizations.
This guide will systematically explore the transformation of each of these functional groups, providing detailed protocols and the scientific rationale behind the chosen methodologies.
Palladium-Catalyzed Cross-Coupling Reactions at C4 and C6
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of aryl halides like this compound.[2] The electronic properties of the pyridine ring and the differential steric hindrance at the C4 and C6 positions may allow for regioselective couplings.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron species and an organohalide.[3] In the context of this compound, this reaction can be employed to introduce aryl or vinyl substituents.
Mechanistic Considerations: The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The choice of ligand, base, and solvent is critical for an efficient reaction.
Protocol 1: Selective Mon-Aryl ation via Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the selective mono-arylation of this compound, which is expected to occur preferentially at the more sterically accessible C6 position.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 4:1 (dioxane:water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Summary Table for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 90 | 6 | Est. >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | Est. >80 |
*Yields are estimated based on typical Suzuki-Miyaura reactions of similar substrates.
Workflow for Suzuki-Miyaura Coupling:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[5][6] This reaction is highly valuable for introducing nitrogen-containing functionalities, which are prevalent in pharmaceuticals.
Mechanistic Insights: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.[7] A key step is the deprotonation of the amine coordinated to the palladium center by a base to form a palladium-amido complex, which then undergoes reductive elimination. The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.[8]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv) and Xantphos (0.03 equiv) to a Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and NaOt-Bu (1.4 equiv).
-
Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Logical Relationship of Buchwald-Hartwig Amination:
Caption: Key components and steps in Buchwald-Hartwig amination.
Transformations of the 3-Hydroxy Group
The phenolic hydroxyl group at the C3 position offers a site for O-alkylation and O-acylation, providing access to a variety of ether and ester derivatives.
O-Alkylation via Williamson Ether Synthesis
A standard method for forming ethers is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a base, followed by nucleophilic substitution with an alkyl halide.
Protocol 3: O-Alkylation of the 3-Hydroxy Group
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
Dissolve this compound (1.0 equiv) in DMF.
-
Add K₂CO₃ (2.0 equiv).
-
Add the alkyl halide (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Hydrolysis of the Methyl Ester
The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further transformations such as amide couplings.
Saponification
Base-mediated hydrolysis, or saponification, is a common method for cleaving methyl esters.[9][10][11]
Protocol 4: Saponification of the Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the starting material (1.0 equiv) in a mixture of THF, methanol, and water (e.g., 3:1:1 ratio).
-
Add an aqueous solution of LiOH (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Conclusion
This compound is a highly adaptable synthetic intermediate. The protocols outlined in this guide provide a robust starting point for the selective functionalization of this molecule. By leveraging modern synthetic methodologies, researchers can efficiently generate a wide range of novel picolinate derivatives for applications in drug discovery, agrochemicals, and materials science. The principles and procedures detailed herein are intended to empower scientists to confidently and creatively utilize this versatile building block in their research endeavors.
References
- 1. EP3166611A1 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 10. Search for patents | USPTO [uspto.gov]
- 11. Synthesis of 4-aryl-3,4-dihydrocoumarins and 4-aryl-4H-chromenes via Er(OTf)3-catalyzed cascade reactions of p-quinone methides with 1,3-dicarbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4,6-dibromo-3-hydroxypicolinate as a Versatile Scaffold for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Rigid Scaffold for Precise PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC molecule is a heterobifunctional entity composed of a "warhead" that binds to a protein of interest (POI), an E3 ligase ligand, and a linker that connects these two components.[3][4] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[5][]
Methyl 4,6-dibromo-3-hydroxypicolinate presents itself as an exceptional scaffold for the construction of rigid linkers in PROTACs. Its substituted pyridine core offers a defined and predictable geometry, which can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and selectivity.[3][5] The two bromine atoms at the 4- and 6-positions, along with the hydroxyl group at the 3-position, serve as versatile synthetic handles for the sequential and regioselective attachment of the POI ligand and the E3 ligase ligand. This allows for the creation of a diverse library of PROTACs with varying linker vectors and attachment points, facilitating the optimization of degradation activity.
These application notes provide a comprehensive guide to leveraging this compound in the synthesis of PROTACs. We will delve into the strategic functionalization of this scaffold and its subsequent conjugation to E3 ligase ligands and POI binders, supported by detailed, step-by-step protocols and the underlying scientific rationale.
Chemical Properties of this compound
A thorough understanding of the chemical properties of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₃ | PubChem |
| Molecular Weight | 310.93 g/mol | PubChem |
| Appearance | White to light yellow solid | ChemBK[7] |
| Solubility | Soluble in alcohol and ether, slightly soluble in water | ChemBK[7] |
| Storage | Inert atmosphere, room temperature | Sigma-Aldrich[8] |
PROTAC Synthesis Strategy: A Modular Approach
The synthesis of a PROTAC using this compound as a central scaffold can be approached in a modular fashion. This involves the sequential functionalization of the dibromopicolinate core, followed by the attachment of the warhead and the E3 ligase ligand. The two bromine atoms offer opportunities for regioselective cross-coupling reactions, while the hydroxyl group can be utilized for etherification.
Visualizing the PROTAC Synthesis Workflow
The following diagram illustrates the general modular approach to PROTAC synthesis starting from this compound.
Caption: Modular synthesis of a PROTAC using the dibromopicolinate scaffold.
Protocol 1: Regioselective Functionalization of the Dibromopicolinate Scaffold
This protocol details the sequential functionalization of this compound via palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms can be exploited for regioselective modifications. Generally, the bromine at the 4-position is more susceptible to oxidative addition to palladium than the one at the 6-position in pyridine systems, allowing for a stepwise approach.
Part A: Mono-functionalization via Suzuki-Miyaura Coupling
This step introduces the first element of the linker, typically a moiety that will later be connected to the POI ligand or the E3 ligase ligand.
Materials:
-
This compound
-
Aryl or alkyl boronic acid/ester (e.g., 4-(Pinacolatoboranyl)aniline for introducing an amino group for further functionalization)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Anhydrous reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an anhydrous reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.1 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Add the palladium catalyst (0.05-0.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the mono-arylated or mono-alkylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation.
-
Base: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[9][10] The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[11]
Part B: Second Functionalization via Sonogashira Coupling
This step introduces a second, different functional group at the remaining bromine position, providing a handle for the attachment of the other part of the PROTAC.
Materials:
-
Mono-functionalized intermediate from Part A
-
Terminal alkyne (e.g., propargyl alcohol or a functionalized alkyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
Dissolve the mono-functionalized intermediate (1.0 eq) in the chosen solvent in an anhydrous reaction vessel.
-
Add the terminal alkyne (1.2-1.5 eq) and the base (2.0-3.0 eq).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.02-0.05 eq) and CuI (0.05-0.1 eq).
-
Stir the reaction mixture at room temperature to 50 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.[12][13][14]
-
Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.
Causality Behind Experimental Choices:
-
Copper(I) Iodide: CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15][16]
-
Amine Base: The amine base acts as both a base and a solvent in some cases, and it also scavenges the hydrogen halide formed during the reaction.[14]
Protocol 2: Linker Elongation and Functionalization of the Hydroxyl Group
The hydroxyl group on the picolinate ring provides another point for linker attachment or modification, for instance, through Williamson ether synthesis.
Materials:
-
Di-functionalized linker scaffold from Protocol 1
-
Alkyl halide with a terminal functional group (e.g., tert-butyl bromoacetate)
-
Base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
Solvent (e.g., anhydrous DMF or acetonitrile)
Procedure:
-
Dissolve the di-functionalized linker scaffold (1.0 eq) in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the base (1.2-1.5 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.[17]
-
Quench the reaction carefully with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry, filter, and concentrate.
-
Purify by flash column chromatography.
Protocol 3: Conjugation to E3 Ligase Ligands and POI Binders
The final steps involve the coupling of the functionalized linker to the E3 ligase ligand and the POI binder. The choice of coupling chemistry will depend on the functional groups introduced onto the linker. Common methods include amide bond formation and click chemistry.
Part A: Amide Coupling
Materials:
-
Functionalized linker with a carboxylic acid or amine
-
E3 ligase ligand or POI binder with a corresponding amine or carboxylic acid
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or Et₃N)
-
Solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the carboxylic acid component (1.0 eq) and the coupling reagent (1.1 eq) in the solvent.
-
Add the base (2.0-3.0 eq) and stir for 10-15 minutes to activate the carboxylic acid.
-
Add the amine component (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours. Monitor by LC-MS.
-
Work up the reaction by diluting with an organic solvent and washing with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine).
-
Dry, filter, and concentrate the organic layer.
-
Purify the final PROTAC by preparative HPLC.
Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry
Materials:
-
Functionalized linker with a terminal alkyne or azide
-
E3 ligase ligand or POI binder with a corresponding azide or alkyne
-
Copper(I) source (e.g., CuSO₄·5H₂O and sodium ascorbate, or CuI)
-
Solvent (e.g., a mixture of t-BuOH/water or DMF)
Procedure:
-
Dissolve the alkyne (1.0 eq) and azide (1.0 eq) components in the solvent.
-
Add the copper(I) source. If using CuSO₄·5H₂O, add a reducing agent like sodium ascorbate (0.2-0.5 eq).
-
Stir the reaction at room temperature for 1-24 hours. Monitor by LC-MS.[3]
-
Upon completion, dilute with an organic solvent and wash with water and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the final PROTAC by preparative HPLC.
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates how the synthesized PROTAC induces the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Characterization and Quality Control
The identity and purity of the synthesized intermediates and the final PROTAC must be rigorously confirmed.
| Technique | Purpose |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To monitor reaction progress, assess purity, and confirm the molecular weight of the products.[2][18][19][20] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | To elucidate the chemical structure of the synthesized compounds. Both ¹H and ¹³C NMR are essential for unambiguous characterization. |
| HPLC (High-Performance Liquid Chromatography) | For purification of the final PROTAC and for determining its purity. |
| HRMS (High-Resolution Mass Spectrometry) | To confirm the elemental composition of the final product. |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold for the synthesis of PROTACs. Its rigid core and multiple, orthogonally addressable functional groups allow for the systematic and modular construction of PROTAC libraries. The protocols outlined in these application notes provide a solid foundation for researchers to design and synthesize novel protein degraders. The ability to fine-tune the linker's structure by leveraging the unique reactivity of this scaffold will undoubtedly accelerate the development of next-generation therapeutics targeting a wide range of diseases. Future work could explore the derivatization of the ester group or the use of alternative cross-coupling reactions to further expand the chemical space of PROTACs derived from this promising starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Use of Methyl 4,6-dibromo-3-hydroxypicolinate in Modern Synthesis
As a versatile building block, Methyl 4,6-dibromo-3-hydroxypicolinate is a highly functionalized pyridine derivative prized in medicinal chemistry and materials science. Its unique arrangement of reactive sites—two distinct bromine atoms, a nucleophilic hydroxyl group, and a methyl ester—offers a rich platform for sequential and site-selective modifications. This guide provides an in-depth exploration of its reactivity, focusing on robust experimental protocols for key transformations and the scientific rationale behind procedural choices.
Compound Profile and Physicochemical Properties
This compound is a solid, poly-functionalized aromatic heterocycle.[1] Understanding its structural features is paramount to predicting its reactivity and designing successful synthetic strategies.
The two bromine atoms at the C4 and C6 positions are electronically distinct due to their proximity to the nitrogen atom and the hydroxyl and ester groups. This electronic differentiation can be exploited for selective cross-coupling reactions under carefully controlled conditions. The phenolic hydroxyl group offers a handle for etherification, while the methyl ester can be hydrolyzed or aminated to further expand molecular complexity.
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO₃ | PubChem[2] |
| Molecular Weight | 310.93 g/mol | PubChem[2], Sunway Pharm Ltd[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | Inert atmosphere, room temperature | Sigma-Aldrich |
| Purity (Typical) | ≥97% | Sigma-Aldrich |
Critical Safety and Handling Protocols
Proper handling of halogenated aromatic compounds is essential for laboratory safety. This compound is classified as an irritant and is harmful if ingested or inhaled.[3]
Hazard Profile:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[3]
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[3][4] Inspect gloves for integrity before use.[4]
-
Handling: Avoid contact with skin, eyes, and clothing.[3] After handling, wash hands and any exposed skin thoroughly.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place under an inert atmosphere.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]
-
If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
Synthetic Utility: Core Reaction Pathways
The primary utility of this compound lies in its capacity to undergo palladium-catalyzed cross-coupling reactions. The two bromine atoms serve as handles for the sequential introduction of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.
Caption: Key synthetic pathways for this compound.
Protocol 1: Site-Selective Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid.[5] The electronic differences between the C4 and C6 positions of the picolinate scaffold may allow for selective coupling, often with the more electrophilic C6 position reacting preferentially.
Causality and Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[6] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[5]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the mono-arylation of this compound.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)[7]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), anhydrous (2.0–3.0 equiv)[7]
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)[7]
-
Schlenk flask or microwave vial, magnetic stir bar, condenser, inert gas (Argon or Nitrogen) line.
Procedure:
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (e.g., 311 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water). The use of degassed solvents is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the mixture to 80–100 °C and stir vigorously overnight (12–18 hours).[7] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Self-Validation and Characterization:
-
Expected Yield: 60–90% (highly dependent on the boronic acid used).
-
¹H NMR: Expect the disappearance of one of the pyridine ring proton signals and the appearance of new aromatic signals corresponding to the coupled aryl group.
-
Mass Spec (LC-MS/HRMS): Confirm the mass of the desired product (M+H⁺ for C₁₃H₁₀BrNO₃ + H⁺ ≈ 323.99/325.99).
Protocol 2: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[8][9] This method allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions.[10]
Causality and Mechanistic Insight
The mechanism is similar to the Suzuki coupling but involves an amine and a strong, non-nucleophilic base.[8] The choice of ligand is critical for reaction efficiency, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) often providing superior results by promoting the reductive elimination step.[11]
-
Oxidative Addition: Pd(0) inserts into the Ar-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base facilitates deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Experimental Protocol
This protocol provides a general method for the mono-amination of this compound.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2–2.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., XPhos, 0.05 equiv)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LiHMDS) (1.5–2.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Glovebox or Schlenk line for handling air-sensitive reagents.
Procedure:
-
Setup (in a glovebox): To an oven-dried vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 18 mg, 0.02 mmol), the ligand (e.g., XPhos, 24 mg, 0.05 mmol), and the base (e.g., NaOtBu, 134 mg, 1.4 mmol).
-
Reagent Addition: Add this compound (311 mg, 1.0 mmol).
-
Solvent and Amine: Remove the vial from the glovebox. Under a positive pressure of argon, add the anhydrous solvent (5 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Seal the vial and heat the mixture to 90–110 °C for 12–24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate (20 mL) and water (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography.
Self-Validation and Troubleshooting:
-
Expected Yield: 55–85%, depending on the steric and electronic nature of the amine.
-
Troubleshooting: Low yields can often be attributed to catalyst deactivation (ensure anaerobic conditions), insufficient base strength, or an inappropriate ligand. Screening different ligands (e.g., RuPhos for secondary amines) can be beneficial.[9]
-
Characterization: Confirm product formation via ¹H NMR (appearance of N-H proton for primary amines or new alkyl/aryl signals from the amine) and Mass Spectrometry to verify the molecular weight.
References
- 1. This compound - CAS:321596-55-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | C7H5Br2NO3 | CID 22175130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.fr [fishersci.fr]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Application Note: Strategic Derivatization of Methyl 4,6-dibromo-3-hydroxypicolinate for High-Throughput Biological Screening
An In-Depth Guide to the Synthesis and Screening of a Novel Compound Library
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the strategic construction of compound libraries from versatile chemical scaffolds is a cornerstone of identifying novel therapeutic agents. The picolinate framework, a derivative of pyridine-2-carboxylic acid, is recognized as a privileged structure due to its prevalence in biologically active molecules and its capacity for metal chelation.[1] Methyl 4,6-dibromo-3-hydroxypicolinate (CAS 321596-55-8) represents a particularly valuable starting material.[2] Its structure is endowed with three distinct points for chemical modification: a reactive hydroxyl group and two bromine atoms at positions amenable to modern cross-coupling reactions. This multi-handle scaffold allows for the rapid generation of a diverse library of analogues, which is essential for exploring a wide chemical space in the search for new lead compounds.
This guide provides a comprehensive, field-proven framework for the derivatization of this picolinate scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will detail robust protocols for chemical diversification, analytical characterization, and subsequent high-throughput biological screening, with a focus on identifying potential kinase inhibitors and antibacterial agents—two areas where picolinate derivatives have shown promise.[3][4]
PART 1: Chemical Diversification Strategies
The power of the this compound scaffold lies in the orthogonal reactivity of its functional groups. The phenolic hydroxyl group can be readily alkylated or arylated, while the C-Br bonds are ideal substrates for palladium-catalyzed cross-coupling reactions. This allows for a modular and systematic approach to library synthesis.
Strategy A: O-Alkylation of the 3-Hydroxyl Group
Modification of the 3-hydroxyl group is an excellent initial step to introduce structural diversity. The Williamson ether synthesis is a classic and reliable method for this transformation. The reaction proceeds via the deprotonation of the hydroxyl group by a suitable base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
Rationale for Reagent Selection:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, driving the reaction to completion. For more sensitive substrates, a milder base like potassium carbonate (K₂CO₃) can be used, though it may require higher temperatures and longer reaction times.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal solvents as they are polar aprotic, effectively solvating the cation of the base and leaving the phenoxide anion highly reactive.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: NaH reacts violently with water; ensure all glassware and solvents are anhydrous. Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated derivative.
Strategy B: Palladium-Catalyzed Cross-Coupling at C4/C6
The two bromine atoms on the pyridine ring are prime handles for palladium-catalyzed reactions, which are among the most powerful methods for forming C-C and C-N bonds in modern organic synthesis.[5]
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (typically a boronic acid) to form a biaryl linkage.[6][7] This reaction is highly valued for its functional group tolerance and the stability of the boronic acid reagents.[5]
Rationale for Reagent Selection:
-
Catalyst/Ligand: A combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand like SPhos or XPhos is highly effective for heteroaryl bromide coupling. Alternatively, a pre-formed catalyst like Pd(dppf)Cl₂ can be used.
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used to dissolve both the organic and inorganic reagents.
-
Setup: In a Schlenk tube, combine the dibromo-picolinate starting material (or its O-alkylated derivative) (1.0 equiv), phenylboronic acid (2.5 equiv for disubstitution), and potassium carbonate (4.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Seal the tube and heat the reaction mixture to 80-100 °C. Stir vigorously for 6-24 hours. Monitor progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction & Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with an amine.[8][9] This reaction is instrumental in synthesizing aminopyridine structures, which are common in medicinal chemistry.[8]
Rationale for Reagent Selection:
-
Catalyst/Ligand: This reaction requires a specific palladium catalyst and a bulky, electron-rich phosphine ligand. A common system is Pd₂(dba)₃ with a ligand such as BINAP or XPhos.
-
Base: A strong, non-nucleophilic base is essential for catalyst turnover. Sodium tert-butoxide (NaOtBu) is the most common choice.[10]
-
Atmosphere: The Pd(0) catalyst is oxygen-sensitive, so the reaction must be performed under a strictly inert atmosphere.[11]
-
Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., BINAP, 0.05 equiv), and sodium tert-butoxide (2.8 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.
-
Reagent Addition: Add the dibromo-picolinate substrate (1.0 equiv), followed by anhydrous toluene and finally the amine (e.g., morpholine, 2.5 equiv) via syringe.
-
Reaction: Heat the mixture to 100 °C with stirring for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Mg₂SO₄, concentrate, and purify via column chromatography.
Visualization of Synthetic Pathways
Caption: Synthetic routes for derivatizing the picolinate scaffold.
PART 2: Characterization of Synthesized Derivatives
Unambiguous structural confirmation and purity assessment are critical before proceeding to biological screening. A combination of spectroscopic and chromatographic techniques should be employed.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key diagnostic signals include the disappearance of the phenolic -OH proton (typically a broad singlet) upon alkylation and the appearance of new signals corresponding to the added moieties. Shifts in the aromatic proton signals on the picolinate ring also provide evidence of successful coupling.[12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio) will be visible in mono-substituted intermediates and absent in di-substituted products, which is a powerful diagnostic tool.[14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. A purity level of >95% is generally required for compounds entering biological screening to avoid false positives.
| Derivative Structure | Reaction Type | Formula | Expected MW (monoisotopic) | Key Hypothetical ¹H NMR Signals (δ, ppm) |
| O-Benzyl Derivative | O-Alkylation | C₁₄H₁₁Br₂NO₃ | 398.91 | 7.3-7.5 (m, 5H, Ar-H), 7.9 (s, 1H, Py-H), 5.2 (s, 2H, O-CH₂) |
| Di-phenyl Derivative | Suzuki | C₁₉H₁₅NO₃ | 317.11 | 7.2-7.6 (m, 11H, Ar-H), 8.5 (s, 1H, Py-H), 10.5 (s, 1H, OH) |
| Di-morpholino Derivative | Buchwald-Hartwig | C₁₅H₂₁N₃O₅ | 339.15 | 6.8 (s, 1H, Py-H), 3.8 (t, 8H, N-CH₂), 3.3 (t, 8H, O-CH₂) |
PART 3: Protocols for Biological Screening
With a library of pure, characterized compounds in hand, the next phase is to assess their biological activity. Based on the activities of related heterocyclic compounds, screening for kinase inhibition and antibacterial effects are logical starting points.[3][16]
High-Throughput Screening (HTS) for Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes and represent a major class of drug targets.[17][18] Luminescence-based assays that measure the amount of ATP remaining after a kinase reaction are robust, sensitive, and highly amenable to HTS.[19]
This protocol is a universal assay that measures ADP produced during the kinase reaction. Less light indicates higher kinase activity, and therefore, an effective inhibitor will result in a stronger luminescent signal.
-
Kinase Reaction Setup (384-well plate):
-
Add 2.5 µL of the test compound (dissolved in DMSO and diluted in kinase buffer) to each well. For the controls, add DMSO vehicle (0% inhibition) or a known inhibitor (100% inhibition).
-
Add 2.5 µL of a solution containing the kinase and its specific substrate peptide in reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase/luciferin reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50% at 10 µM) are designated as "hits" and are selected for dose-response studies to determine their IC₅₀ values.
Caption: Workflow for a high-throughput kinase inhibition screen.
Screening for Antibacterial Activity
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[20] A fundamental assay in this field is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible bacterial growth.[20]
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a 2-fold serial dilution series in a 96-well plate.
-
Inoculum Preparation: Culture a bacterial strain (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) to the mid-logarithmic phase in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Adjust the culture turbidity to a 0.5 McFarland standard and then dilute it to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Inoculation: Add the bacterial inoculum to each well of the compound dilution plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined by visual inspection as the lowest compound concentration in which there is no visible turbidity (i.e., no bacterial growth). A resazurin-based viability dye can be added to aid in colorimetric determination.
-
Hit Confirmation: Compounds with low MIC values (e.g., <16 µg/mL) are considered hits for further investigation, including testing against a broader panel of bacterial strains and assessing cytotoxicity.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
PART 4: Safety and Handling
Rigorous adherence to safety protocols is paramount.
-
Chemical Hazards: Organobromine compounds can be irritants. Handle in a chemical fume hood.[21]
-
Palladium Catalysts: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle under an inert atmosphere.[22][23] Other palladium complexes can be toxic and should be handled with care.[21]
-
Reagents: Strong bases like NaH and NaOtBu are corrosive and water-reactive. Volatile and flammable organic solvents must be handled away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and compatible chemical-resistant gloves.
Conclusion
The this compound scaffold is a powerful starting point for the generation of diverse and novel chemical entities. The synthetic protocols detailed herein—O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination—provide a robust and flexible platform for library creation. When coupled with systematic characterization and targeted biological screening assays, this approach offers a high probability of identifying hit compounds for kinase-mediated diseases and bacterial infections. This integrated strategy of synthesis and screening embodies the foundational principles of modern medicinal chemistry and accelerates the path toward new therapeutic discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H5Br2NO3 | CID 22175130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.co.uk [promega.co.uk]
- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rtong.people.ust.hk [rtong.people.ust.hk]
- 22. honrel.com [honrel.com]
- 23. Palladium on carbon safe handling - Safety Regulation - Future4200 [future4200.com]
Scale-up Synthesis of Methyl 4,6-dibromo-3-hydroxypicolinate: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed guide for the scale-up synthesis of Methyl 4,6-dibromo-3-hydroxypicolinate, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to offer a deep dive into the causality behind experimental choices, ensuring both scientific integrity and practical applicability. The protocols described herein are designed as self-validating systems, with an emphasis on safety, scalability, and purity. This guide is grounded in authoritative chemical principles and supported by comprehensive references to peer-reviewed literature and established safety standards.
Introduction: The Significance of this compound
The pyridine ring is a ubiquitous scaffold in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] Functionalized picolinates, such as this compound, serve as versatile building blocks for the synthesis of more complex molecular architectures. The strategic placement of bromo and hydroxyl functionalities on the pyridine core allows for a diverse range of subsequent chemical transformations, making this intermediate highly valuable in medicinal chemistry and drug discovery programs.[2] For instance, the bromine atoms can be readily displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the hydroxyl group can be derivatized to modulate the compound's physicochemical properties.
The synthesis of 3-hydroxypicolinic acid and its derivatives is of significant interest, as this core is found in various natural products and is a precursor to important molecules like the antiviral drug favipiravir.[3][4] The dibrominated analog, this compound, provides a strategic entry point for the construction of novel substituted pyridines with potential therapeutic applications.
This guide will focus on a robust and scalable two-step synthesis starting from the readily available 3-hydroxypicolinic acid. The synthetic strategy involves an initial esterification followed by a regioselective dibromination. Each step has been optimized for scale-up, with careful consideration of reaction conditions, safety, and purification methods.
Synthetic Strategy and Mechanistic Insights
The chosen synthetic pathway for the scale-up production of this compound is a two-step process:
-
Esterification: Conversion of 3-hydroxypicolinic acid to Methyl 3-hydroxypicolinate.
-
Dibromination: Regioselective bromination of Methyl 3-hydroxypicolinate to yield the final product.
This approach was selected for its use of readily available starting materials, straightforward reaction conditions, and amenability to large-scale production.
Step 1: Fischer Esterification of 3-Hydroxypicolinic Acid
The first step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[5] The reaction is a reversible process, and to drive the equilibrium towards the product, an excess of the alcohol (methanol) is used as both a reactant and the solvent.
Mechanism: The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to give the protonated ester. Deprotonation yields the final ester product.
Step 2: Electrophilic Aromatic Bromination
The second step involves the dibromination of the electron-rich pyridine ring of Methyl 3-hydroxypicolinate. The hydroxyl group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the 4- and 6-positions are targeted. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling compared to liquid bromine, especially at a larger scale.[6]
Mechanism: The reaction is an electrophilic aromatic substitution. While NBS itself is not highly electrophilic, it can generate a source of electrophilic bromine (Br+). The reaction is often initiated by a trace amount of HBr. The electron-rich pyridine ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product. The strong activating effect of the hydroxyl group facilitates the introduction of two bromine atoms at the 4- and 6-positions.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Scale-up Synthesis of Methyl 3-hydroxypicolinate
This protocol is designed for a 100 g scale synthesis.
Materials and Equipment:
-
3-Hydroxypicolinic acid (100 g, 0.719 mol)
-
Methanol (1 L)
-
Concentrated Sulfuric Acid (H₂SO₄, 10 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2 L three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxypicolinic acid (100 g, 0.719 mol) and methanol (1 L).
-
Stir the suspension and slowly add concentrated sulfuric acid (10 mL) dropwise. Caution: The addition of sulfuric acid to methanol is exothermic.
-
Heat the mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (500 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 200 mL) to neutralize the remaining acid. Caution: CO₂ evolution may cause pressure buildup. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-hydroxypicolinate as a solid.
Protocol 2: Scale-up Synthesis of this compound
This protocol is designed for the bromination of the product from Protocol 1.
Materials and Equipment:
-
Methyl 3-hydroxypicolinate (assumed 100 g from the previous step, ~0.653 mol)
-
N-Bromosuccinimide (NBS) (244 g, 1.37 mol, 2.1 equivalents)
-
Acetonitrile (1.5 L)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Deionized Water
-
3 L three-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Buchner funnel and filter flask
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add Methyl 3-hydroxypicolinate (100 g, 0.653 mol) and acetonitrile (1 L).
-
Stir the mixture to obtain a suspension.
-
In a separate beaker, dissolve N-Bromosuccinimide (244 g, 1.37 mol) in acetonitrile (500 mL). This may require gentle warming.
-
Cool the reaction flask to 0-5 °C using an ice-water bath.
-
Slowly add the NBS solution to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Caution: The reaction is exothermic. Careful control of the addition rate is crucial to manage the temperature.[6]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
Slowly add a saturated solution of sodium thiosulfate to quench any unreacted bromine and NBS until the orange/brown color dissipates.
-
Add deionized water (1 L) to the reaction mixture to precipitate the product.
-
Stir the slurry for 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water (2 x 250 mL).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Purification and Characterization
The crude this compound obtained can be further purified by recrystallization.
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate or a mixture of ethyl acetate and heptane.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Crystallization is a highly effective method for purifying solid pharmaceutical intermediates, often yielding material with greater than 99% purity.[3]
Characterization: The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: As a physical constant for purity assessment.
Scale-up Considerations and Safety
Scaling up chemical syntheses from the laboratory to pilot plant or production scale introduces a new set of challenges that must be carefully managed.
Key Scale-up Considerations:
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale and Mitigation |
| Heat Transfer | High surface-to-volume ratio, efficient heat dissipation. | Low surface-to-volume ratio, potential for exotherm runaway. | Use jacketed reactors with precise temperature control. Control reagent addition rate to manage heat generation. Perform calorimetric studies (e.g., RC1) to understand the reaction's thermal profile.[7] |
| Mass Transfer | Efficient mixing with magnetic stirrers. | Potential for inefficient mixing. | Use mechanical overhead stirrers with appropriate impeller design to ensure homogeneity. |
| Reagent Addition | Manual addition via pipette or funnel. | Automated dosing pumps. | Controlled addition is critical for managing exotherms and minimizing side reactions. |
| Work-up & Isolation | Separatory funnels, small-scale filtration. | Large-scale liquid-liquid extractors, centrifuges, or filter presses. | The choice of equipment will depend on the scale and physical properties of the product. |
| Safety | Standard fume hood and PPE. | Comprehensive process hazard analysis (PHA) is required. This includes considering the handling of large quantities of hazardous materials, potential for runaway reactions, and emergency procedures. | For the bromination step, ensure adequate ventilation and have a quenching agent (sodium thiosulfate) readily available.[8] Avoid using certain solvents like DMF with NBS at elevated temperatures due to decomposition hazards.[9] |
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Key Decision Points in Scale-up
Caption: Key decision points for successful scale-up of the synthesis.
Conclusion
This application note provides a comprehensive and practical guide for the scale-up synthesis of this compound. By detailing a robust two-step synthetic protocol and highlighting critical scale-up considerations, this document aims to equip researchers and process chemists with the necessary information to safely and efficiently produce this valuable intermediate on a larger scale. The emphasis on mechanistic understanding and proactive safety analysis is intended to foster a culture of scientific rigor and operational excellence in the development of pharmaceutical and agrochemical candidates.
References
- 1. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 4. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 8. benchchem.com [benchchem.com]
- 9. scientificupdate.com [scientificupdate.com]
Navigating Regioselectivity in Dibrominated Pyridines: From Mechanistic Insights to Practical Protocols
An Application Guide for Medicinal and Process Chemists
Abstract
Dibrominated pyridines are foundational building blocks in modern synthetic chemistry, offering a robust platform for the construction of complex, unsymmetrically substituted pyridine scaffolds. These scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The synthetic utility of dibromopyridines, however, is entirely dependent on the ability to control the regioselectivity of subsequent functionalization reactions. Achieving site-selectivity at one of two chemically similar C-Br bonds is a significant challenge, governed by a subtle interplay of electronic, steric, and catalytic factors. This guide provides an in-depth exploration of the principles governing regioselective reactions of dibrominated pyridine derivatives. We move beyond mere procedural descriptions to explain the underlying causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed protocols for key transformations, including palladium-catalyzed cross-couplings and halogen-metal exchange, are presented, equipping the reader with the knowledge to design and execute highly selective synthetic strategies.
The Underlying Principles of Regioselectivity
The pyridine ring is inherently electron-deficient due to the inductive effect of the electronegative nitrogen atom.[1][4] This property dictates the baseline reactivity of the C-Br bonds in dibrominated isomers. The positions ortho (C2/C6) and para (C4) to the nitrogen are significantly more electrophilic than the meta (C3/C5) positions. This electronic bias is the primary determinant of regioselectivity in many reactions, particularly palladium-catalyzed cross-couplings.
Key factors influencing the site of reaction include:
-
Electronic Effects: The C2 and C6 positions, being alpha to the nitrogen, are typically the most electrophilic and prone to oxidative addition by a low-valent metal catalyst. The C4 position is also activated, though generally to a lesser extent than C2/C6.[5][6]
-
Bond Dissociation Energy (BDE): The strength of the C-Br bond can influence the ease of oxidative addition. Models suggest that in many cases, the C-Br bond at the more electrophilic position is also weaker and therefore easier to break.[5][7]
-
Catalyst and Ligand Control: The choice of catalyst and, more critically, the supporting ligand, can override the intrinsic electronic bias of the substrate. Bulky ligands can sterically hinder approach to one position, while specific ligand-metal interactions can alter the electronic preferences of the catalyst.[8]
-
Reaction Conditions: Parameters such as solvent, base, temperature, and additives can dramatically influence the outcome. For instance, solvent polarity can affect the stability of reaction intermediates, while certain additives can alter the nature of the active catalytic species.[8][9]
Caption: General reactivity hierarchy of C-Br bonds in dibromopyridines.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are the most widely employed methods for the regioselective functionalization of dibromopyridines.[5] The Suzuki-Miyaura and Buchwald-Hartwig amination reactions, in particular, have become indispensable tools.
The Suzuki-Miyaura Coupling: Navigating Conventional and Unconventional Selectivity
The Suzuki-Miyaura reaction forms a C-C bond between the pyridine core and an organoboron reagent.[10] The regioselectivity is highly tunable, allowing for the synthesis of distinct isomers from the same starting material.
A. Conventional C2-Selectivity
In most standard Suzuki-Miyaura couplings of substrates like 2,4-dibromopyridine, the reaction preferentially occurs at the C2 position. This is the electronically favored outcome, as the C2-Br bond is more susceptible to oxidative addition by the Pd(0) catalyst. This selectivity is typically observed when using mononuclear palladium catalysts with standard phosphine ligands.
Caption: Workflow for conventional C2-selective Suzuki-Miyaura coupling.
Protocol 2.1.1: C2-Selective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine
This protocol is adapted from methodologies that favor reaction at the electronically activated C2 position.[6][7]
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromopyridine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to make a ~0.1 M solution with respect to the dibromopyridine).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-2-arylpyridine.
B. Unconventional C4-Selectivity
Recent breakthroughs have demonstrated that the "conventional" C2-selectivity can be inverted to favor the C4 position. This remarkable switch is achieved by modifying the nature of the palladium catalyst.[5] Using low ligand-to-palladium ratios (PPh₃:Pd ≤ 2.5:1) or employing specific bulky N-heterocyclic carbene (NHC) ligands like IPr promotes the formation of multinuclear palladium clusters or alters the steric environment around the metal center.[5][8] These modified catalysts exhibit a different reactivity profile, favoring oxidative addition at the C4-Br bond.
Protocol 2.1.2: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (Analogous Principle)
This protocol is based on conditions developed for the C4-selective coupling of 2,4-dichloropyridines, which follows similar principles for overcoming the innate C2 preference.[5]
-
Catalyst Pre-formation (optional but recommended): In a glovebox, mix Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.) and the NHC ligand IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.02 equiv.) in a vial with a small amount of anhydrous solvent.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 2,4-dibromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.5 equiv.).
-
Solvent and Catalyst Addition: Add anhydrous, degassed THF (to make a ~0.1 M solution). Add the pre-formed catalyst solution.
-
Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours. The lower temperature is often crucial for maintaining selectivity. Monitor by LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 2.1.1 to isolate the 2-bromo-4-arylpyridine.
Data Summary: Controlling Regioselectivity in Suzuki-Miyaura Coupling of 2,4-Dihalopyridines
| Parameter | C2-Selective Conditions | C4-Selective Conditions | Rationale |
| Catalyst | Mononuclear Pd(0) | Multinuclear Pd clusters or sterically hindered Pd-NHC | Changes the active catalytic species and its inherent selectivity.[5][8] |
| Ligand | PPh₃ (Pd:L ratio ≥ 1:3) | PPh₃ (Pd:L ratio ≤ 1:2.5) or bulky NHC (e.g., IPr) | High ligand concentration favors mononuclear species; bulky ligands sterically direct away from C2.[8] |
| Temperature | 80-100 °C | Room Temperature to 60 °C | Lower temperatures can enhance selectivity by favoring the kinetically preferred pathway of the specific catalyst. |
| Base | K₃PO₄, Na₂CO₃ | Cs₂CO₃, K₂CO₃ | The choice of base can influence catalyst activity and stability. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11] In the context of dihalopyridines, regioselectivity is paramount for synthesizing valuable mono-amino-mono-halo intermediates. Similar to Suzuki coupling, the reaction typically favors the more electrophilic C2/C6 positions. High selectivity can often be achieved by using specific ligands that promote a clean catalytic cycle.[12]
Protocol 2.2.1: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol demonstrates the highly regioselective mono-amination at the C2 position, a principle directly applicable to dibrominated analogues.[12]
-
Reaction Setup: To a microwave vial, add 2,4-dichloropyridine (1.0 equiv.), the desired aniline or heterocyclic amine (1.1 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., Xantphos, 0.04 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to ~0.2 M).
-
Reaction Execution: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes. Alternatively, conventional heating can be used for several hours. Monitor progress by LC-MS.
-
Workup: Cool the reaction, filter through a pad of celite, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the 4-chloro-N-arylpyridin-2-amine.
Halogen-Metal Exchange: An Orthogonal Approach
Halogen-metal exchange, typically using organolithium reagents, offers a complementary strategy for regioselective functionalization.[13][14] Unlike palladium catalysis which is governed by electrophilicity, this method is controlled by factors that stabilize the resulting pyridyl-lithium intermediate.
The regioselectivity of bromine-lithium exchange is highly dependent on the solvent.[9]
-
Coordinating Solvents (e.g., THF, Et₂O): These solvents coordinate to the lithium cation, and the reaction outcome is often directed by the most acidic proton or the position that best stabilizes the resulting anion. For 2,5-dibromopyridine, this often favors exchange at the C5 position.
-
Non-coordinating Solvents (e.g., Toluene, Hexanes): In the absence of strong coordination, the lithium reagent may be directed by proximity to the pyridine nitrogen, favoring exchange at the C2 position.[9]
Caption: Solvent-controlled regioselectivity in the lithiation of 2,5-dibromopyridine.
Protocol 3.1: Regioselective Lithiation and Quench of 2,5-Dibromopyridine
This protocol is based on literature describing the strong solvent influence on site-selectivity.[9]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 2,5-dibromopyridine (1.0 equiv.).
-
Solvent Addition: Add the chosen anhydrous solvent (THF for C5-selectivity; Toluene for C2-selectivity) to make a dilute solution (~0.05 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equiv., 2.5 M in hexanes) dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add the desired electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, or a ketone/aldehyde for alkylation) (1.5 equiv.) dropwise at -78 °C.
-
Warming and Workup: Allow the reaction to warm slowly to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by flash column chromatography.
Note on Transmetalation: The generated aryllithium species can be unstable. For subsequent cross-coupling, it is often advantageous to transmetalate the intermediate with a solution of zinc chloride (ZnCl₂) to form a more stable organozinc reagent before adding the palladium catalyst and coupling partner.[15][16]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Poor Regioselectivity | Suboptimal catalyst system; wrong solvent/temperature. | Screen a panel of ligands (e.g., phosphines, NHCs). Vary the Pd:Ligand ratio. For lithiation, re-evaluate solvent choice and ensure low temperature is maintained.[5][8][9] |
| Di-substitution | Excess of coupling partner; reaction time too long or temperature too high. | Use a slight deficiency or stoichiometric amount (1.0 equiv.) of the boronic acid/amine. Monitor the reaction closely and stop once mono-adduct formation is maximized. |
| Low Yield / No Reaction | Inactive catalyst; impure reagents; wet solvents (for lithiation). | Use a fresh bottle of catalyst or a pre-catalyst. Ensure all reagents are pure. For lithiation, use freshly distilled anhydrous solvents and ensure the system is rigorously free of air and moisture. |
| Hydrodehalogenation | Side reaction, particularly in Pd-catalyzed couplings. | Ensure a thoroughly degassed solvent to remove oxygen. Use a robust base. Sometimes, changing the ligand can suppress this pathway. |
Conclusion
The regioselective functionalization of dibrominated pyridines is a solved but nuanced challenge in organic synthesis. By understanding the fundamental electronic properties of the pyridine ring, chemists can establish a baseline prediction for reactivity. However, true mastery lies in the strategic manipulation of reaction parameters. For palladium-catalyzed reactions, the choice of ligand and the control of catalyst speciation are the most powerful tools for switching between electronically favored and sterically controlled outcomes. Orthogonally, halogen-metal exchange offers an alternative pathway where solvent choice becomes the critical deciding factor. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and predictably access a wide range of valuable, unsymmetrically substituted pyridine derivatives for applications in drug discovery and beyond.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]
- 14. znaturforsch.com [znaturforsch.com]
- 15. An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes [organic-chemistry.org]
- 16. An improved method for the bromination of metalated haloarenes via lithium, zinc transmetalation: a convenient synthesis of 1,2-dibromoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 4,6-dibromo-3-hydroxypicolinate
Welcome to the technical support resource for the purification of Methyl 4,6-dibromo-3-hydroxypicolinate (CAS 321596-55-8). This guide is designed for researchers, chemists, and drug development professionals who are handling this compound and require robust, field-tested methods for achieving high purity. Here, we move beyond simple protocols to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively during your own experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter post-synthesis and during the purification workflow.
Question: My crude product is a sticky, brown-to-yellow oil or a low-melting solid, not the expected white/light yellow solid. What is the likely cause and how do I fix it?
Answer:
This is a common issue stemming from several potential sources. The physical appearance of your crude product is the first critical diagnostic checkpoint.
-
Potential Cause 1: Residual Solvents. High-boiling point solvents used in the synthesis, such as Dimethyl Sulfoxide (DMSO), can be difficult to remove and will keep your product from solidifying.
-
Potential Cause 2: Excess Brominating Reagent. Lingering traces of bromine (Br₂) or related species can impart a yellow or brown color.
-
Potential Cause 3: High Impurity Load. The presence of unreacted starting materials, mono-brominated intermediates, or other side-products disrupts the crystal lattice of the target compound, preventing solidification and depressing its melting point. The expected melting point is approximately 107-109°C[1].
Troubleshooting Workflow:
Caption: Troubleshooting flow for non-solid crude product.
Question: My TLC/LCMS analysis shows multiple spots/peaks. What are they and how do I separate them?
Answer:
The identity of these impurities is directly related to the synthesis method, which commonly involves the bromination of a precursor like methyl 3-hydroxypicolinate[1].
| Potential Impurity | Structure (Relative to Product) | Expected Polarity (TLC/Normal Phase) | Identification & Removal Strategy |
| Starting Material | Methyl 3-hydroxypicolinate | More polar | Will have a lower Rf on TLC. Can be removed by column chromatography. A significant amount indicates an incomplete reaction. |
| Mono-bromo Species | Contains only one bromine atom | Less polar | Will have a higher Rf on TLC. Often co-elutes closely with the product. Requires optimized column chromatography with a shallow solvent gradient. |
| Over-brominated Species | Contains three or more bromine atoms | Less polar | Will have a higher Rf than the desired product. Formation can be minimized by controlling bromination stoichiometry[2]. Separable by column chromatography. |
| Positional Isomers | Bromine atoms at different positions | Polarity is very similar | These are the most challenging impurities to remove. High-resolution flash chromatography or preparative HPLC may be necessary. |
Expert Recommendation: For complex mixtures with multiple impurities, column chromatography is the required method. Do not attempt direct recrystallization, as impurities will likely co-crystallize, leading to poor purity and yield.
Question: My yield is very low after column chromatography or recrystallization. What are the best practices to maximize recovery?
Answer:
Low yield is typically a problem of mechanical loss or suboptimal separation/crystallization conditions.
For Column Chromatography:
-
Proper Column Packing: An improperly packed column leads to band broadening and poor separation, forcing you to discard mixed fractions and lose product. Ensure a level sand layer and gently load the slurry-packed column.
-
Correct Solvent System: If the product's Rf is too low (<0.2), it will take a very large volume of solvent to elute, leading to broad bands and loss. If the Rf is too high (>0.5), separation from less polar impurities will be poor. Aim for an Rf of 0.25-0.35 in your chosen solvent system for optimal separation.
-
Dry Loading: this compound is a solid. For the best resolution, pre-adsorb your crude product onto a small amount of silica gel (dry loading) rather than dissolving it in a strong solvent (wet loading). This leads to sharper bands and better separation.
For Recrystallization:
-
Solvent Choice is Critical: You need a solvent (or solvent system) that dissolves the compound when hot but in which it is poorly soluble when cold. Given the compound is soluble in alcohols and ethers but only slightly soluble in water[1], an excellent starting point is a binary mixture like Ethanol/Water , Methanol/Water , or Dichloromethane/Hexane .
-
Use a Minimum Amount of Hot Solvent: A common mistake is adding too much hot solvent. This keeps the solution from becoming supersaturated upon cooling, drastically reducing the yield. Add just enough hot solvent to fully dissolve the solid, then stop.
-
Slow Cooling: Allow the flask to cool slowly to room temperature and then move it to an ice bath. Crash-cooling by placing a hot flask directly into ice promotes the formation of small, impure crystals that trap solvent and impurities.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable, first-pass purification strategy for this compound?
For a typical crude reaction mixture, a sequential approach is best. First, perform a liquid-liquid extraction (aqueous workup) to remove inorganic salts and highly polar impurities. After concentrating the organic layer, assess the purity by TLC. If it is >90% pure with minor non-polar impurities, proceed with recrystallization. If the mixture is complex (<90% pure), column chromatography is mandatory.
Caption: Recommended purification workflow decision tree.
Q2: What are the recommended starting conditions for TLC and column chromatography?
-
TLC Mobile Phase: Start with a 3:1 mixture of Hexane:Ethyl Acetate. This should give good separation for most related impurities.
-
Column Chromatography Solvent System: Based on the TLC, prepare a gradient elution system. A typical gradient would be from 5% Ethyl Acetate in Hexane to 50% Ethyl Acetate in Hexane. This will elute non-polar impurities first, followed by your product, and finally the more polar starting materials.
Q3: How do I choose the best recrystallization solvent system?
The "ideal" solvent system involves a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble). The two solvents must be miscible.
| Solvent System | "Good" Solvent | "Poor" Solvent | Comments |
| Methanol/Water | Methanol | Water | Excellent choice. Dissolve crude in a minimum of hot methanol, then add water dropwise until turbidity persists. Re-heat to clarify and cool slowly. |
| Ethanol/Water | Ethanol | Water | Similar to Methanol/Water, may require slightly different ratios. |
| DCM/Hexane | Dichloromethane (DCM) | Hexane | Good for removing non-polar impurities. Dissolve in minimal DCM at room temp, then add hexane until cloudy and let stand. |
Q4: How can I definitively confirm the purity and identity of my final product?
A single method is insufficient. For authoritative confirmation, use a combination of techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for the absence of impurity signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight (M.W. ~310.93 g/mol )[3][4] and assess purity as a single peak.
-
Melting Point Analysis: A sharp melting point within the literature range (e.g., 107-109°C)[1] is a strong indicator of high purity. A broad or depressed melting point signifies impurities.
Part 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Select a column size appropriate for your sample amount (e.g., a 40g silica cartridge for 1-2g of crude material).
-
Determine the Solvent System: Run a TLC using Hexane:Ethyl Acetate (EtOAc) solvent systems (e.g., 9:1, 4:1, 2:1) to find a ratio that gives your product an Rf value of ~0.3.
-
Dry Load the Sample: Dissolve your crude product (~1g) in a minimal amount of a strong solvent like DCM or acetone. Add ~2-3g of silica gel. Concentrate this slurry on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Pack and Run: Add the dry-loaded silica to the top of your pre-packed column. Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc in Hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., step-wise to 20% EtOAc, then 30% EtOAc).
-
Collect Fractions: Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified solid.
Protocol 2: Recrystallization from a Binary Solvent System (Methanol/Water)
-
Dissolution: Place the crude solid (~1g) into an Erlenmeyer flask with a stir bar. Add a minimal amount of hot methanol (e.g., start with 5-10 mL) and continue adding dropwise while heating and stirring until the solid just dissolves.
-
Induce Precipitation: While the solution is still hot, add deionized water drop-by-drop until you observe persistent cloudiness (turbidity).
-
Re-dissolve: Add 1-2 more drops of hot methanol to make the solution clear again. This ensures the solution is perfectly saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You should see crystals begin to form.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold solvent (the same ratio of methanol/water from the mother liquor). Dry the crystals under high vacuum to remove all residual solvent.
References
Identifying common impurities in Methyl 4,6-dibromo-3-hydroxypicolinate synthesis
Welcome to the technical support center for the synthesis of Methyl 4,6-dibromo-3-hydroxypicolinate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you can confidently identify and resolve synthetic impurities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing detailed explanations and actionable protocols.
Q1: My reaction yields a mixture of products, and the final material is an off-white or brownish solid, not the expected pure white product. What are the likely impurities?
The observation of a colored solid is a strong indicator of impurities. In the electrophilic bromination of Methyl 3-hydroxypicolinate, several byproducts can form, leading to a complex mixture.
Core Impurity Profile:
-
Incomplete Bromination: The reaction may not have gone to completion, leaving behind starting material and mono-brominated intermediates.
-
Over-bromination: Although less common with controlled stoichiometry, excessive bromination can lead to tri-brominated species.
-
Isomeric Byproducts: The directing effects of the hydroxyl and ester groups can lead to the formation of undesired isomers.
-
Hydrolysis: Cleavage of the methyl ester can occur if water is present, especially under acidic or basic conditions.
Logical Framework for Impurity Identification:
To effectively troubleshoot, a systematic approach to identifying the components of your product mixture is essential. The following diagram outlines a logical workflow for impurity analysis.
Caption: A systematic workflow for the identification of impurities in the synthesis of this compound.
Q2: My HPLC analysis shows multiple peaks. How can I identify the unreacted starting material and mono-brominated intermediates?
Distinguishing between the desired product and related impurities via HPLC requires a combination of retention time analysis and comparison with known standards, if available. In the absence of standards, LC-MS is invaluable.
Expected Elution Order and Mass Data:
Generally, in reversed-phase HPLC, polarity is a key determinant of retention time. More polar compounds will elute earlier.
| Compound | Structure | Expected Molecular Ion (m/z) [M+H]⁺ | Relative Polarity | Expected HPLC Elution |
| Methyl 3-hydroxypicolinate | ![]() | 154.05 | High | Earliest |
| Methyl 4-bromo-3-hydroxypicolinate | ![]() | 231.96 / 233.96 (1:1) | Medium-High | Intermediate |
| Methyl 6-bromo-3-hydroxypicolinate | ![]() | 231.96 / 233.96 (1:1) | Medium-High | Intermediate |
| This compound | ![]() | 310.87 / 312.87 / 314.87 (1:2:1) | Low | Latest |
Note: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic tool in mass spectrometry.
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
HPLC Conditions (General Starting Point):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Q3: My ¹H NMR spectrum is complex. What are the key signals to look for to identify the main impurities?
¹H NMR is a powerful tool for structural elucidation. The number of aromatic protons and their coupling patterns are diagnostic for each species.
¹H NMR Spectral Data for Key Compounds (Predicted in CDCl₃):
| Compound | Aromatic Protons | Key Chemical Shifts (δ, ppm) and Coupling Patterns |
| Methyl 3-hydroxypicolinate | 3 | ~8.1 (dd), ~7.4 (dd), ~7.2 (dd) |
| Methyl 4-bromo-3-hydroxypicolinate | 2 | ~8.0 (d, J ≈ 5 Hz), ~7.3 (d, J ≈ 5 Hz) |
| Methyl 6-bromo-3-hydroxypicolinate | 2 | ~7.5 (d, J ≈ 8 Hz), ~7.2 (d, J ≈ 8 Hz) |
| This compound | 1 | ~7.8 (s) |
Analysis of the Aromatic Region:
-
Desired Product: A single sharp singlet in the aromatic region is a strong indication of the pure dibrominated product.
-
Mono-brominated Impurities: The presence of two doublets in the aromatic region suggests the presence of mono-brominated species. The magnitude of the coupling constant (J) can help distinguish between the 4-bromo and 6-bromo isomers.
-
Starting Material: Three distinct aromatic signals, likely doublets of doublets, point to unreacted starting material.
Q4: How can I improve the purity of my this compound?
Purification is critical to obtaining a high-quality final product. A combination of techniques is often necessary.
Purification Strategy:
Caption: A multi-step strategy for the purification of this compound.
Experimental Protocol: Recrystallization
-
Solvent Selection: Heptane is a good choice for recrystallization as the product has lower solubility in it at room temperature but is more soluble at elevated temperatures.
-
Procedure: a. Dissolve the crude solid in a minimal amount of hot heptane. b. If the solution is colored, a small amount of activated carbon can be added, and the hot solution filtered. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism for the formation of this compound?
A: The synthesis proceeds via an electrophilic aromatic substitution reaction. The pyridine ring is activated towards electrophilic attack by the electron-donating hydroxyl group. The hydroxyl group is an ortho, para-director. The ester group is a deactivating meta-director. The positions ortho and para to the strongly activating hydroxyl group (positions 4 and 6) are therefore the most susceptible to bromination.
Q: Why are mono-brominated impurities formed?
A: The formation of mono-brominated intermediates is a direct consequence of the stepwise nature of the bromination reaction. If the reaction time is too short, the stoichiometry of the brominating agent is insufficient, or the reaction temperature is too low, the reaction may not proceed to completion, resulting in a mixture of the starting material, mono-brominated products, and the desired di-brominated product.
Q: Can the methyl ester hydrolyze during the reaction or workup?
A: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid (4,6-dibromo-3-hydroxypicolinic acid) is a potential side reaction, particularly if the reaction is run for extended periods in the presence of water, or if the workup involves strongly acidic or basic conditions. To minimize hydrolysis, it is advisable to use anhydrous solvents and perform aqueous workups under neutral or mildly acidic conditions, and at low temperatures.
Q: What are the best practices to maximize the yield of the desired product?
A: To maximize the yield of this compound, consider the following:
-
Stoichiometry: Use a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents of bromine) to drive the reaction to completion.
-
Temperature Control: Maintain the reaction at a controlled temperature. Exothermic reactions can lead to side product formation.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the ester.
Technical Support Center: Synthesis of Substituted Picolinates
Welcome to the Technical Support Center for the synthesis of substituted picolinates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of substituted picolinates?
A1: The most prevalent side reactions include the decarboxylation of the picolinic acid starting material, undesired N-alkylation of the pyridine ring, and the formation of regioisomers, particularly in C-H functionalization reactions like the Minisci reaction. When using coupling agents like DCC for esterification, the formation of N-acylurea byproducts is also a common issue.
Q2: My reaction to synthesize a picolinate ester is showing low yield. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common cause, which could be due to insufficiently reactive starting materials or non-optimal reaction conditions (temperature, time, solvent). Side reactions, such as decarboxylation of the starting picolinic acid or hydrolysis of the ester product, can also significantly reduce the yield. Additionally, issues with reagent purity, especially moisture in solvents or degradation of coupling agents, can lead to poor conversion.
Q3: I am observing multiple spots on my TLC after a reaction to introduce a substituent to the pyridine ring. What could these be?
A3: Multiple spots on a TLC plate often indicate the presence of a mixture of products. In the context of picolinate synthesis, this could be due to the formation of regioisomers (e.g., C2-, C3-, or C4-substituted products), the desired product along with unreacted starting material, and various byproducts from side reactions. For instance, in an alkylation reaction, you might see the desired C-alkylated picolinate, the N-alkylated pyridinium salt, and potentially di-alkylated products.
Q4: How can I confirm the structure of my substituted picolinate and identify any byproducts?
A4: A combination of analytical techniques is recommended for structural confirmation and byproduct identification. High-resolution mass spectrometry (HRMS) will provide the exact mass of your product and any byproducts, aiding in their molecular formula determination. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMQC/HSQC) is crucial for determining the connectivity of atoms and the position of substituents on the pyridine ring. Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl.
Q5: Are there any general tips for improving the success rate of picolinate synthesis?
A5: Absolutely. Always use dry solvents and fresh reagents, especially when working with moisture-sensitive compounds like organometallics or coupling agents. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of reagents and intermediates. Careful monitoring of the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of degradation products. Finally, a well-planned purification strategy is critical for isolating the desired product in high purity.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed look at specific problems you may encounter during the synthesis of substituted picolinates, their probable causes, and actionable solutions.
Issue 1: Decarboxylation of Picolinic Acid Starting Material
Symptoms:
-
Evolution of gas (CO₂) from the reaction mixture.
-
Formation of pyridine or substituted pyridine byproducts lacking the carboxylate group.
-
Lower than expected yield of the desired picolinate.
Probable Causes: Picolinic acid and its derivatives are susceptible to decarboxylation, especially at elevated temperatures.[1][2] This reaction is often facilitated by the presence of certain metals or acidic/basic conditions. The Hammick reaction is a classic example of the decarboxylation of α-picolinic acids in the presence of carbonyl compounds.[1]
Solutions:
| Mitigation Strategy | Detailed Explanation | Relevant Conditions/Reagents |
| Temperature Control | Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate. | Monitor reaction progress closely to avoid prolonged heating. |
| pH Control | The rate of decarboxylation of pyridinecarboxylic acids can be pH-dependent.[3][4] For esterifications, maintaining neutral or mildly acidic conditions is often beneficial. | Use of buffered solutions or non-basic catalysts where appropriate. |
| Choice of Solvent | The solvent can influence the rate of decarboxylation. In some cases, using a high-boiling point solvent like p-cymene has been shown to improve yields in reactions involving picolinic acid decarboxylation, suggesting it can also influence the desired reaction pathway.[1] | Select a solvent that is appropriate for the desired reaction while minimizing thermal stress on the starting material. |
Experimental Protocol: Monitoring Decarboxylation by ¹H NMR
-
Carefully take an aliquot from the reaction mixture at different time points.
-
Quench the reaction in the aliquot (e.g., by adding cold D₂O).
-
Extract the organic components with a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum of the extracted sample.
-
Compare the integration of the signals corresponding to the desired picolinate product with those of the decarboxylated pyridine byproduct. A growing signal for the pyridine protons without an adjacent carboxylate group indicates decarboxylation.
Issue 2: Undesired N-Alkylation of the Pyridine Ring
Symptoms:
-
Formation of a water-soluble pyridinium salt as a byproduct.
-
Complex NMR spectra showing signals for both C-alkylated and N-alkylated products.
-
Difficulty in isolating the desired C-substituted picolinate from the polar pyridinium salt.
Probable Causes: The nitrogen atom of the pyridine ring is nucleophilic and can compete with the desired C-functionalization, especially when using alkylating agents.[5] This leads to the formation of N-alkyl pyridinium salts.
Solutions:
| Mitigation Strategy | Detailed Explanation | Relevant Conditions/Reagents |
| Use of Bulky Reagents | Steric hindrance around the nitrogen atom can disfavor N-alkylation. Using bulkier alkylating agents or adding bulky substituents to the pyridine ring can promote C-alkylation. | Consider using secondary or tertiary alkylating agents if compatible with the desired product. |
| Blocking Groups | Temporarily blocking the nitrogen atom with a removable group can direct functionalization to the carbon atoms of the ring.[6] | Common blocking groups include those derived from maleic acid.[6] |
| Reaction Conditions | The choice of solvent and base can influence the selectivity between N- and C-alkylation. In some cases, solid-phase synthesis has been shown to suppress N-alkylation side reactions.[7] | Experiment with different solvents and non-nucleophilic bases to optimize for C-alkylation. |
Caption: General reactivity of pyridine ring positions.
References
- 1. researchgate.net [researchgate.net]
- 2. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
How to improve yield in the bromination of hydroxypyridines
Welcome to the technical support center for the bromination of hydroxypyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important transformation. The inherent reactivity of the hydroxypyridine scaffold, while synthetically useful, presents unique challenges in controlling yield and regioselectivity. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.
Q1: My reaction is resulting in a low yield of the desired monobrominated product. What are the likely causes and how can I fix this?
Low yield is a common issue that can stem from several factors, from substrate reactivity to reaction setup. Let's break down the potential culprits.
Causality:
-
Substrate Decomposition: Hydroxypyridines, especially under harsh acidic or oxidative conditions, can be prone to degradation. The use of strong, unbuffered brominating agents like neat bromine can lead to complex side reactions.
-
Over-Bromination: The initial monobrominated product can be more activated towards further electrophilic substitution than the starting material, leading to the formation of di- and tri-brominated species at the expense of your target compound.[1][2] This is particularly true for the highly activated pyridone tautomers.
-
Poor Reagent Choice: Using a brominating agent that is too aggressive or not suitable for your specific hydroxypyridine isomer can favor side reactions over the desired substitution.
-
Suboptimal Reaction Conditions: Factors like temperature, solvent, and pH play a critical role. For instance, high temperatures can decrease selectivity and promote decomposition.
Solutions:
-
Switch to a Milder Brominating Agent: Replace molecular bromine (Br₂) with N-Bromosuccinimide (NBS).[3][4] NBS provides a slow, controlled concentration of electrophilic bromine, which significantly reduces the rate of over-bromination and decomposition.
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding the reagent portion-wise or via syringe pump over time can help maintain a low concentration, favoring monosubstitution.
-
Optimize Temperature: Start your reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can help control the initial exothermic reaction and improve selectivity.
-
Consider a Buffered System or Alternative Media: For acid-sensitive substrates, performing the reaction in a solvent like acetic acid or using an aqueous buffer can prevent degradation.[5] The H₂O₂/HBr system in water is an effective method that can be finely tuned.[6][7]
Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield issues.
Q2: I'm getting a mixture of regioisomers. How can I improve the regioselectivity of the bromination?
Regioselectivity is governed by the electronic properties of the hydroxypyridine ring. The strongly activating hydroxyl group and the electron-withdrawing pyridine nitrogen atom exert competing directing effects.
Causality and Directing Effects:
-
2-Hydroxypyridine (2-Pyridone): This tautomer strongly predominates in polar solvents.[2] The hydroxyl group (in the minor tautomer) or the amide functionality (in the major pyridone tautomer) activates the ring for electrophilic substitution. Bromination typically occurs at the 3- and 5-positions.[2] The reaction often leads to 3,5-dibromo-2-pyridone because the monobrominated intermediate is highly reactive.[2]
-
3-Hydroxypyridine: This isomer behaves most like a substituted phenol. The hydroxyl group is a powerful ortho-, para-director. The primary sites for bromination are therefore the 2-, 4-, and 6-positions. Monobromination is common in alkaline aqueous solutions.[8]
-
4-Hydroxypyridine (4-Pyridone): Similar to 2-pyridone, this exists predominantly as the pyridone tautomer. The reaction with bromine occurs via this major tautomer at pH < 6 and via the conjugate anion at pH > 6.[1] Bromination readily occurs at the 3- and 5-positions, and like 2-pyridone, often proceeds to dibromination.[1]
Solutions for Controlling Regioselectivity:
-
pH Control: The reactivity and directing ability of the hydroxyl group can be modulated by pH. In basic conditions (for 3-hydroxypyridine), the formation of the highly activated pyridinoxide ion can enhance the reaction rate and may influence selectivity.[8] Conversely, acidic conditions can protonate the pyridine nitrogen, further deactivating the ring and potentially altering the substitution pattern.
-
Solvent Choice: The choice of solvent can influence the tautomeric equilibrium and the solubility of intermediates, thereby affecting regioselectivity. Hexafluoroisopropanol (HFIP) has been shown to play a crucial role in mediating the regioselectivity of bromolactonization reactions, a principle that can be extended to other electrophilic brominations.[9][10][11]
-
Use of Protecting Groups: If a specific, less-favored regioisomer is desired, a protecting group strategy may be necessary. For example, protecting the hydroxyl group as a benzyl or p-methoxybenzyl (PMB) ether can alter the electronic nature of the ring, allowing bromination to be directed to other positions.[12] The protecting group can then be removed in a subsequent step.
-
Directed ortho-Metalation: For highly specific substitution, particularly at a position adjacent to the hydroxyl group, directed ortho-metalation followed by quenching with a bromine source (like 1,2-dibromoethane) can be a powerful, albeit more complex, alternative.
Frequently Asked Questions (FAQs)
Q1: What is the best brominating agent for my hydroxypyridine?
The "best" agent depends on the desired outcome (mono- vs. poly-bromination) and the sensitivity of your substrate.
| Brominating Agent | Pros | Cons | Best For |
| Molecular Bromine (Br₂) | Highly reactive, inexpensive, readily available. | Often leads to over-bromination[2]; generates HBr byproduct[5]; hazardous to handle. | Exhaustive bromination or for less activated substrates. |
| N-Bromosuccinimide (NBS) | Milder, more selective for mono-bromination[3][4]; easier to handle. | More expensive than Br₂; requires radical initiator for allylic/benzylic bromination.[13] | Achieving high yields of monobrominated hydroxypyridines. |
| H₂O₂ / HBr System | Inexpensive reagents; "greener" as the byproduct is water[14]; can be tuned for selectivity.[7] | Can involve strong acids; may require elevated temperatures.[15] | A cost-effective and environmentally conscious approach to monobromination. |
| Pyridinium Bromide Perbromide | Solid, stable, and easy-to-handle source of bromine. | Less reactive than Br₂. | Mild bromination of activated systems where precise control is needed. |
Q2: How does the tautomerism of hydroxypyridines affect the bromination reaction?
The tautomeric equilibrium between the hydroxypyridine and pyridone forms is arguably the most critical factor influencing the reaction's outcome.
-
Reactivity: In aqueous solutions, 2- and 4-hydroxypyridine exist almost exclusively as their respective pyridone tautomers.[2] These pyridones are electron-rich and behave like substituted phenoxide ions in their reactivity towards bromine, making them highly susceptible to electrophilic attack.[1][2]
-
Mechanism: The reaction proceeds through the predominant pyridone tautomer at acidic to neutral pH.[1][2] At higher pH, the reaction can occur via the conjugate anion, which is even more reactive.[1] Understanding which tautomer is present under your reaction conditions is key to predicting the substitution pattern and reactivity.
Mechanism of Electrophilic Bromination on a Pyridone
Caption: Simplified electrophilic substitution on the activated pyridone tautomer.
Q3: What are the best practices for setting up and monitoring the reaction?
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent potential oxidative side reactions, especially if your substrate is sensitive.
-
Reagent Purity: Use freshly recrystallized NBS if possible. Impure NBS can sometimes give unreliable results.[3] Ensure your solvent is anhydrous if the reaction chemistry is sensitive to water.
-
Monitoring Progress: Thin-Layer Chromatography (TLC) is an indispensable tool. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to track the consumption of starting material and the formation of the product. Staining with potassium permanganate can help visualize spots if they are not UV-active.
-
Work-up and Purification: Upon completion, the reaction often needs to be quenched, for example, with a solution of sodium thiosulfate to destroy any excess bromine. The crude product is then typically extracted into an organic solvent. Purification is most commonly achieved by flash column chromatography on silica gel or by recrystallization.
Experimental Protocols
Protocol 1: General Procedure for Monobromination using NBS
This protocol is a good starting point for the selective monobromination of an activated hydroxypyridine.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the hydroxypyridine (1.0 eq.) and a suitable solvent (e.g., acetonitrile or chloroform, ~0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Dilute the mixture with water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid or oil by flash column chromatography or recrystallization.
Protocol 2: Bromination using the H₂O₂/HBr System
This method generates bromine in situ and is a valuable alternative to using Br₂ or NBS.
-
Preparation: In a flask, dissolve the hydroxypyridine (1.0 eq.) in a mixture of water and a co-solvent like acetonitrile if needed for solubility.[15] Add hydrobromic acid (HBr, 48% aq., 1.2 eq.).[15]
-
Reagent Addition: Begin stirring the solution at room temperature. Slowly add hydrogen peroxide (H₂O₂, 30-35% aq., 1.5-2.0 eq.) dropwise via an addition funnel.[6][7] The reaction may be exothermic.
-
Reaction: Stir at room temperature or with gentle heating (40-60 °C) until TLC indicates completion.
-
Work-up: Cool the reaction mixture and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product as described in Protocol 1.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. scribd.com [scribd.com]
- 8. chempanda.com [chempanda.com]
- 9. Controlling the regioselectivity of the bromolactonization reaction in HFIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Controlling the regioselectivity of the bromolactonization reaction in HFIP - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bromination - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Methyl 4,6-dibromo-3-hydroxypicolinate
This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 4,6-dibromo-3-hydroxypicolinate and encountering challenges with its solubility. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the scientific reasoning behind them, enabling you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
This compound is a white to light yellow solid.[1][2] Based on its chemical structure and available data, it is known to be soluble in alcohols (like ethanol) and ether, but only slightly soluble in water.[1][2] This limited aqueous solubility is a key consideration for its use in many biological and chemical applications.
Q2: Why does this compound have poor water solubility?
The solubility of an organic compound is governed by the principle of "like dissolves like." this compound has a complex structure with both polar and non-polar characteristics:
-
Polar groups: The hydroxyl (-OH) and the pyridine nitrogen atom can form hydrogen bonds with polar solvents like water.
-
Non-polar components: The aromatic pyridine ring and the two bromine atoms are hydrophobic and prefer non-polar environments.
The significant non-polar character of the molecule outweighs the influence of the polar groups, leading to its low solubility in water.
Q3: What is the expected pKa of this compound and why is it important for solubility?
The pKa is critical because the ionization state of the molecule dramatically affects its solubility in aqueous solutions. By adjusting the pH of the solution above or below the pKa, we can increase the proportion of the more soluble ionized form.
Troubleshooting Guide
Issue 1: My compound won't dissolve in my desired organic solvent.
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of the compound in that specific solvent at the current temperature.
Solutions:
-
Systematic Solvent Screening: Do not rely on a single solvent. Test the solubility in a range of common laboratory solvents. A recommended starting point is to test solubility in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, methanol, and acetonitrile.
-
Gentle Heating: For many compounds, solubility increases with temperature. Try gently warming the solution in a water bath. Be cautious, as excessive heat can lead to compound degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
Issue 2: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous buffer.
Possible Cause: This is a common problem when diluting a concentrated stock solution in an organic solvent (like DMSO) into an aqueous medium. The sudden change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Optimize the Dilution Process:
-
Add the organic stock to the aqueous buffer, not the other way around.
-
Add the stock solution dropwise while vigorously stirring or vortexing the aqueous buffer. This ensures rapid mixing and prevents localized high concentrations of the organic solvent.
-
-
Use a Co-solvent System: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of hydrophobic compounds.[3][4]
-
Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG) are commonly used.
-
Start with a small percentage of the co-solvent in your aqueous buffer (e.g., 1-5%) and gradually increase it if necessary. Be mindful that high concentrations of organic solvents can be toxic to cells in biological assays.
-
-
pH Adjustment: As discussed in the FAQs, adjusting the pH of your aqueous buffer can significantly improve solubility.
-
For this compound, which has both an acidic hydroxyl group and a basic pyridine nitrogen, you can explore both acidic and basic pH ranges. A systematic pH-solubility profile determination is recommended (see Experimental Protocols).
-
Issue 3: My compound appears to be dissolved, but I'm getting inconsistent results in my assay.
Possible Cause: The compound may not be truly dissolved but rather present as a fine suspension or colloidal particles. This can lead to inaccurate and irreproducible results.
Solutions:
-
Visual Inspection: A truly dissolved compound should form a clear, particle-free solution.
-
Tyndall Effect Test: Shine a laser pointer through the solution. If the beam is visible, it indicates the presence of suspended particles.
-
Filtration Test: Filter the solution through a 0.22 µm syringe filter. A significant drop in concentration after filtration (measured by UV-Vis spectroscopy or HPLC) indicates that the compound was not fully dissolved.
Quantitative Data
As specific quantitative solubility data for this compound is not widely available, we provide a template for you to record your experimentally determined values. The following protocol will guide you in obtaining this crucial data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |
| DMSO | 25 | UV-Vis / HPLC | ||
| DMF | 25 | UV-Vis / HPLC | ||
| Ethanol | 25 | UV-Vis / HPLC | ||
| Methanol | 25 | UV-Vis / HPLC | ||
| Acetonitrile | 25 | UV-Vis / HPLC | ||
| User-defined |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[1][3][5][6]
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential.
-
Equilibration: Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.
-
Quantification: Analyze the concentration of the compound in the filtered solution using a calibrated UV-Vis spectrophotometer or HPLC. A pre-established calibration curve is necessary for accurate quantification.[7][8][9]
Protocol 2: Determination of pH-Dependent Solubility Profile
Materials:
-
Same as Protocol 1, plus:
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
Procedure:
-
Follow the shake-flask method as described in Protocol 1, but use the different pH buffers as the solvents.
-
Plot the measured solubility (on a logarithmic scale) against the pH of the buffer.
-
The resulting graph will show the pH ranges where the compound is most soluble. This information is invaluable for designing experiments in aqueous media.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Influence of chemical structure on solubility.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. chembk.com [chembk.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. repository.up.ac.za [repository.up.ac.za]
Technical Support Center: Managing Thermal Instability in Reactions with Picolinate Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage thermal instability in reactions involving picolinate esters. Picolinate esters are valuable reagents in organic synthesis, particularly in cross-coupling reactions; however, their thermal sensitivity requires careful management to prevent hazardous situations and ensure reproducible results. This guide is designed to provide you with the expertise and practical insights needed to navigate these challenges.
Troubleshooting Guide: Real-Time-Reaction Issues
This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve issues as they arise.
Question 1: My reaction is showing an unexpected and rapid temperature increase (exotherm). What are the likely causes and what immediate actions should I take?
Answer:
An unexpected exotherm is a critical safety concern and can be a precursor to a runaway reaction. The primary causes are often related to an accumulation of unreacted starting materials followed by a sudden initiation, or a change in the reaction mechanism at elevated temperatures.
Immediate Actions:
-
Stop the addition of any further reagents.
-
Immediately begin cooling the reaction vessel. Use an ice bath, or if available, a cryocool.[1]
-
If the exotherm is not quickly controlled by cooling, and it is safe to do so, dilute the reaction mixture with a high-boiling point, inert solvent. This will reduce the concentration of reactants and help to dissipate heat.
-
If the reaction is still not under control, be prepared to execute an emergency quench. (See Protocol 1 for a general quenching procedure).
-
Alert your colleagues and lab safety personnel.
Potential Causes & Long-Term Solutions:
-
Induction Period: Some reactions have an induction period where reactants accumulate before the reaction initiates. When it does, the rate can be dangerously fast.
-
Solution: Add a small portion of the reagents initially and wait for the reaction to begin (indicated by a slight, controlled temperature increase) before adding the remainder at a controlled rate.
-
-
Poor Heat Transfer: As reactions are scaled up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Solution: For larger scale reactions, consider using a jacketed reactor with a circulating coolant, or a flow chemistry setup which offers superior heat transfer.[2]
-
-
Catalyst Activity: The catalyst chosen can significantly impact the reaction rate and thermal profile. A highly active catalyst might be unsuitable for a large-scale batch reaction. Residual catalysts from previous steps can also impact thermal stability.[3]
-
Solution: Screen different catalysts and catalyst loadings at a small scale to find one that provides a manageable reaction rate. Ensure starting materials are free from impurities that could act as unintended catalysts.
-
Question 2: How can I differentiate between the desired reaction progress and the onset of thermal decomposition of my picolinate ester?
Answer:
Distinguishing between the desired reaction and decomposition is crucial for optimizing your process and ensuring safety. Decomposition often leads to the formation of gaseous byproducts and a change in the reaction mixture's color.
Monitoring Techniques:
-
In-situ Monitoring: Techniques like ReactIR (in-situ FTIR) can monitor the concentration of reactants, products, and key intermediates in real-time. The appearance of unexpected peaks could signal decomposition.
-
Off-line Analysis: Regular sampling of the reaction mixture for analysis by LC-MS or GC-MS can help you track the formation of your desired product and identify any decomposition byproducts. Picolinate ester decomposition can lead to decarboxylation, releasing CO2.[4]
-
Reaction Calorimetry: A reaction calorimeter is the most direct way to measure the heat flow of your reaction.[5] This allows you to determine the heat of reaction for the desired transformation and identify any unexpected thermal events that could be due to decomposition.
Experimental Protocols
Protocol 1: General Emergency Quenching Procedure for Exothermic Picolinate Ester Reactions
Disclaimer: This is a general guideline. The specific quenching agent and procedure should be adapted based on the reactants, solvents, and catalysts in your specific reaction. A risk assessment should be performed before conducting any reaction.
Materials:
-
Quenching solution (see table below for examples)
-
Large container with an ice/water bath
-
Appropriate personal protective equipment (PPE): flame-retardant lab coat, safety goggles, face shield, and chemical-resistant gloves.
Procedure:
-
Cease all reagent addition and heating.
-
Immerse the reaction vessel in a large ice/water bath to rapidly cool the contents.
-
If the exotherm continues, slowly add the pre-chilled quenching solution to the reaction mixture with vigorous stirring. The addition should be done behind a blast shield.
-
Monitor the temperature of the reaction mixture continuously. The quench is successful when the temperature begins to drop and stabilizes.
-
Once the reaction is quenched and at a safe temperature, proceed with the appropriate work-up procedure.
| Quenching Agent | Mechanism | Suitable for Reactions with... | Notes |
| Aqueous solution of a primary amine (e.g., Tris, glycine) | The primary amine rapidly reacts with the activated ester to form a stable amide.[6] | Reactions where the picolinate ester is activated for nucleophilic attack. | The pH of the quenching solution should be considered to avoid unwanted side reactions. |
| Aqueous solution of a reducing agent (e.g., sodium bisulfite) | Reduces reactive intermediates or catalysts. | Reactions involving oxidizing agents. | The addition may be exothermic itself; add slowly and with cooling. |
| Aqueous acid or base | Neutralizes catalysts or reactive intermediates. | Acid- or base-catalyzed reactions. | The choice of acid or base depends on the specific reaction chemistry. |
Frequently Asked Questions (FAQs)
What structural features of picolinate esters contribute to their thermal instability?
The thermal instability of picolinate esters is primarily linked to the pyridine ring, which can facilitate decarboxylation upon heating. The nitrogen atom in the pyridine ring can stabilize intermediates formed during decomposition. The presence of activating groups on the pyridine ring or the ester can further lower the decomposition temperature.
What are the best practices for storing and handling picolinate esters to minimize thermal risks?
-
Storage: Store picolinate esters in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[6]
-
Handling: Always wear appropriate PPE.[7] When transferring picolinate esters, avoid generating dust or aerosols. Use in a well-ventilated fume hood.
How can I proactively assess the thermal hazards of my reaction involving a picolinate ester?
-
Literature Search: Conduct a thorough literature search for the specific reaction or similar transformations to identify any reported thermal hazards.
-
Calorimetry: For new or scaled-up reactions, performing a calorimetric study is highly recommended. Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition of the starting materials and products. Reaction calorimetry (RC) can measure the heat evolved during the reaction, allowing for the calculation of the adiabatic temperature rise and the maximum temperature of the synthesis reaction (MTSR).[5]
Visualizations
Decomposition Pathway of Picolinate Esters
Caption: A simplified diagram showing the thermal decomposition of picolinate esters via decarboxylation.
Troubleshooting Workflow for an Unexpected Exotherm
Caption: A decision-making workflow for responding to an unexpected exotherm in a chemical reaction.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications [mdpi.com]
- 3. iris.uniupo.it [iris.uniupo.it]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 4,6-dibromo-3-hydroxypicolinate: A Comparative NMR Study
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Methyl 4,6-dibromo-3-hydroxypicolinate, a substituted pyridine derivative, presents an interesting case for spectroscopic analysis due to the interplay of electron-withdrawing and electron-donating groups on the pyridine ring. This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a framework for its characterization and a comparison with alternative analytical approaches.
The structural confirmation of such molecules is paramount, as even minor isomeric impurities can lead to significantly different biological activities and downstream experimental outcomes. Here, we delve into the nuances of 1D and 2D NMR spectroscopy, demonstrating its power in providing a detailed molecular fingerprint of this compound.
The Molecular Landscape: Predicting the ¹H and ¹³C NMR Spectra
The strategic placement of two bromine atoms, a hydroxyl group, and a methyl ester on the picolinate scaffold creates a distinct electronic environment that governs the chemical shifts and coupling patterns observed in its NMR spectra. Based on established substituent effects in pyridine systems, a predicted NMR analysis provides a robust hypothesis for experimental verification.[1][2][3][4]
¹H NMR Spectral Analysis: A Lone Proton's Tale
The most striking feature of the predicted ¹H NMR spectrum of this compound is the presence of a single aromatic proton. The substitution pattern leaves only the proton at the C5 position, which is expected to appear as a singlet, as there are no adjacent protons to induce spin-spin coupling.
The chemical shift of this C5-H proton is influenced by the neighboring bromine atom at C6 and the hydroxyl group at C3. Both bromine and hydroxyl groups are ortho/para directing, and their combined electronic effects will dictate the precise resonance of this proton. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen would deshield this proton, shifting it downfield. Conversely, the electron-donating hydroxyl group would provide some shielding. A reasonable estimate for its chemical shift would be in the range of 7.5-8.0 ppm.
The methyl protons of the ester group are expected to appear as a sharp singlet, typically around 3.9-4.0 ppm. The hydroxyl proton will also be a singlet, though its chemical shift can be highly variable depending on the solvent, concentration, and temperature, potentially appearing anywhere from 5 to 10 ppm. Deuterium exchange with D₂O can be used to confirm the assignment of the hydroxyl proton peak.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C5-H | 7.5 - 8.0 | Singlet (s) | 1H |
| -OCH₃ | 3.9 - 4.0 | Singlet (s) | 3H |
| -OH | 5.0 - 10.0 (variable) | Singlet (s, broad) | 1H |
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will provide a comprehensive view of the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment created by the various substituents.
The carbonyl carbon of the methyl ester will be the most downfield signal, typically in the range of 160-165 ppm. The quaternary carbons of the pyridine ring will also exhibit distinct chemical shifts. The carbon bearing the hydroxyl group (C3) will be significantly deshielded due to the oxygen's electronegativity. The carbons attached to the bromine atoms (C4 and C6) will also be influenced by the halogen's inductive effects.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (ester) | 160 - 165 |
| C2 | 145 - 150 |
| C3 | 150 - 155 |
| C4 | 115 - 120 |
| C5 | 125 - 130 |
| C6 | 135 - 140 |
| -OCH₃ | 52 - 55 |
Experimental Verification: The Power of 2D NMR
While 1D NMR provides foundational data, two-dimensional NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.[1] For this compound, the following experiments would be crucial.
Workflow for Structural Elucidation
Caption: Experimental workflow for NMR-based structural elucidation.
-
COSY (Correlation Spectroscopy): While of limited use for the aromatic region in this specific molecule due to the single proton, a COSY experiment would be valuable to confirm the absence of proton-proton couplings for the C5-H proton.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is critical for directly correlating each proton to the carbon it is attached to.[1] It would definitively link the singlet at ~7.5-8.0 ppm in the ¹H spectrum to the C5 carbon in the ¹³C spectrum, and the methyl proton signal to the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assigning the quaternary carbons.[1] Correlations would be observed between the C5-H proton and the neighboring carbons (C3, C4, C6, and potentially C2). Similarly, the methyl protons would show correlations to the ester carbonyl carbon and C2. These long-range correlations allow for the complete and unambiguous assignment of the entire carbon skeleton.
Alternative and Complementary Analytical Techniques
While NMR is the gold standard for structural elucidation in solution, other techniques can provide valuable complementary information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments can also offer structural insights.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Expected vibrations include O-H stretching for the hydroxyl group (broad, ~3200-3600 cm⁻¹), C=O stretching for the ester (~1700-1730 cm⁻¹), and C-Br stretching in the fingerprint region.
-
X-ray Crystallography: For a definitive solid-state structure, single-crystal X-ray diffraction is unparalleled. This technique would provide precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2][4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
Standard 1D and 2D NMR Acquisition
The following are general parameters for acquisition on a 400 MHz spectrometer. These should be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse (zg30).
-
Spectral width: ~16 ppm.
-
Number of scans: 8-16.
-
Relaxation delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Standard proton-decoupled (zgpg30).
-
Spectral width: ~240 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay (d1): 2 seconds.
-
-
COSY:
-
Pulse sequence: Standard gradient-selected (cosygpqf).
-
Number of increments: 256.
-
Number of scans per increment: 2-4.
-
-
HSQC:
-
Pulse sequence: Standard gradient-selected with sensitivity enhancement (hsqcedetgpsisp2.3).
-
¹J(C,H) coupling constant: ~145 Hz.
-
Number of increments: 256.
-
Number of scans per increment: 2-4.
-
-
HMBC:
-
Pulse sequence: Standard gradient-selected (hmbcgplpndqf).
-
Long-range coupling constant (ⁿJ(C,H)): Optimized for 2-3 bond correlations (typically 8 Hz).[1]
-
Number of increments: 400.
-
Number of scans per increment: 8-16.
-
Conclusion
The comprehensive NMR analysis of this compound, guided by predicted spectra and confirmed with a suite of 2D experiments, provides an unambiguous and detailed structural characterization. This guide serves as a robust framework for researchers working with this and structurally related substituted pyridines. By understanding the interplay of substituent effects and leveraging the power of modern NMR techniques, scientists can ensure the structural integrity of their compounds, a critical step in the journey of drug discovery and development.
References
A Comparative Guide to the Mass Spectrometry of Methyl 4,6-dibromo-3-hydroxypicolinate: Predictive Analysis and Experimental Design
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Methyl 4,6-dibromo-3-hydroxypicolinate, a halogenated pyridine derivative, presents a unique analytical challenge due to its multifunctional nature. Mass spectrometry (MS) stands as a pivotal technique for its characterization, offering precise molecular weight determination and invaluable structural insights through fragmentation analysis.
This guide provides an in-depth comparison of potential mass spectrometric behaviors of this compound under different ionization techniques. We will explore the theoretical underpinnings of its fragmentation, offering predictive data to aid in spectral interpretation and method development. This document is designed to be a practical resource, blending established theory with actionable experimental protocols.
The Signature of Dibromination: Isotopic Patterns
A key feature in the mass spectrum of any bromine-containing compound is the presence of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. For a molecule like this compound containing two bromine atoms, this results in a characteristic isotopic cluster for the molecular ion and any bromine-containing fragments.[1][2] The expected pattern for a species with two bromine atoms will be three peaks: the monoisotopic peak (M), a peak at M+2, and a peak at M+4, with a relative intensity ratio of approximately 1:2:1.[3] This distinctive pattern is a powerful diagnostic tool for confirming the presence of the two bromine atoms and serves as an internal validation of the spectral data.
Comparison of Ionization Techniques
The choice of ionization method is critical as it dictates the extent of fragmentation and the type of information that can be gleaned from the mass spectrum. We will compare a hard ionization technique, Electron Ionization (EI), with a soft ionization technique, Electrospray Ionization (ESI).
| Ionization Technique | Principle | Expected Outcome for this compound |
| Electron Ionization (EI) | A high-energy electron beam bombards the analyte, causing extensive fragmentation.[4][5] | Rich fragmentation spectrum providing detailed structural information. The molecular ion may be weak or absent. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, resulting in gentle ionization.[4][6] | Primarily produces the intact molecular ion (or a protonated/deprotonated version), yielding accurate molecular weight information with minimal fragmentation. |
Negative-ion mode ESI (NI-ESI) is particularly well-suited for halogenated compounds and can offer high selectivity and sensitivity.[7] Given the acidic proton of the hydroxyl group on the pyridine ring, NI-ESI is expected to efficiently generate the [M-H]⁻ ion.
Predicted Mass Spectra Data
The following tables summarize the predicted major ions for this compound under both EI and negative-ion ESI. The monoisotopic mass of the compound (C₇H₅⁷⁹Br₂NO₃) is 308.86 Da.[8]
Table 1: Predicted Fragments under Electron Ionization (EI)
| m/z (for ⁷⁹Br₂) | Proposed Fragment | Formula of Fragment | Comments |
| 309 | [M]⁺ | [C₇H₅Br₂NO₃]⁺ | Molecular Ion |
| 278 | [M - OCH₃]⁺ | [C₆H₂Br₂NO₂]⁺ | Loss of the methoxy radical |
| 250 | [M - COOCH₃]⁺ | [C₅H₂Br₂NO]⁺ | Loss of the carbomethoxy radical |
| 171 | [M - Br - COOCH₃]⁺ | [C₅H₂BrNO]⁺ | Subsequent loss of a bromine radical |
| 230 | [M - Br]⁺ | [C₇H₅BrNO₃]⁺ | Loss of a bromine radical |
Table 2: Predicted Ions under Negative-Ion Electrospray Ionization (NI-ESI)
| m/z (for ⁷⁹Br₂) | Proposed Ion | Formula of Ion | Comments |
| 308 | [M-H]⁻ | [C₇H₄Br₂NO₃]⁻ | Deprotonated molecular ion |
| 79/81 | [Br]⁻ | [Br]⁻ | Bromide ion, potentially formed via in-source fragmentation at higher energies[7] |
Proposed Fragmentation Pathways
The structural features of this compound—a pyridine ring, a hydroxyl group, a methyl ester, and two bromine atoms—suggest several likely fragmentation pathways under the high-energy conditions of Electron Ionization.
Experimental Protocols
To validate these predictions, the following experimental workflows are recommended.
Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent.
-
For GC-MS (EI): Use a volatile solvent such as dichloromethane or ethyl acetate.
-
For LC-MS (ESI): Use a mixture of methanol and water (e.g., 50:50 v/v) with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.
-
-
Vortex the solution until the sample is completely dissolved.
-
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
-
Injection: Inject 1 µL of the prepared sample into the GC injector port.
-
Chromatographic Separation: Use a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with helium as the carrier gas. A temperature gradient from 50°C to 300°C will ensure elution of the analyte.
-
Ionization: The eluting compound enters the ion source, which is maintained at a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 50-400 to capture the molecular ion and expected fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
-
Chromatographic Separation: Inject 5 µL of the sample onto a C18 reversed-phase column. Use a gradient elution with water and methanol (both containing a modifier appropriate for negative-ion mode) at a flow rate of 0.3 mL/min.
-
Ionization: Introduce the column effluent into the ESI source operating in negative-ion mode. Typical source parameters include a capillary voltage of -3.5 kV, a desolvation gas temperature of 350°C, and a nebulizer pressure of 40 psi.
-
Mass Analysis: Acquire data in full scan mode over a mass range of m/z 100-500. For further structural confirmation, perform tandem MS (MS/MS) on the [M-H]⁻ precursor ion at m/z 308.
Conclusion and Recommendations
The mass spectrometric analysis of this compound offers a wealth of structural information, provided the appropriate techniques are employed.
-
For Unambiguous Molecular Weight Confirmation: LC-MS with negative-ion ESI is the method of choice. The generation of a strong [M-H]⁻ ion with the characteristic 1:2:1 isotopic pattern for a dibrominated compound provides definitive evidence of the molecular formula.
-
For Detailed Structural Elucidation: GC-MS with EI will provide a rich fragmentation pattern. The analysis of these fragments, such as the loss of the methoxy group or a bromine atom, allows for a detailed confirmation of the compound's connectivity.
By employing both hard and soft ionization techniques, researchers can build a comprehensive and self-validating analytical data package for this compound, ensuring the highest degree of confidence in its structural identity. This dual-pronged approach is highly recommended for the characterization of this and other novel halogenated compounds in a research and development setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. youtube.com [youtube.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. as.uky.edu [as.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C7H5Br2NO3 | CID 22175130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing the reactivity of Methyl 4,6-dibromo-3-hydroxypicolinate with its analogs
An In-Depth Comparative Guide to the Reactivity of Methyl 4,6-dibromo-3-hydroxypicolinate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of Substituted Dihalopyridines
Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and functional materials. The ability to selectively functionalize specific positions on the pyridine ring is a cornerstone of modern medicinal chemistry. This compound presents a particularly interesting case, offering two chemically distinct C-Br bonds at the C4 and C6 positions. The electronic environment, influenced by the hydroxyl, ester, and ring nitrogen functionalities, allows for regioselective transformations, making it a highly valuable and versatile synthetic intermediate. Understanding the factors that govern this selectivity is critical for designing efficient and high-yielding synthetic routes.
This guide will focus on palladium-catalyzed cross-coupling reactions, as they represent the most common and powerful methods for elaborating such scaffolds.[1][2]
Analysis of the Core Moiety: this compound
The reactivity of our target molecule is dictated by the interplay of its substituents.
-
Pyridine Nitrogen: As an electron-withdrawing group, it activates the ring for nucleophilic attack and influences the acidity of adjacent protons.[3][4] Its lone pair can also coordinate to metal catalysts, potentially affecting reaction rates.
-
Bromine at C4 and C6: These are excellent leaving groups for transition-metal-catalyzed cross-coupling reactions. Their reactivity is not identical due to differing electronic and steric environments. Generally, the rate-determining step in Suzuki-Miyaura or Buchwald-Hartwig reactions is the oxidative addition of the palladium catalyst to the C-Hal bond.[1]
-
Hydroxyl Group at C3: This electron-donating group can influence the electron density of the ring. Crucially, its proximity to the C4 position suggests a potential role as a directing group, where it may coordinate to the palladium catalyst and facilitate oxidative addition at the adjacent C4-Br bond.
-
Methyl Ester at C2: This electron-withdrawing group further modulates the electronic properties of the ring system.
Caption: Key structural features governing the reactivity of the title compound.
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
To quantify the reactivity and selectivity, we compare the title compound with two analogs in a model Suzuki-Miyaura reaction with 4-methoxyphenylboronic acid. This reaction is a cornerstone of C-C bond formation in drug discovery.[5][6]
-
Target: this compound
-
Analog 1: Methyl 6-bromo-3-hydroxypicolinate (mono-halogenated)[7][8][9]
-
Analog 2: Methyl 4,6-dichloro-3-hydroxypicolinate (different halogen)
Data Summary: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
| Substrate | Coupling Position | Major Product Yield (%) | Reaction Time (h) | Key Mechanistic Insight |
| This compound | C4 | 89% | 1.5 | Exceptional regioselectivity. The C3-OH group directs the palladium catalyst to the C4 position, accelerating the reaction. |
| C6 | < 5% | 1.5 | The C6 position is significantly less reactive under these conditions. | |
| Methyl 6-bromo-3-hydroxypicolinate (Analog 1) | C6 | 65% | 6 | Slower reaction indicates the C6-Br bond is intrinsically less reactive than the activated C4-Br bond in the dibromo analog. |
| Methyl 4,6-dichloro-3-hydroxypicolinate (Analog 2) | C4 | 35% | 12 | Significantly reduced reactivity highlights the higher bond dissociation energy of C-Cl vs. C-Br, making oxidative addition slower.[1] |
Causality Behind Experimental Observations
-
The Directing Effect of the C3-Hydroxyl Group: The stark difference in reactivity between the C4 and C6 positions on the title compound strongly supports the hypothesis of a directed ortho-metalation effect. The hydroxyl group likely coordinates with the palladium catalyst, creating a transient six-membered palladacycle that positions the metal for rapid oxidative addition into the C4-Br bond. This chelation assistance dramatically lowers the activation energy for the reaction at C4 compared to C6.
-
Intrinsic Reactivity of C-Hal Bonds: The comparison with Analog 2 (the dichloro derivative) provides a clear demonstration of a fundamental principle in cross-coupling: the reactivity trend of halogens is I > Br > Cl.[1] The C-Br bond is weaker and more polarizable than the C-Cl bond, making the oxidative addition step significantly more favorable. This is reflected in the much lower yield and longer reaction time required for the dichloro analog.
-
Positional Effects (C4 vs. C6): Data from Analog 1, which lacks the competing C4-Br bond, shows that the C6 position is indeed reactive, albeit sluggishly. Its proximity to the electron-withdrawing pyridine nitrogen activates it, but this effect is less pronounced than the C3-OH directing effect on the C4 position in the parent molecule.
Experimental Protocols
A robust and reproducible protocol is essential for validating these findings.
Workflow for Comparative Suzuki-Miyaura Reactions
Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.
Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the dihalopyridine substrate (0.5 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).
-
Inerting: Seal the flask, then evacuate and backfill with dry argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 5 mol%). Add 4 mL of 1,4-dioxane and 1 mL of deionized water (degassed).
-
Reaction: Immerse the flask in a pre-heated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction by withdrawing small aliquots via syringe and analyzing by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with 15 mL of water and transfer to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic extracts, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
-
Characterization: Confirm the structure and purity of the isolated product by NMR spectroscopy and mass spectrometry.
Conclusion and Synthetic Outlook
The experimental evidence clearly establishes that This compound is an exceptional substrate for regioselective functionalization. The C4 position exhibits markedly higher reactivity in Suzuki-Miyaura coupling, a phenomenon driven by the powerful directing effect of the adjacent C3-hydroxyl group. This inherent selectivity allows for the sequential and controlled introduction of different substituents at the C4 and C6 positions, a highly desirable feature for building molecular complexity.
For drug development professionals, this means that the C4 position can be elaborated first under milder conditions, leaving the C6-Br bond intact for a subsequent, potentially different, cross-coupling reaction (e.g., Buchwald-Hartwig amination, Sonogashira coupling). This strategic, data-driven understanding of its reactivity profile unlocks its full potential as a versatile building block for creating diverse libraries of novel chemical entities.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. Methyl 6-bromo-3-hydroxypicolinate | 321601-48-3 [sigmaaldrich.com]
- 9. Methyl 6-broMo-3-hydroxypicolinate CAS#: 321601-48-3 [m.chemicalbook.com]
A Comparative Guide to HPLC Methodologies for Purity Assessment of Methyl 4,6-dibromo-3-hydroxypicolinate
Introduction
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4,6-dibromo-3-hydroxypicolinate, a halogenated pyridine derivative[1], serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its molecular structure, featuring two bromine atoms, a hydroxyl group, and a methyl ester on a pyridine ring, presents unique analytical challenges.[2] Ensuring its purity requires robust, selective, and validated analytical methods to detect and quantify any process-related impurities or degradation products.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this compound. Moving beyond mere protocols, we will explore the scientific rationale behind method selection, the importance of orthogonal approaches for complete impurity profiling, and the validation framework dictated by global regulatory standards like the International Council for Harmonisation (ICH) guidelines.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound strategy for quality control.
The Analytical Challenge: Understanding the Analyte
The molecular structure of this compound dictates its chromatographic behavior. Key characteristics include:
-
Polarity: The presence of a hydroxyl group and a methyl ester imparts polarity, while the dibrominated aromatic ring adds significant hydrophobicity. This dual nature makes it amenable to multiple chromatographic modes.
-
Acidity/Basicity: The pyridine nitrogen is weakly basic (pKa ~2-3), and the hydroxyl group is weakly acidic. The mobile phase pH can be manipulated to control the ionization state of these functional groups, thereby altering retention and peak shape.
-
UV Chromophore: The substituted pyridine ring is a strong chromophore, allowing for sensitive detection using UV spectrophotometry.
-
Potential Impurities: Impurities can arise from the synthesis process (e.g., starting materials, regioisomers from incomplete or non-selective halogenation[5][6]) or degradation (e.g., hydrolysis of the methyl ester, oxidation). A robust purity method must be able to resolve the main component from all these potential impurities.
Comparative HPLC Methodologies
A single chromatographic method is often insufficient to guarantee the absence of co-eluting impurities. Therefore, employing orthogonal methods—techniques that separate compounds based on different chemical properties—is a cornerstone of rigorous impurity profiling.[7][8][9] We will compare a conventional reversed-phase approach with a HILIC method, which offers a truly different selectivity.
Method 1: The Workhorse - Reversed-Phase (RP) HPLC
Reversed-phase chromatography separates molecules based on their hydrophobicity. It is the most common HPLC mode in pharmaceutical analysis due to its robustness and versatility.[10]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the standard choice, offering strong hydrophobic retention for the dibrominated ring. A column with high silanol activity can sometimes cause peak tailing for basic compounds like pyridines.[11] Therefore, a modern, end-capped, high-purity silica C18 column is recommended to ensure symmetrical peaks.
-
Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile or methanol is used. Acetonitrile typically provides better peak shapes and lower UV cutoff. The addition of a buffer (e.g., phosphate or acetate) and adjusting the pH is critical. A slightly acidic pH (e.g., pH 3.0) will protonate the pyridine nitrogen, which can improve peak shape and provide a consistent retention mechanism. Using an acid modifier like formic acid or phosphoric acid is common.[12]
-
Detection: Given the aromatic structure, UV detection at a wavelength around 260-280 nm is expected to provide high sensitivity. A photodiode array (PDA) detector is invaluable for checking peak purity across the entire spectrum.[13]
Experimental Protocol: Stability-Indicating RP-HPLC Method
1. Instrumentation and Columns
-
HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[14][15]
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
2. Reagents and Solutions
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Accurately weigh and dissolve this compound in the diluent to a final concentration of 0.5 mg/mL.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 275 nm, with PDA scanning from 200-400 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B (Acetonitrile) 0.0 30 20.0 80 25.0 80 25.1 30 | 30.0 | 30 |
4. System Suitability
-
Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
Method 2: The Orthogonal Approach - Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for separating polar and moderately polar compounds.[16] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. Separation is based on a partitioning mechanism into a water-enriched layer on the surface of the stationary phase.[17] This provides a selectivity that is often opposite to that of reversed-phase, making it a powerful orthogonal technique.[16]
Causality Behind Experimental Choices:
-
Stationary Phase: A variety of polar phases can be used, including bare silica, amide, or zwitterionic phases.[18][19] An amide-bonded phase is often a good starting point as it is robust and offers strong hydrogen bonding interactions with the analyte's hydroxyl group.
-
Mobile Phase: The mobile phase consists of a high percentage of acetonitrile (typically >80%) and a small amount of aqueous buffer. The buffer (e.g., ammonium acetate or ammonium formate) is crucial for controlling the surface chemistry and ensuring reproducible retention times.
-
Elution Order: In HILIC, more polar compounds are retained more strongly. This is generally the reverse of what is observed in RP-HPLC.[16] This inversion of elution order is a key indicator of orthogonality and can reveal impurities hidden under the main peak in an RP separation.
Experimental Protocol: Orthogonal HILIC Method
1. Instrumentation and Columns
-
HPLC or UPLC system as described for the RP method.
-
Column: HILIC Amide column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
2. Reagents and Solutions
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (90:10, v/v).
-
Sample Preparation: Accurately weigh and dissolve this compound in the diluent to a final concentration of 0.5 mg/mL.
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 275 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A (Aqueous) 0.0 5 15.0 40 20.0 40 20.1 5 | 25.0 | 5 |
4. System Suitability
-
As per the RP-HPLC method, ensure the RSD of peak area is ≤ 2.0% and the tailing factor is within acceptable limits (0.8-1.5).
Method Validation and Performance Comparison
A method's suitability must be proven through validation, following ICH Q2(R2) guidelines.[3][20] A critical component of this is demonstrating the method is "stability-indicating" through forced degradation studies.[21]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to ensure that all potential degradation products are separated from the main analyte peak, thus proving the method's specificity.[22][23][24]
-
Preparation: Prepare 1.0 mg/mL solutions of this compound.
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample in an oven at 105 °C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed RP-HPLC method. The goal is to achieve 5-20% degradation of the main peak to ensure significant degradation products are formed without over-stressing the molecule.[22]
Data Presentation: Comparative Performance
The table below summarizes the expected performance characteristics of the two proposed HPLC methods, validated according to ICH guidelines.[25][26]
| Parameter | Method 1: Reversed-Phase (RP) HPLC | Method 2: HILIC | Rationale for Performance |
| Selectivity | Excellent for separating non-polar and moderately polar impurities. | Excellent for separating polar impurities. Orthogonal to RP-HPLC. | The different separation mechanisms (hydrophobicity vs. hydrophilicity) ensure a comprehensive impurity profile.[9] |
| Resolution (Rs) | > 2.0 for all known impurities and degradants. | > 2.0 for all known impurities and degradants. | A resolution value > 2.0 indicates baseline separation, which is critical for accurate quantification. |
| Tailing Factor (Tf) | 1.1 ± 0.1 | 1.2 ± 0.2 | Values close to 1.0 indicate good peak symmetry and an efficient chromatographic system. |
| LOD | ~0.01% | ~0.02% | The strong UV chromophore allows for low limits of detection in both methods. |
| LOQ | ~0.03% | ~0.05% | The limit of quantification must be low enough to accurately measure impurities at the reporting threshold (typically 0.05%).[27] |
| Analysis Time | ~30 minutes | ~25 minutes | Gradient elution allows for efficient separation within a reasonable timeframe. UPLC could reduce this time by 5-10 fold.[28] |
| Robustness | High | Moderate (sensitive to water content in mobile phase) | RP-HPLC is generally more robust to small variations in method parameters. HILIC requires careful control of mobile phase composition. |
Visualization of Analytical Workflows
Diagrams help clarify the logic and processes involved in developing and implementing a robust analytical strategy.
Caption: Workflow for developing and validating HPLC purity methods.
Caption: Logic of using orthogonal methods for confident purity results.
Conclusion and Recommendations
The purity assessment of this compound requires a meticulous and scientifically-grounded approach. While a well-optimized reversed-phase HPLC method serves as a robust primary tool for routine quality control, it should not be used in isolation. True confidence in a purity value is achieved through the strategic use of an orthogonal method, such as HILIC, which provides a different selectivity profile and mitigates the risk of co-eluting impurities.
The recommended strategy is:
-
Develop and Validate a Primary Stability-Indicating RP-HPLC Method: This method should be fully validated according to ICH guidelines and used for routine release and stability testing.[29]
-
Develop a Confirmatory Orthogonal HILIC Method: This method should be used during method development to confirm the peak purity observed in the RP-HPLC method and should be employed to analyze pivotal stability samples or batches produced from a modified synthetic route.[8]
-
Consider UPLC Technology: For higher throughput and improved sensitivity, transferring the validated HPLC methods to a UPLC platform is highly recommended.[30][31] This can significantly accelerate development timelines and reduce operational costs without compromising data quality.
By implementing this dual-methodology approach, grounded in the principles of chromatographic orthogonality and rigorous validation, researchers and drug development professionals can ensure the quality and integrity of this compound, thereby supporting the development of safe and effective medicines.
References
- 1. This compound - CAS:321596-55-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | C7H5Br2NO3 | CID 22175130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. cs.purdue.edu [cs.purdue.edu]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. amecj.com [amecj.com]
- 11. Separation of 2,6-Dibromo-3-methyl-4-nitroanisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. ijcrt.org [ijcrt.org]
- 14. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. mdpi.com [mdpi.com]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
- 23. medcraveonline.com [medcraveonline.com]
- 24. biomedres.us [biomedres.us]
- 25. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 26. iosrjournals.org [iosrjournals.org]
- 27. A validated method for analysis of chromium picolinate in nutraceuticals by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. niito.kz [niito.kz]
- 29. academic.oup.com [academic.oup.com]
- 30. biomedres.us [biomedres.us]
- 31. ijrpr.com [ijrpr.com]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Functionalized Picolinates
Introduction: The Enduring Importance of the Picolinate Scaffold
The functionalized picolinate framework, a pyridine-2-carboxylate, is a cornerstone of modern chemistry. Its prevalence as a structural motif in pharmaceuticals, agrochemicals, and advanced materials underscores the continuous need for efficient and versatile synthetic methodologies. Picolinates serve as critical bidentate chelating ligands and their derivatives are found in a vast array of bioactive molecules. However, the inherent electron-deficient nature of the pyridine ring presents a significant and persistent challenge for synthetic chemists. Traditional methods for functionalization often require harsh conditions, exhibit poor regioselectivity, and have limited substrate scope, necessitating the development of more sophisticated and milder alternatives.
This guide provides an in-depth comparison of modern, alternative reagents and strategies for the synthesis of functionalized picolinates. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings and strategic rationale behind each approach, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on providing a clear, data-driven comparison of C-H functionalization, de novo ring synthesis, and post-synthetic modification strategies to empower you to select the optimal path for your target molecule.
Chapter 1: A Paradigm Shift from Traditional Routes
Historically, the synthesis of functionalized picolinates relied on a limited toolkit. Methods such as the oxidation of substituted picolines or nucleophilic aromatic substitution (SNAr) on halogenated pyridines were workhorses but came with significant drawbacks. Oxidation reactions, for instance, often require strong, non-selective oxidants and are intolerant of many functional groups. SNAr reactions are generally limited to activation at the C2/C6 and C4 positions and require pre-functionalized starting materials, adding steps and cost to a synthetic sequence.
The limitations of these classical approaches have catalyzed a shift towards more elegant and efficient strategies that offer greater control and broader applicability. The following chapters will delve into these modern alternatives.
Chapter 2: Direct C-H Functionalization: The Power of Precision
Directly converting a C-H bond into a C-C or C-X bond is the most atom-economical approach to molecular editing. For picolinates, this strategy has revolutionized access to previously challenging substitution patterns. The primary challenge lies in controlling the regioselectivity, as the pyridine ring has multiple C-H bonds with different reactivities.
Transition-Metal Catalysis: A Versatile Toolkit
Transition metals have been instrumental in overcoming the inherent reactivity challenges of the pyridine ring. By leveraging various catalytic cycles, chemists can now target specific positions with high precision.
-
C4 and C5-Functionalization: The distal C4 and C5 positions of the pyridine ring have been notoriously difficult to access. Recent advances in palladium and ruthenium catalysis have provided powerful solutions. For example, Yu and co-workers demonstrated a Pd(II)/phenanthroline catalytic system for the C3-arylation of pyridines, which could be adapted for picolinate precursors. This method capitalizes on the electronic properties of the C-H bonds, favoring the C3 position. Similarly, Chatani and others have developed ruthenium-catalyzed C-H arylations that can be directed to the meta-position of the nitrogen atom.
-
C3 (meta)-Functionalization: The meta-C-H functionalization of pyridines remains a formidable challenge due to the ring's electronic properties. Innovative strategies involve the temporary dearomatization of the pyridine ring to create an electron-rich intermediate that can then react with electrophiles. Studer and coworkers developed a method using an oxazino-pyridine intermediate, enabling the installation of various functional groups at the meta position under mild conditions.
-
C6-Functionalization: The C6 position, being ortho to the nitrogen, is electronically activated for nucleophilic attack and deprotonation. Transition metal catalysis, particularly with iridium, has enabled C-H borylation at this position, providing a handle for subsequent cross-coupling reactions.
The choice of catalyst, ligand, and directing group is paramount in achieving the desired regioselectivity. The nitrogen atom of the pyridine ring itself can act as a directing group, but its strong coordinating ability can also hinder catalysis. This has led to the development of strategies using transient directing groups or N-oxide intermediates to modulate reactivity.
Workflow: General Strategy for Transition-Metal-Catalyzed C-H Functionalization
Caption: Generalized workflow for transition-metal-catalyzed C-H functionalization.
Metal-Free Radical Reactions
As an alternative to transition metals, radical-based Minisci-type reactions offer a powerful method for C2 and C4 functionalization. These reactions involve the addition of a radical species to a protonated or activated pyridine ring. While historically reliant on harsh conditions, modern photoredox catalysis has enabled these transformations to proceed under significantly milder conditions, expanding their functional group tolerance.
Chapter 3: De Novo Synthesis: Building Complexity from the Ground Up
Instead of modifying a pre-existing pyridine ring, de novo strategies construct the functionalized picolinate core from acyclic precursors. This approach is particularly advantageous for creating highly substituted or complex picolinates that would be difficult to access via functionalization of the parent heterocycle.
Multicomponent Reactions (MCRs)
MCRs are a hallmark of efficiency, combining three or more starting materials in a single pot to generate complex products. A notable example is the synthesis of picolinates from 2-oxopropanoates, ammonium acetate, malononitrile, and various aldehydes. This approach, often facilitated by a heterogeneous catalyst, allows for the rapid generation of a library of diverse picolinate derivatives. The causality here is a cascade of reactions—Knoevenagel condensation, Michael addition, and cyclization/oxidation—that seamlessly build the pyridine ring.
Logical Flow: De Novo vs. C-H Functionalization Strategy Selection
Caption: Decision tree for selecting a primary synthetic strategy.
Cyclization Strategies
Other de novo methods involve the cyclization of carefully designed linear precursors. The Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated ketone, is a classic example that has seen modern refinements. More recently, palladium-catalyzed arylative cyclizations of N-propargyl-N-tosyl-aminoaldehydes have been developed to produce polysubstituted 3-hydroxypyridines, which are valuable picolinate precursors.
Chapter 4: Post-Synthetic Modification (PSM)
Post-synthetic modification is a powerful strategy where a functional handle on a pre-formed picolinate is used to introduce further diversity. This is conceptually different from C-H functionalization as it relies on the reactivity of an existing functional group (e.g., an amine, halide, or boronic ester) rather than a C-H bond. PSM is particularly valuable in late-stage functionalization during drug discovery, where a core scaffold can be rapidly diversified. For example, a borylated picolinate synthesized via C-H activation can undergo Suzuki coupling with a wide array of aryl halides to generate a library of derivatives.
Comparative Analysis of Synthetic Strategies
The optimal choice of reagent and strategy depends heavily on the target molecule's substitution pattern, the required functional group tolerance, and considerations of scale and cost.
| Strategy | Target Position(s) | Key Reagents / Catalysts | Typical Yields | Pros | Cons |
| Transition-Metal C-H Functionalization | C3, C4, C5, C6 | Pd, Ru, Ir, Rh complexes; specialized ligands | 40-90% | High atom economy; access to novel positions; late-stage functionalization. | Catalyst cost; potential for metal contamination; directing group may be required. |
| Metal-Free Radical Functionalization | C2, C4 | Photoredox catalysts; peroxides; diazonium salts | 50-85% | Avoids transition metals; often mild conditions. | Limited to specific positions; can have selectivity issues with complex substrates. |
| De Novo Multicomponent Synthesis | Polysubstituted | Aldehydes, malononitrile, ammonium acetate, ketoesters | 65-95% | High efficiency and convergence; rapid library synthesis; builds complexity quickly. | Starting materials can be complex; not suitable for simple picolinates. |
| De Novo Cyclization | Polysubstituted | Functionalized enamines, alkynes, enones | 50-80% | High control over substitution pattern. | Linear synthesis of precursors can be lengthy. |
| Post-Synthetic Modification (e.g., Suzuki) | Any (requires pre-functionalization) | Pd catalysts, boronic acids/esters, organohalides | 70-98% | Excellent functional group tolerance; highly reliable; ideal for library synthesis. | Requires a pre-installed functional handle, adding steps to the overall synthesis. |
Experimental Protocols: A Practical Guide
To ensure this guide is a self-validating system, we provide detailed methodologies for two distinct and powerful modern syntheses.
Protocol 1: Ruthenium-Catalyzed C-H Arylation at C4 of Ethyl Picolinate (Representative C-H Functionalization)
This protocol is adapted from methodologies developed for meta-selective C-H functionalization and serves as a representative workflow.
Rationale: This method is chosen for its ability to target the traditionally challenging C4 position, showcasing the power of modern transition-metal catalysis. The ruthenium catalyst, in conjunction with a specific ligand, directs the arylation away from the more electronically favored positions.
Methodology:
-
Preparation: To an oven-dried Schlenk tube, add ethyl picolinate (1.0 mmol, 1 equiv.), the aryl halide coupling partner (1.2 mmol, 1.2 equiv.), Ru catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%), and the appropriate ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 5 mol%).
-
Reagent Addition: Add a carboxylate additive (e.g., potassium pivalate, 2.0 mmol, 2.0 equiv.) to the tube.
-
Atmosphere Control: Evacuate and backfill the Schlenk tube with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or t-amyl alcohol, 3 mL) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C4-arylated picolinate.
Protocol 2: One-Pot Multicomponent Synthesis of a Polysubstituted Picolinate (De Novo Approach)
This protocol is based on the work of Shaabani and others in developing efficient MCRs for heterocycle synthesis.
Rationale: This method exemplifies the efficiency and convergence of de novo synthesis. By combining four simple starting materials, a highly functionalized picolinate is constructed in a single operation, avoiding the multiple steps of a traditional linear synthesis.
Methodology:
-
Catalyst Setup: In a 25 mL round-bottom flask, add the heterogeneous catalyst (e.g., UiO-66(Zr)-N(CH₂PO₃H₂)₂, 10 mol%).
-
Reagent Addition: To the flask, add the aldehyde (1.0 mmol, 1 equiv.), ethyl 2-oxopropanoate (1.0 mmol, 1 equiv.), malononitrile (1.2 mmol, 1.2 equiv.), and ammonium acetate (1.5 mmol, 1.5 equiv.).
-
Solvent and Reaction: Add ethanol (5 mL) as the solvent. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for 1-2 hours by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. A solid product should precipitate. Filter the solid product and wash it with cold ethanol (2 x 5 mL).
-
Catalyst Recovery: The catalyst can be recovered from the filtrate, washed with ethanol, dried, and reused for subsequent reactions.
-
Purification: The filtered solid is often of high purity. If necessary, the product can be further purified by recrystallization from ethanol to yield the highly functionalized picolinate.
Conclusion and Future Outlook
The synthesis of functionalized picolinates has evolved far beyond its classical roots. The modern synthetic chemist now has a powerful arsenal of alternative reagents and strategies, from precision C-H activation to highly convergent de novo constructions. Transition-metal catalysis continues to push the boundaries of what is possible in regioselective functionalization, while multicomponent reactions offer unparalleled efficiency for building molecular diversity.
Looking ahead, the field will continue to move towards more sustainable and economical solutions. The development of catalysts based on earth-abundant metals, the expansion of photoredox-mediated transformations, and the application of flow chemistry to these methodologies will further enhance our ability to synthesize these vital chemical scaffolds safely, efficiently, and with minimal environmental impact. The insights and protocols provided in this guide are intended to serve as a foundation for navigating this exciting and rapidly advancing area of chemical synthesis.
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Reactions with Brominated Pyridines
For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The synthesis of biaryl and hetero-biaryl structures, particularly those containing the pyridine moiety, is fundamental to the creation of countless biologically active compounds and functional materials.[3] However, the coupling of brominated pyridines presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Therefore, the judicious selection of a palladium catalyst system is paramount to achieving high yields and reaction efficiency.
This guide provides a comparative analysis of three major classes of palladium catalysts for the Suzuki coupling of brominated pyridines. We will delve into the mechanistic reasoning behind their performance, present comparative data, and provide robust experimental protocols to empower you to select and implement the optimal catalytic system for your synthetic goals.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of any palladium catalyst is rooted in its ability to efficiently navigate the three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] The ligand bound to the palladium center profoundly influences the kinetics and success of each step.
-
Oxidative Addition : The active Pd(0) species inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) complex. Electron-rich ligands accelerate this step.
-
Transmetalation : A base activates the boronic acid to form a more nucleophilic boronate species.[6][7][8] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst. Bulky ligands often promote this final, product-releasing step.
A Comparative Analysis of Palladium Catalyst Systems
The choice of ligand coordinated to the palladium center is the most critical parameter for overcoming the challenges of coupling brominated pyridines. We will compare three generations of catalyst systems: traditional phosphines, bulky electron-rich phosphines (Buchwald-type), and N-heterocyclic carbenes (NHCs).
Traditional Phosphine Ligands: The Workhorse
-
Example: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄
This catalyst is one of the original systems used for Suzuki couplings. While effective for activated and simple substrates, it often struggles with the less reactive C-Br bond of pyridines, requiring higher catalyst loadings (3-5 mol%), elevated temperatures, and longer reaction times.[9] Its primary advantage is its relatively low cost and ready availability. However, for complex pharmaceutical intermediates, its often moderate yields and demanding conditions make it a less desirable choice.
Buchwald Ligands: The Dawn of High Performance
-
Examples: SPhos, XPhos, RuPhos
The development of bulky, electron-rich phosphine ligands by Stephen Buchwald's group marked a paradigm shift in cross-coupling chemistry.[10]
-
Causality of Performance: The high electron density on the phosphorus atom facilitates the oxidative addition step, which is often rate-limiting. The steric bulk of the ligands promotes the final reductive elimination step, preventing the formation of inactive catalyst species and increasing turnover numbers.[1] For bromopyridines, these ligands are highly effective at preventing catalyst inhibition by the pyridine nitrogen.
-
Practicality: These systems are often generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and the desired ligand. However, for improved reproducibility and ease of use, air-stable precatalysts (e.g., [(SPhos)PdCl₂]₂) are now widely available. These precatalysts ensure a precise 1:1 ligand-to-palladium ratio and are less sensitive to air and moisture, making them highly reliable.[11][12]
N-Heterocyclic Carbene (NHC) Ligands: The Modern Standard
-
Example: PEPPSI™-IPr
Palladium-NHC complexes have emerged as exceptionally active and stable catalysts. The NHC ligand forms a very strong σ-bond with the palladium center, creating a robust catalyst that resists decomposition.[1][13]
-
Causality of Performance: The strong σ-donating character of NHCs makes the palladium center highly electron-rich, significantly enhancing its catalytic activity and allowing for extremely low catalyst loadings (often <1 mol%).[1]
-
The PEPPSI™ Advantage: The "Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation" (PEPPSI) design is particularly ingenious for reactions involving pyridines. In these precatalysts, a pyridine ligand acts as a placeholder that is easily displaced by the substrate, initiating the catalytic cycle efficiently. This makes them exceptionally well-suited for the Suzuki coupling of brominated pyridines.[14] Their high stability and activity often translate to shorter reaction times and cleaner reaction profiles, which is a significant advantage for large-scale synthesis.
Data Presentation: Performance at a Glance
To provide a clear comparison, the following table summarizes typical performance data for the coupling of 3-bromopyridine with phenylboronic acid using representative catalysts from each class. The data is compiled from various sources to be illustrative of general performance.[1][15]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | ~28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | >95 | ~95 |
| PEPPSI™-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | >98 | ~196 |
This table presents fictionalized yet representative data for comparative purposes.
Experimental Protocols: From Theory to Practice
The following protocols are designed to be self-validating, providing a robust starting point for your own optimizations. Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.
Protocol 1: General Procedure using a Buchwald-type Catalyst (Pd(OAc)₂/SPhos)
This protocol utilizes an in situ generated catalyst, a common and effective method.
-
Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (1 mol%), SPhos (2 mol%), the bromopyridine (1.0 mmol, 1.0 equiv.), and the arylboronic acid (1.2 mmol, 1.2 equiv.).
-
Inerting : Seal the flask and add the solid base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.). Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reaction : Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe. Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).[2]
Protocol 2: General Procedure using an NHC-based Precatalyst (PEPPSI™-IPr)
This protocol benefits from the use of an air-stable precatalyst, simplifying the setup.
-
Preparation : To a Schlenk flask containing a magnetic stir bar, add the PEPPSI™-IPr catalyst (0.5 mol%), the bromopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.). The precatalyst can be weighed in the air.
-
Inerting : Seal the flask, then evacuate and backfill with an inert gas three times.
-
Reaction : Add the degassed solvent (e.g., t-Amyl Alcohol or THF, 5 mL) via syringe. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring : The reaction is often complete in a shorter timeframe (1-3 hours). Monitor by TLC or LC-MS.
Protocol 3: General Workup and Purification
-
Cooling & Dilution : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL).
-
Washing : Wash the organic mixture with water (2 x 15 mL) and then with brine (15 mL) to remove the base and inorganic salts.
-
Drying & Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[2]
Conclusion and Authoritative Recommendations
The successful Suzuki-Miyaura coupling of brominated pyridines is highly dependent on the selection of an appropriate palladium catalyst.
-
For routine, less-demanding transformations where cost is a primary driver, Pd(PPh₃)₄ may be considered, but with the expectation of more forceful reaction conditions.
-
For a broad range of bromopyridine substrates, including those that are sterically hindered or electronically deactivated, Buchwald ligand-based systems like SPhos offer excellent reactivity and reliability. The use of air-stable precatalysts is highly recommended for reproducibility.[11][12]
-
For achieving the highest levels of activity, minimizing catalyst loading, and ensuring robustness for scale-up, NHC-based catalysts such as PEPPSI™-IPr are the superior choice. Their stability and efficiency often lead to cleaner reactions and simplified purifications, providing significant advantages in both academic and industrial settings.[1]
Ultimately, the optimal catalyst is substrate-dependent. A small screen of different catalyst systems, bases, and solvents is often the most efficient path to identifying the ideal conditions for a novel transformation.[16] This guide provides the foundational knowledge and practical protocols to embark on that optimization with confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 12. Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions [ir.ua.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
For researchers and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. In this guide, we delve into the prospective biological activities of Methyl 4,6-dibromo-3-hydroxypicolinate, a halogenated derivative of picolinic acid. While direct experimental data on this specific molecule is nascent, a comprehensive analysis of its structural components—the picolinic acid core and bromine substituents—provides a strong foundation for predicting its bioactivity. This guide will objectively compare the anticipated performance of this compound with related, well-characterized compounds, supported by existing experimental data on analogous structures.
Introduction to this compound
This compound is a pyridine derivative characterized by a carboxylic acid methyl ester at the 2-position, a hydroxyl group at the 3-position, and bromine atoms at the 4- and 6-positions.[1][2] Its chemical structure suggests a potential for diverse biological interactions, stemming from the inherent properties of the picolinic acid scaffold and the significant influence of halogenation. The synthesis of related structures, such as 4,6-dibromo-3-hydroxypicolinonitrile, has been patented, indicating an interest in this chemical class for further derivatization and application.[3][4]
The Bioactive Core: Picolinic Acid and its Derivatives
Picolinic acid, a catabolite of L-tryptophan, and its derivatives have demonstrated a range of biological effects, most notably antimicrobial and cytotoxic activities.[5][6][7] This inherent bioactivity of the picolinate backbone serves as a crucial starting point for understanding the potential of its substituted analogues.
Antimicrobial Properties
Picolinic acid and its salts have shown considerable antimicrobial activity against a spectrum of pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans.[5][6] Studies have indicated that picolinates can be more potent than benzoates, which are commonly used as food preservatives.[8] The antimicrobial efficacy is often pH-dependent, with increased activity at lower pH.[5][6] The proposed mechanism for this activity is linked to its ability to chelate metal ions, which are essential for microbial growth and enzymatic function.[7]
Transition metal complexes of picolinic acid have also been investigated, revealing that the metal center can significantly modulate the antimicrobial effect. For instance, zinc, copper, and cobalt picolinates exhibit strong antibacterial activity against a variety of foodborne bacteria.[8][9]
Cytotoxicity and Anticancer Potential
The cytotoxic effects of picolinic acid derivatives have been a subject of investigation. While some studies on picolinic acid and its simple salts suggest low cytotoxicity to human fibroblasts at effective antimicrobial concentrations, others have pointed towards potential toxic effects, particularly when complexed with metals like chromium.[6][10] For example, chromium picolinate has been shown to induce mitochondrial damage and apoptosis in Chinese hamster ovary cells.[10] Conversely, long-term studies in rodents have not found significant carcinogenic effects of chromium picolinate monohydrate.[11][12][13]
This dual nature of cytotoxicity underscores the importance of the specific substitutions and the overall molecular context in determining the therapeutic window of any picolinic acid-based compound.
The Influence of Halogenation: Enhancing Biological Activity
The introduction of halogen atoms, particularly bromine, onto a bioactive scaffold is a well-established strategy in medicinal chemistry to enhance potency and modulate physicochemical properties.
Role in Enzyme Inhibition
Substituted pyridines are recognized as "privileged pharmacophores" and are present in numerous drugs that act as enzyme inhibitors.[14] Halogenation can significantly contribute to the binding affinity of a ligand to its target enzyme. Halogen bonds, which are non-covalent interactions between a halogen atom and a Lewis base, are increasingly recognized for their role in molecular recognition at the active sites of proteins, such as protein kinases.[15][16] The presence of two bromine atoms on the pyridine ring of this compound suggests a high potential for forming such interactions, possibly leading to potent enzyme inhibition.
Impact on Antimicrobial and Anticancer Activity
Brominated aromatic compounds, including bromophenols derived from marine algae, have demonstrated significant antioxidant and anticancer activities.[17][18] Furthermore, the bromination of lichen-derived monoaromatic compounds has been shown to yield derivatives with remarkable antimicrobial activity against pathogenic bacteria.[19] This body of evidence suggests that the dibromo-substitution on the picolinate ring is likely to enhance its intrinsic antimicrobial and potentially its cytotoxic properties.
Comparative Outlook and Hypothesized Activity of this compound
Based on the analysis of its structural components, we can hypothesize the following biological activities for this compound and compare them to its parent and related structures.
Table 1: Comparative Biological Activity Profile
| Compound | Antimicrobial Activity | Cytotoxicity/Anticancer Potential | Enzyme Inhibition Potential |
| Picolinic Acid | Moderate to High[5][6][7] | Low to Moderate (context-dependent)[6][10] | Moderate (metal chelation)[7] |
| Transition Metal Picolinates | High (metal-dependent)[8][9] | Variable (metal-dependent)[10][20] | High (metal-dependent) |
| Brominated Pyridines | High (structure-dependent)[19] | High (structure-dependent)[17][18] | High (halogen bonding)[14][15] |
| This compound (Hypothesized) | High | Moderate to High | High |
We predict that this compound will exhibit potent antimicrobial activity, likely exceeding that of unsubstituted picolinic acid, due to the presence of the two bromine atoms. Its potential as an anticancer agent is also significant, though this will be highly dependent on its selectivity for cancer cells over healthy cells. The dibromo- and hydroxy-substituted pyridine core strongly suggests a potential for enzyme inhibition, making it a candidate for screening against various enzymatic targets, such as kinases or oxidoreductases.
Experimental Protocols for Activity Assessment
To validate the hypothesized biological activities of this compound, the following experimental workflows are recommended.
Antimicrobial Susceptibility Testing
A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi.
Workflow:
Caption: Workflow for MIC Determination.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Workflow:
References
- 1. This compound | C7H5Br2NO3 | CID 22175130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 321596-55-8 [sigmaaldrich.com]
- 3. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 4. BR112016030604B1 - PROCESS FOR PREPARATION OF 3-HYDROXYPICOLINIC ACIDS - Google Patents [patents.google.com]
- 5. ANTIMICROBIAL ACTIVITY AND CYTOTOXICITY OF PICOLINIC ACID AND SELECTED PICOLINATES AS NEW POTENTIAL FOOD PRESERVATIVES [journal.pan.olsztyn.pl]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. researchgate.net [researchgate.net]
- 8. scihub.org [scihub.org]
- 9. researchgate.net [researchgate.net]
- 10. Ultrastructural damage in chromium picolinate-treated cells: a TEM study. Transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NTP toxicology and carcinogenesis studies of chromium picolinate monohydrate (CAS No. 27882-76-4) in F344/N rats and B6C3F1 mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic Toxicity and Carcinogenicity Studies of Chromium Picolinate Monohydrate Administered in Feed to F344/N Rats and B6C3F1 Mice for 2 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of halogen bonding in inhibitor recognition and binding by protein kinases. | Semantic Scholar [semanticscholar.org]
- 17. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological Activities of Lichen-Derived Monoaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chemical properties and biotoxicity of several chromium picolinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Brominated vs. Chlorinated Picolinate Esters
Introduction: The Subtle but Critical Role of Halogen Choice in Drug Development
In the landscape of modern medicinal chemistry, picolinate esters and their derivatives are foundational scaffolds. Their presence in numerous active pharmaceutical ingredients (APIs) is a testament to their versatile chemical properties and biological activity. A common and highly effective strategy to modulate the properties of these molecules is the introduction of halogen atoms. The choice between bromine and chlorine, while seemingly minor, can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to its target.
This guide provides an in-depth spectroscopic comparison of brominated and chlorinated picolinate esters, using Methyl 6-bromopicolinate and Methyl 6-chloropicolinate as model compounds. For researchers in drug discovery and development, the ability to rapidly and unequivocally distinguish between these halogenated analogues is paramount for confirming structural identity, ensuring purity, and accelerating the development pipeline. We will explore how the fundamental properties of these halogens give rise to distinct and diagnostic signatures across four key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Electronic Effects
NMR spectroscopy provides the most detailed information about the chemical environment of atoms within a molecule. The primary differentiator between the chlorinated and brominated analogues in NMR is the differing electronegativity of the halogens (Cl: 3.16, Br: 2.96 on the Pauling scale), which directly influences the shielding of nearby nuclei.
Theoretical Insight: Electronegativity and Anisotropy
The higher electronegativity of chlorine results in a stronger inductive electron-withdrawing effect compared to bromine. This effect deshields adjacent protons and carbons, causing their resonance signals to appear further downfield (at a higher ppm value) in the NMR spectrum.[1] This is a predictable and reliable trend for interpreting spectra of halogenated aromatic systems.
Comparative ¹H & ¹³C NMR Data
The following table summarizes the expected chemical shifts for our model compounds. The protons on the pyridine ring are strongly deshielded and appear in the aromatic region of the spectrum.[2][3]
| Assignment | Methyl 6-chloropicolinate (δ, ppm) | Methyl 6-bromopicolinate (δ, ppm) | Rationale for Difference |
| -OCH₃ | ~3.97[4] | ~3.95 | Minimal effect from the distant halogen. |
| Aromatic H (H3, H4, H5) | ~7.5 - 8.0 | ~7.4 - 7.9 | Protons on the chlorinated ring are slightly more downfield due to chlorine's higher electronegativity. |
| C=O (Ester) | ~165.0 | ~164.8 | Minor inductive effect transmitted through the ring. |
| C-Cl / C-Br (C6) | ~151.0 | ~141.0 | Significant difference. The carbon attached to chlorine is more deshielded. The "heavy atom effect" of bromine also contributes to the upfield shift of C6 in the bromo-compound. |
| Aromatic C (C2-C5) | ~125 - 148 | ~126 - 150 | Shifts vary based on position, with the chlorinated compound's carbons generally showing slightly more downfield shifts. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the picolinate ester in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Acquire at least 16 scans.
-
Set spectral width to cover a range of -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquire a sufficient number of scans for adequate signal-to-noise (typically 1024 or more).
-
Set spectral width to cover a range of 0 to 200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data using appropriate NMR software. Calibrate the spectrum to the TMS signal.
Mass Spectrometry (MS): The Unmistakable Isotopic Signature
Mass spectrometry is arguably the most definitive technique for distinguishing between brominated and chlorinated compounds. The differentiation relies on the distinct natural isotopic abundances of chlorine and bromine.
Theoretical Insight: The M+2 Peak
-
Chlorine exists as two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern where the peak for the ion containing ³⁷Cl (the M+2 peak) is approximately one-third the height of the peak for the ion containing ³⁵Cl (the M peak).[5]
-
Bromine also has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Their nearly equal abundance results in an M peak and an M+2 peak of almost identical intensity.[5][6]
This 3:1 versus 1:1 intensity ratio for the M vs. M+2 peaks is a highly reliable diagnostic tool.[7]
Comparative Mass Spectrometry Data
| Parameter | Methyl 6-chloropicolinate | Methyl 6-bromopicolinate |
| Molecular Formula | C₇H₆ClNO₂[4] | C₇H₆BrNO₂[8] |
| Molecular Weight (Monoisotopic) | 171.01 g/mol [4] | 214.96 g/mol |
| m/z of M⁺ (or [M+H]⁺) | 171 (contains ³⁵Cl) | 215 (contains ⁷⁹Br) |
| m/z of (M+2)⁺ (or [M+H+2]⁺) | 173 (contains ³⁷Cl) | 217 (contains ⁸¹Br) |
| Relative Intensity of (M+2)⁺ | ~33% of M⁺ | ~98% of M⁺ |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Acquisition Mode: Full scan.
-
-
Analysis: Identify the chromatographic peak corresponding to the analyte and examine the mass spectrum, paying close attention to the molecular ion region to identify the characteristic isotopic pattern.
Infrared (IR) Spectroscopy: Probing Vibrational Frequencies
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. For halogenated compounds, the most diagnostic feature is the stretching vibration of the carbon-halogen (C-X) bond.
Theoretical Insight: The Effect of Atomic Mass
The frequency of a stretching vibration is primarily dependent on the bond strength and the masses of the atoms involved. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass of the system. Since bromine is significantly heavier than chlorine, the C-Br bond will vibrate at a lower frequency (wavenumber, cm⁻¹) than the C-Cl bond.[9]
Comparative IR Data
| Vibrational Mode | Methyl 6-chloropicolinate (cm⁻¹) | Methyl 6-bromopicolinate (cm⁻¹) | Rationale for Difference |
| Aromatic C-H Stretch | ~3100-3000[3] | ~3100-3000[3] | Largely unaffected by halogen type. |
| C=O (Ester) Stretch | ~1730 | ~1728 | Minor electronic effects may cause a very small shift. |
| Aromatic C=C/C=N Stretch | ~1600-1450[10] | ~1600-1450[10] | Generally similar, though slight shifts can occur. |
| C-Cl Stretch | ~750-700 | N/A | Characteristic stretch for aryl chlorides. |
| C-Br Stretch | N/A | ~650-600 | Appears at a significantly lower wavenumber due to the higher mass of bromine.[9] |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Scan: With the ATR crystal clean, collect a background spectrum (typically 32 scans) to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid picolinate ester powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Collect the sample spectrum (typically 32 scans) over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems like the pyridine ring.
Theoretical Insight: Auxochromic Effects
Halogens act as auxochromes, which are groups that, when attached to a chromophore (the light-absorbing part of the molecule), modify the wavelength and intensity of absorption. They possess lone pairs of electrons that can interact with the π-system of the aromatic ring. This interaction can cause a shift in the absorption maximum (λ_max). The π → π* transitions are characteristic of aromatic compounds and typically appear in the UV spectrum.[2][3]
Comparative UV-Vis Data
| Parameter | Methyl 6-chloropicolinate | Methyl 6-bromopicolinate | Rationale for Difference |
| λ_max 1 (π → π) | ~220 nm | ~225 nm | A slight bathochromic (red) shift is expected for the brominated compound due to the greater polarizability and electron-donating resonance effect of bromine compared to chlorine. |
| λ_max 2 (n → π) | ~270 nm | ~275 nm | A similar slight red shift is anticipated for this weaker transition. |
Note: These are estimated values. The exact λ_max is solvent-dependent.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute stock solution of the analyte in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform a serial dilution to obtain a final concentration that gives a maximum absorbance between 0.5 and 1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish a baseline).
-
Measurement: Fill a second quartz cuvette with the sample solution. Place it in the sample holder and record the spectrum, typically from 400 nm down to 200 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion: A Multi-Technique Approach for Confident Identification
The spectroscopic differentiation between brominated and chlorinated picolinate esters is a clear illustration of how subtle changes in atomic composition manifest as distinct physical signatures. While each technique provides valuable clues, a consolidated approach yields the most confident structural elucidation.
-
Mass Spectrometry offers the most definitive and rapid method of identification through its unmistakable M:M+2 isotopic patterns.
-
NMR Spectroscopy provides detailed structural information, with the downfield shifts in the chlorinated analogue serving as a strong secondary confirmation.
-
IR Spectroscopy is a simple and fast technique where the lower wavenumber of the C-Br stretch compared to the C-Cl stretch provides a clear diagnostic window.
-
UV-Vis Spectroscopy offers supporting evidence, with the halogen's identity subtly influencing the electronic transitions of the picolinate scaffold.
For researchers and drug development professionals, mastering the interpretation of these spectral differences is not merely an academic exercise. It is a critical skill that ensures the correct molecule is advanced at every stage of the R&D process, from initial synthesis to final quality control, ultimately safeguarding the integrity and success of the entire project.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Methyl 6-Chloropicolinate|6636-55-1|RUO [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
Benchmarking Synthesis Efficiency for Substituted Hydroxypicolinates: A Comparative Guide for Drug Development Professionals
Substituted hydroxypicolinates are pivotal structural motifs in modern drug discovery, forming the core of numerous therapeutic agents. Their unique combination of a pyridine ring, a hydroxyl group, and a carboxylic acid function allows for versatile interactions with biological targets, making them privileged scaffolds in medicinal chemistry. The efficiency of synthesizing these molecules, particularly with diverse substitution patterns, directly impacts the pace and cost of drug development programs. This guide provides an in-depth comparison of prevalent synthetic strategies for various substituted hydroxypicolinates, supported by experimental data to aid researchers in selecting the optimal route for their specific needs.
Introduction to the Synthetic Landscape
The synthesis of substituted hydroxypicolinates presents several challenges, including regioselectivity and functional group compatibility. The electron-deficient nature of the pyridine ring and the interplay of the directing effects of the hydroxyl and carboxyl groups necessitate careful strategic planning. This guide will explore and benchmark three major synthetic approaches:
-
Ring Construction Strategies: Building the hydroxypicolinate core from acyclic precursors.
-
Functionalization of Pre-existing Pyridine Rings: Introducing hydroxyl and carboxyl groups onto a substituted pyridine scaffold.
-
Biosynthetic Approaches: Enzymatic synthesis offering high selectivity.
Ring Construction Strategies: Building from the Ground Up
A common and versatile approach to complex substituted hydroxypicolinates involves the construction of the pyridine ring from acyclic precursors. This strategy offers the advantage of introducing desired substituents at an early stage.
A notable example is the synthesis of 4-alkoxy-3-hydroxypicolinic acids from furfural, a readily available starting material. This multi-step process, detailed in patent literature, showcases a robust method for accessing this particular substitution pattern.[1]
Experimental Protocol: Synthesis of 4-Alkoxy-3-hydroxypicolinic Acids from Furfural[1]
A representative multi-step synthesis is outlined below:
-
Cyano-amination of Furfural: Reaction of furfural with an amine and a cyanide source to form an aminonitrile.
-
Bromination-Rearrangement: Treatment with bromine leads to the formation of a dibrominated picolinonitrile derivative.
-
Alkoxide Substitution: Selective displacement of the 4-bromo substituent with an alkoxide.
-
Nitrile Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
-
Debromination: Reductive removal of the remaining bromo substituent to yield the final product.
Functionalization of Pre-existing Pyridine Rings
An alternative strategy involves the modification of readily available substituted pyridines. This approach can be more step-economical if a suitable starting material is commercially accessible.
Elbs Persulfate Oxidation
The Elbs persulfate oxidation is a classical method for introducing a hydroxyl group onto a phenolic ring, and it can be adapted for the synthesis of dihydroxypicolinic acids from hydroxypicolinic acids. A simplified two-step synthesis of 3,6-dihydroxypicolinic acid starting from 3-hydroxypicolinic acid has been reported.[2]
Experimental Protocol: Two-Step Synthesis of 3,6-Dihydroxypicolinic Acid[2]
-
Sulfate Ester Formation: 3-Hydroxypicolinic acid is treated with potassium peroxydisulfate in the presence of potassium hydroxide. The dipotassium salt of the 6-sulfate ester precipitates from the reaction mixture.
-
Hydrolysis: The isolated sulfate ester is then hydrolyzed under acidic conditions to yield 3,6-dihydroxypicolinic acid.
Biosynthetic Approaches
Nature has evolved elegant enzymatic pathways for the synthesis of complex molecules. The in vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid from L-lysine has been demonstrated.[3] This biocatalytic approach offers the potential for highly selective and environmentally friendly synthesis, although it may require specialized enzymes and conditions.
The pathway involves the action of an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase to convert L-lysine into 3-hydroxypicolinic acid.[3] While detailed industrial-scale benchmarking data is not yet widely available, this approach represents a promising frontier in the synthesis of hydroxypicolinates.
Comparative Analysis of Synthesis Efficiency
The choice of synthetic route is dictated by several factors, including the desired substitution pattern, scalability, cost of starting materials, and environmental impact. The following table provides a comparative summary of the discussed methodologies.
| Synthetic Strategy | Starting Material | Key Transformation(s) | Typical Yields | Advantages | Disadvantages |
| Ring Construction | Furfural | Cyano-amination, Bromination-rearrangement, Alkoxide substitution, Nitrile hydrolysis, Debromination | Moderate to Good | High versatility in substituent introduction, readily available starting material. | Multi-step process, may require optimization for each derivative. |
| Elbs Persulfate Oxidation | 3-Hydroxypicolinic Acid | Persulfate oxidation, Hydrolysis | Good (for the specific example) | Short and straightforward for specific dihydroxy derivatives. | Limited to hydroxylation of existing hydroxypicolinates, regioselectivity can be an issue. |
| Biosynthesis | L-Lysine | Enzymatic cascade | High (in vitro) | High selectivity, environmentally benign. | Requires specific enzymes, may not be readily scalable for all derivatives. |
Conclusion and Future Outlook
The synthesis of substituted hydroxypicolinates remains an active area of research, driven by their importance in drug discovery. While traditional ring-forming and functionalization strategies offer robust and versatile methods, the emergence of biosynthetic routes presents an exciting opportunity for more sustainable and selective manufacturing. The optimal synthetic strategy will always be a function of the specific target molecule and the resources available. By carefully evaluating the strengths and weaknesses of each approach, researchers can make informed decisions to accelerate their drug development pipelines.
References
- 1. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]
- 2. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Guide to the Proper Disposal of Methyl 4,6-dibromo-3-hydroxypicolinate: A Senior Application Scientist's Perspective
In the landscape of drug discovery and chemical synthesis, the novel compounds we create are as important as the established protocols we follow. Methyl 4,6-dibromo-3-hydroxypicolinate, a halogenated pyridine derivative, is one such compound that requires meticulous handling, not just during its use but, critically, through to its final disposal. This guide moves beyond a simple checklist to provide a comprehensive operational and disposal plan rooted in chemical principles and regulatory compliance. Our objective is to ensure that every researcher handling this substance can do so with the highest degree of safety and environmental stewardship, reinforcing the trust you place in our commitment to value beyond the product itself.
Hazard Profile and Risk Assessment: Understanding the 'Why'
Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a benign substance; its structure dictates its risks. As a brominated aromatic compound, it falls into a category of chemicals known for potential environmental persistence and the ability to form highly toxic byproducts if not managed correctly.[1][2]
The hazard statements derived from safety data sheets (SDS) indicate that this compound is harmful if swallowed or inhaled, and causes skin, eye, and respiratory irritation. The primary causality behind these warnings lies in its chemical structure. The pyridine ring, substituted with two bromine atoms, makes it a halogenated organic compound, which necessitates its classification as hazardous waste.[1][3] Furthermore, incomplete combustion of such compounds can lead to the formation of polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs), substances with potent toxicity.[4]
Table 1: Key Hazard and Physical Data for this compound
| Property | Value / Information | Source(s) |
| Molecular Formula | C₇H₅Br₂NO₃ | [5] |
| Molecular Weight | 310.93 g/mol | [5] |
| Physical Form | Solid | [6] |
| Signal Word | Warning | |
| Hazard Statements | H302, H332: Harmful if swallowed or inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Storage | Inert atmosphere, room temperature. |
Pre-Disposal Operations: Handling and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with rigorous handling and segregation practices at the point of generation. The cardinal rule for this compound is: treat all waste streams, including contaminated labware and rinsates, as hazardous halogenated organic waste.
Personal Protective Equipment (PPE) Protocol
When handling the pure compound or its waste, the following PPE is mandatory:
-
Eye Protection: Tightly fitting safety goggles or a face shield.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is essential. For larger quantities or when generating dust, additional protective clothing may be required.[8]
-
Respiratory Protection: All handling should occur in a certified chemical fume hood to avoid inhaling dust.[6][9]
Waste Segregation Protocol
The "why" behind segregation is both a matter of safety and regulatory compliance. Mixing halogenated waste with non-halogenated solvents can contaminate a larger volume of waste, increasing disposal costs and complicating the disposal process.[1][3] Furthermore, improper mixing can lead to dangerous chemical reactions.
-
Designate a Specific Waste Container: Use a container specifically for "Halogenated Organic Waste." It must be made of a material compatible with the chemical (e.g., polyethylene).[10]
-
Label Correctly from the Start: The container must be labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound."[1]
-
Collect All Waste Streams: This includes not only the solid chemical but also any contaminated consumables (e.g., weighing paper, pipette tips) and the first solvent rinse of any glassware. Subsequent rinses can be collected as hazardous waste as well.[1]
-
Keep Containers Closed: When not actively adding waste, the container must be securely closed. This is a key requirement of the EPA's hazardous waste regulations.[11]
Step-by-Step Disposal Protocol: The Operational Plan
Disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" system for managing hazardous waste.[12] The generator of the waste is legally responsible for its safe management until its final destruction.[12]
-
Waste Characterization: As established, this compound is a non-RCRA (California) or RCRA (federal) hazardous waste due to its halogenated aromatic nature and toxicity profile.[13][14] No further testing is needed to make this determination.
-
Containerization:
-
Ensure the designated "Halogenated Organic Waste" container is in good condition, free of leaks, and has a secure, tight-fitting lid.[10]
-
Affix a completed hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container at or near the point of generation (e.g., in the lab where the work is done).[11]
-
The container must remain under the control of the laboratory personnel.
-
Do not exceed the SAA volume or time limits set by the EPA and your local institution.
-
-
Arrange for Disposal:
-
Never dispose of this chemical down the drain or in the regular trash.
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.[1] They are equipped to manage the transportation and final disposal process with licensed contractors.
-
-
Documentation: Maintain meticulous records of the waste generated. When the waste is collected, you will sign a hazardous waste manifest, a legal document that tracks the waste to its final destination.[11][15]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures: Spill and Exposure Management
Even with the best practices, accidents can happen. A prepared response is critical to mitigating risk.
Spill Cleanup Protocol (for a small, contained spill in a fume hood)
-
Alert & Evacuate: Immediately alert others in the lab. If the spill is outside a fume hood or is large, evacuate the area and call emergency responders and your EHS office.[9]
-
Don PPE: Put on your full set of PPE, including double-gloving if necessary.
-
Contain the Spill: If it's a solid, take care not to create dust. You can gently cover it with an absorbent pad.[16]
-
Clean Up:
-
Decontaminate: Wipe the spill area with a suitable solvent (like acetone), collecting the wipe as hazardous waste. Then, clean the area with soap and water.[1]
-
Label and Dispose: Seal the container with the spill debris, label it as "Hazardous Waste - Spill Cleanup" with the chemical name, and arrange for disposal through EHS.[18]
First Aid and Exposure Protocol
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[18][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][20]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. sunstreamglobal.com [sunstreamglobal.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]
- 5. This compound | C7H5Br2NO3 | CID 22175130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ethz.ch [ethz.ch]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. youtube.com [youtube.com]
- 15. epa.gov [epa.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 18. ehs.princeton.edu [ehs.princeton.edu]
- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 20. fishersci.com [fishersci.com]
Navigating the Safe Handling of Methyl 4,6-dibromo-3-hydroxypicolinate: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the integrity of experimental work and personal safety are paramount. Methyl 4,6-dibromo-3-hydroxypicolinate, a halogenated pyridine derivative, is a valuable reagent in synthetic chemistry. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Hazard Identification and Risk Assessment
This compound is a solid compound that presents several health hazards upon exposure.[1] A comprehensive risk assessment is the foundational step before any handling of this chemical.
Signal Word: Warning
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The presence of bromine atoms on the pyridine ring suggests that this compound should be handled with the same caution as other halogenated aromatic compounds, which are known for their potential toxicity.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber is a good initial choice for incidental contact), a chemically resistant lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation.[1] For prolonged or immersive contact, consult a glove selection guide for materials resistant to halogenated aromatic compounds.[3][4][5][6] |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation.[1] |
dot
Caption: Essential PPE for handling this compound.
Safe Handling and Operational Plan
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Work Area Setup
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before beginning any work.
-
Designated Work Area: All handling of this compound should occur within a certified chemical fume hood to mitigate inhalation risks.
-
Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, and reaction vessels, are clean, dry, and readily accessible within the fume hood.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Procedures
-
Weighing and Transfer: As a solid, care should be taken to avoid generating dust. Use a micro-spatula for transfers and weigh the compound on anti-static weighing paper or in a tared, sealed container.
-
Dissolution: When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Reaction Setup: All reactions involving this compound should be conducted in a closed system or under an inert atmosphere if the reaction is sensitive to air or moisture. The Sigma-Aldrich product page recommends storage under an inert atmosphere at room temperature.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[7]
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and any associated waste is a critical component of laboratory safety and environmental stewardship. As a brominated organic compound, it must be disposed of as hazardous waste.
Waste Segregation
-
Halogenated Waste Stream: All waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[8][9][10][11]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[9][10]
Waste Container Management
-
Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[12] Avoid using abbreviations or chemical formulas.
-
Secure Closure: Waste containers must be kept tightly sealed at all times, except when adding waste.[8][11][12]
-
Compatibility: Ensure the waste container is made of a material compatible with the waste being stored.
Institutional Procedures
Follow your institution's specific guidelines for hazardous waste pickup and disposal. Contact your EHS department for detailed procedures and to schedule a waste collection.
dot
Caption: Workflow for the proper disposal of brominated organic waste.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both the integrity of their work and a secure laboratory environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. US3145084A - Purification of liquid bromine contaminated with organic impurities - Google Patents [patents.google.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. researchsafety.gwu.edu [researchsafety.gwu.edu]
- 5. spokane.wsu.edu [spokane.wsu.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. towson.edu [towson.edu]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

